molecular formula C4H6N2O3 B015530 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- CAS No. 30248-47-6

2-Azetidinecarboxylic acid, 1-nitroso-, (S)-

Cat. No.: B015530
CAS No.: 30248-47-6
M. Wt: 130.1 g/mol
InChI Key: ZRTLYYKIFSGFIC-VKHMYHEASA-N
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Description

2-Azetidinecarboxylic acid, 1-nitroso-, (S)-, also known as 2-Azetidinecarboxylic acid, 1-nitroso-, (S)-, is a useful research compound. Its molecular formula is C4H6N2O3 and its molecular weight is 130.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-1-nitrosoazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3/c7-4(8)3-1-2-6(3)5-9/h3H,1-2H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTLYYKIFSGFIC-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]1C(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184341
Record name 2-Azetidinecarboxylic acid, 1-nitroso-, (S)-
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Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow hygroscopic solid; [Toronto Research Chemicals MSDS]
Record name (S)-1-Nitroso-2-azetidinecarboxylate
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CAS No.

30248-47-6
Record name 2-Azetidinecarboxylic acid, 1-nitroso-, (S)-
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Record name 2-Azetidinecarboxylic acid, 1-nitroso-, (S)-
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Foundational & Exploratory

Technical Guide: Mechanism of Action of Azetidine-2-Carboxylic Acid (Aze) as a Proline Mimic

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid and a lower homologue of proline.[1][2][3][4][5][6][7][8][9][10] Produced naturally by plants such as Convallaria majalis (Lily of the Valley) and Beta vulgaris (sugar beets) as a defense mechanism, Aze acts as a "Trojan Horse" in protein synthesis. Its structural similarity to proline allows it to evade the editing mechanisms of prolyl-tRNA synthetases (ProRS), leading to its misincorporation into nascent polypeptide chains.[1][3][9]

This guide details the structural physics of this substitution, the downstream thermodynamic destabilization of proteins (particularly collagen), and the cellular stress responses (UPR) that result. It serves as a blueprint for researchers utilizing Aze to induce proteotoxic stress or study protein folding dynamics.

Structural Biochemistry: The Physics of Destabilization

The toxicity of Aze is not chemical reactivity, but steric incompatibility . While Proline possesses a 5-membered pyrrolidine ring, Aze possesses a 4-membered azetidine ring.[11] This ring contraction fundamentally alters the conformational landscape of the peptide backbone.

Comparative Structural Metrics

The following table summarizes the physicochemical differences that drive the mechanism of action.

FeatureL-Proline (Pro)L-Azetidine-2-carboxylic acid (Aze)Impact on Protein Structure
Ring Structure 5-membered (Pyrrolidine)4-membered (Azetidine)Increased ring strain (~25 kcal/mol in Aze).
Conformation Envelope/TwistPuckered/PlanarAlters side-chain packing density.

(Phi) Angle
Restricted (-60° typical)Altered restrictionForces backbone into non-native torsion angles.
Turn Preference

-turns (Type I/II)

-turns
Critical: Disrupts

-sheet and hairpin formation.
Collagen Impact Stabilizes Triple HelixDestabilizes Triple HelixPrevents necessary trans configuration; lowers

.
The "Kink" Mechanism

Proline is unique among amino acids because its side chain cyclizes back to the backbone nitrogen. This restricts the


 torsion angle, making Proline a "helix breaker" or a "turn inducer."

Aze mimics this cyclization but with a tighter radius.

  • Gamma-Turn Induction: While Proline favors

    
    -turns (4 residues), Aze forces the peptide backbone into 
    
    
    
    -turns (3 residues) due to the geometry of the 4-membered ring [1].[11]
  • Collagen Destabilization: Collagen requires a repeating X-Y-Gly sequence (where X/Y are often Pro/Hyp) to form a polyproline II helix. The incorporation of Aze distorts the helical pitch.[12] The 4-membered ring cannot adopt the specific exo/endo puckering required for the triple helix to zip up, leading to immediate degradation or aggregation [2].

Mechanism of Misincorporation[5]

The entry of Aze into the proteome is a failure of molecular discrimination. The pathway follows a specific logic gate failure at the tRNA synthetase level.

The ProRS Logic Gate Failure

The enzyme Prolyl-tRNA Synthetase (ProRS) is responsible for charging tRNA


 with proline.
  • Activation: ProRS binds ATP and the amino acid.

  • Discrimination: The active site of eukaryotic ProRS is evolved to exclude larger analogues (steric hindrance). However, Aze is smaller than proline.

  • The Leak: Because Aze is smaller, it fits into the activation pocket. Crucially, the functional groups (amino and carboxyl) align perfectly with ATP, allowing nucleophilic attack.

  • Lack of Editing: Unlike some synthetases that have a "proofreading" domain to hydrolyze incorrect products, ProRS has poor editing capability for Aze-tRNA [3].

Pathway Visualization

The following diagram illustrates the flow of Aze from the extracellular space to the misfolded protein aggregate.

Aze_Mechanism Aze_Ext Extracellular Aze Transport Amino Acid Transporters Aze_Ext->Transport Uptake ProRS Prolyl-tRNA Synthetase (ProRS) Transport->ProRS Competition w/ Pro tRNA Aze-tRNA(Pro) ProRS->tRNA Misacylation (Error prone) Ribosome Ribosome (Translation) tRNA->Ribosome Elongation Native Native Protein (Pro-rich) Ribosome->Native Attempted Folding Misfolded Misfolded Protein (Altered Torsion) Native->Misfolded Thermodynamic Instability Aggregates Protein Aggregates (Insoluble) Misfolded->Aggregates Hydrophobic Exposure

Figure 1: The "Trojan Horse" pathway of Aze incorporation. Note the critical failure point at ProRS where the smaller ring evades steric exclusion.

Cellular Consequences: The UPR Cascade

Once incorporated, Aze-containing proteins fail to fold in the Endoplasmic Reticulum (ER). This chronic misfolding creates "Proteotoxic Stress," activating the Unfolded Protein Response (UPR).

The Sensor Mechanism

The ER chaperone BiP (GRP78) normally binds to the luminal domains of three stress sensors: PERK , IRE1 , and ATF6 , keeping them inactive.

  • Titration: Aze-misfolded proteins expose hydrophobic patches.

  • Dissociation: BiP dissociates from the sensors to bind the misfolded proteins (chaperoning).

  • Activation: The sensors, now free of BiP, dimerize or translocate to initiate signaling.

UPR Signaling Diagram

This pathway is the standard readout for Aze efficacy in experimental settings.

UPR_Pathway Misfolded Aze-Misfolded Proteins BiP BiP (Chaperone) Misfolded->BiP Sequesters PERK PERK BiP->PERK Releases IRE1 IRE1 BiP->IRE1 Releases ATF6 ATF6 BiP->ATF6 Releases eIF2a eIF2α (Phos) PERK->eIF2a Phosphorylation XBP1 XBP1 (Spliced) IRE1->XBP1 Splicing Chaperones Upregulation of Chaperones ATF6->Chaperones Transcription Apoptosis Apoptosis (CHOP) eIF2a->Apoptosis Chronic Stress XBP1->Chaperones

Figure 2: Aze-induced activation of the Unfolded Protein Response (UPR). Chronic activation leads to apoptosis via the PERK-CHOP axis.

Experimental Protocols

To utilize Aze effectively in research (e.g., to study folding diseases or collagen synthesis), strict control of the Proline/Aze ratio is required.

Protocol: Inducing Proteotoxic Stress in Mammalian Cells

Objective: Induce measureable UPR without immediate necrotic cell death.

Materials:

  • L-Azetidine-2-carboxylic acid (Aze) (Store at -20°C, protect from light).

  • Proline-free DMEM (Custom formulation or dialyzed FBS).

  • Target cells (e.g., HeLa, fibroblasts).

Workflow:

  • Preparation: Dissolve Aze in PBS to create a 1 M stock solution. Filter sterilize (0.22 µm).

  • Starvation (Optional but recommended): Wash cells 2x with PBS and incubate in Proline-free media for 1 hour to deplete intracellular proline pools.

  • Treatment:

    • Mild Stress: Add Aze to a final concentration of 2.5 mM .

    • Severe Stress: Add Aze to a final concentration of 5.0 - 10.0 mM .

    • Competition Control: In a separate well, add Aze (5 mM) + L-Proline (50 mM). The 10x excess of Proline should rescue the phenotype, validating the mechanism [4].

  • Incubation: Incubate for 4–24 hours depending on the readout (4h for phosphorylation of eIF2

    
    , 12-24h for transcriptional changes like CHOP).
    
Protocol: Verifying Incorporation via Mass Spectrometry

Objective: Confirm Aze replaced Proline in the target protein.

Rationale: Aze (


, MW: 101.1) is exactly 14.0156 Da lighter  than Proline (

, MW: 115.1) due to the missing methylene (

) group.

Workflow:

  • Lysis: Lyse treated cells in urea-based buffer (to solubilize aggregates).

  • Digestion: Perform standard Trypsin digestion.

  • LC-MS/MS Analysis:

    • Search parameters must include a variable modification on Proline residues: -14.0156 Da .

    • Note: Standard search engines (MaxQuant/Mascot) require this to be manually added as a custom modification.

  • Validation: Look for the mass shift in proline-rich peptides. The retention time of Aze-peptides will also shift (usually eluting earlier due to slightly higher polarity/altered shape) [5].

References

  • Zagari, A., Nemethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation.[7] I. Conformations of the residue and of dipeptides.[7] Biopolymers, 30(9-10), 951–959. Link

  • Lane, J. M., Dehm, P., & Prockop, D. J. (1971). Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos.[13] Biochimica et Biophysica Acta (BBA) - Protein Structure, 236(3), 517–527. Link

  • Rubio Gomez, M. A., & Ibba, M. (2020). Aminoacyl-tRNA synthetases as targets for non-canonical amino acids.[8] Frontiers in Physiology, 11, 1072. Link

  • Lee, Y. H., et al. (2024). Mechanism of action of the toxic proline mimic azetidine-2-carboxylic acid in plants. bioRxiv. Link

  • Main, B. S., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells.[1][3] International Journal of Molecular Sciences, 23(19), 11463. Link

Sources

An In-Depth Technical Guide to the Carcinogenic Potential of N-Nitroso Compounds: The Case of 1-Nitroso-azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nitroso compounds (NOCs) represent a class of potent genotoxic carcinogens that are of significant concern to the pharmaceutical industry and regulatory bodies worldwide.[1][2] Their inadvertent formation in drug products has led to widespread recalls and a critical re-evaluation of manufacturing processes and control strategies. This technical guide provides a comprehensive overview of the carcinogenic potential of NOCs, with a specific focus on the cyclic nitrosamine, 1-nitroso-azetidine. We will delve into the mechanisms of metabolic activation, DNA adduct formation, and the resultant genotoxicity that underpin the carcinogenic activity of these compounds. Furthermore, this guide will present key findings from animal carcinogenicity studies and detail the essential experimental protocols for assessing the mutagenic and carcinogenic risk of N-nitroso compounds.

Introduction: The Challenge of N-Nitroso Compounds

N-nitroso compounds are characterized by a nitroso group (-N=O) bonded to a nitrogen atom.[1] They can be broadly categorized into nitrosamines and nitrosamides.[1] While first identified over six decades ago, their profound health implications continue to be an active area of research.[1] The International Agency for Research on Cancer (IARC) has classified many N-nitroso compounds as probable or confirmed human carcinogens.[1][3]

The presence of these compounds as impurities in pharmaceuticals poses a significant risk to public health.[4][5] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of nitrosamine impurities in human drugs.[4][6] This guide aims to provide the scientific community with a detailed understanding of the carcinogenic risks associated with a specific N-nitroso compound, 1-nitroso-azetidine, as a representative example of this hazardous class.

The Chemistry and Properties of 1-Nitroso-azetidine

1-Nitroso-azetidine is a cyclic nitrosamine with the molecular formula C₃H₆N₂O.[7] Azetidines are four-membered nitrogen-containing heterocycles that have gained interest in medicinal chemistry for their potential to improve the pharmacokinetic properties of drug candidates.[8][9] However, the introduction of a nitroso group to the azetidine ring system raises significant safety concerns due to the well-established carcinogenic nature of N-nitroso compounds.[10]

Table 1: Physicochemical Properties of 1-Nitroso-azetidine

PropertyValueSource
Molecular FormulaC₃H₆N₂O[7]
Molecular Weight86.09 g/mol [7]
Boiling Point201.7°C at 760 mmHg[7]
Flash Point75.8°C[7]
Density1.33 g/cm³[7]
GHS ClassificationCarcinogenicity, Category 1B[11]

The Mechanistic Underpinnings of Carcinogenicity

The carcinogenic activity of N-nitroso compounds is intrinsically linked to their ability to act as potent alkylating agents, a process that is typically initiated by metabolic activation.[12][13]

Metabolic Activation: The Path to Reactivity

For N-nitrosamines like 1-nitroso-azetidine, metabolic activation is a prerequisite for their carcinogenic effects.[12][13] This bioactivation is primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver.[1][14] The process involves the enzymatic hydroxylation of the carbon atom alpha to the nitroso group. This α-hydroxylation is often the rate-limiting step in their conversion to mutagenic species.[15] The resulting α-hydroxynitrosamine is an unstable intermediate that undergoes spontaneous decomposition to form a highly reactive electrophilic species, likely an alkyl diazonium ion or an alkyl carbocation.[15]

Metabolic_Activation cluster_0 Cellular Environment 1-Nitroso-azetidine 1-Nitroso-azetidine alpha-Hydroxy-1-nitroso-azetidine alpha-Hydroxy-1-nitroso-azetidine 1-Nitroso-azetidine->alpha-Hydroxy-1-nitroso-azetidine CYP450 Enzymes (Liver) Electrophilic Intermediate Electrophilic Intermediate alpha-Hydroxy-1-nitroso-azetidine->Electrophilic Intermediate Spontaneous Decomposition DNA DNA Electrophilic Intermediate->DNA Alkylation DNA Adducts DNA Adducts DNA->DNA Adducts Mutation Mutation DNA Adducts->Mutation Replication Error

Caption: Metabolic activation of 1-nitroso-azetidine leading to DNA adduct formation.

DNA Adduct Formation: The Molecular Lesion

The highly reactive electrophilic intermediates generated during metabolic activation readily react with nucleophilic sites on DNA bases.[1][12] This covalent binding results in the formation of DNA adducts.[14][16] The formation of these adducts, if not repaired, can lead to mispairing of DNA bases during replication, ultimately resulting in mutations.[1][17] The accumulation of such mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, is a key event in the initiation of carcinogenesis.[1] While the specific DNA adducts formed by 1-nitroso-azetidine are not as extensively characterized as those of other nitrosamines, the general mechanism of alkylation is expected to be similar.

Experimental Evidence of Carcinogenicity

The carcinogenic potential of N-nitroso compounds is well-documented through a combination of in vitro genotoxicity assays and in vivo animal carcinogenicity studies.

In Vitro Genotoxicity Assays

A battery of in vitro assays is typically employed to assess the mutagenic and genotoxic potential of chemical compounds.

  • Bacterial Reverse Mutation Assay (Ames Test): This widely used assay evaluates the ability of a substance to induce mutations in various strains of Salmonella typhimurium and Escherichia coli.[18][19] For many N-nitrosamines, the addition of a metabolic activation system, such as a rat liver S9 fraction, is crucial to observe a mutagenic response.[15][18] Enhanced testing conditions have been recommended by regulatory agencies to improve the sensitivity of the Ames test for N-nitrosamines.[15]

  • Mammalian Cell-Based Assays: Assays using mammalian cells, such as the mouse lymphoma assay or the in vitro micronucleus test, provide further evidence of genotoxicity.[18] These assays can detect a broader range of genetic damage, including clastogenicity (chromosome breakage).

In Vivo Carcinogenicity Studies

Long-term carcinogenicity studies in animal models provide the most direct evidence of a substance's cancer-causing potential.

  • Studies in Rats: In a study involving Sprague-Dawley rats, 1-nitroso-azetidine administered in drinking water was found to be a potent carcinogen.[20] At the highest dose tested (2 mmol), all rats developed hepatocellular carcinomas by the 62nd week of the study.[20] This response was greater than that observed with an equivalent dose of nitrosopyrrolidine.[20] Even at lower concentrations, an increased incidence of liver tumors was observed.[20]

  • Studies in Hamsters: While initially reported to be inactive in hamsters, subsequent studies demonstrated that 1-nitroso-azetidine can induce liver tumors in Syrian golden hamsters, albeit at a higher dose compared to other cyclic nitrosamines.[21][22]

Table 2: Summary of Carcinogenicity Data for 1-Nitroso-azetidine in Rats

Dose (in drinking water)Total DoseTumor Incidence (Liver)Study DurationReference
2 mmol10 mmol100% (all animals)62 weeks[20]
0.67 mmol-28.6% (6 of 21 rats)-[20]
0.17 mmol-6.7% (2 of 30 rats)-[20]

Experimental Protocols for Carcinogenicity Assessment

Robust and validated experimental protocols are essential for accurately assessing the carcinogenic risk of N-nitroso compounds.

Protocol: Enhanced Ames Test for N-Nitrosamines

This protocol is a modification of the standard Ames test, designed to increase its sensitivity for detecting the mutagenicity of N-nitrosamines.

I. Materials:

  • Salmonella typhimurium tester strains (e.g., TA100, TA1535)

  • Test compound (1-nitroso-azetidine)

  • Positive and negative controls

  • Aroclor 1254-induced rat or hamster liver S9 fraction

  • Cofactor solution (NADP, G6P)

  • Molten top agar

  • Minimal glucose agar plates

II. Methodology:

  • Preparation of S9 Mix: On the day of the experiment, prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep on ice.

  • Pre-incubation: In a sterile test tube, combine the test compound at various concentrations, the bacterial tester strain, and the S9 mix (or buffer for non-activation conditions).

  • Incubation: Incubate the mixture at 37°C for a specified period (e.g., 20-30 minutes) with gentle shaking.

  • Plating: Add molten top agar to the pre-incubation mixture, vortex briefly, and pour onto the surface of minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.

Ames_Test_Workflow cluster_workflow Enhanced Ames Test Protocol A Prepare S9 Mix B Pre-incubation: Test Compound + Bacteria + S9 Mix A->B C Incubate at 37°C B->C D Add Top Agar and Plate C->D E Incubate Plates at 37°C D->E F Count Revertant Colonies E->F G Data Analysis: Compare to Controls F->G

Caption: Workflow for the enhanced bacterial reverse mutation (Ames) test.

Protocol: In Vivo Rodent Carcinogenicity Bioassay

This protocol outlines the key steps for a long-term carcinogenicity study in rodents.

I. Animal Model:

  • Select a suitable rodent species and strain (e.g., Sprague-Dawley rats).

  • Use both male and female animals.

  • Acclimatize animals to the facility conditions before the start of the study.

II. Dosing and Administration:

  • Administer the test compound (1-nitroso-azetidine) via a relevant route of exposure (e.g., in drinking water, by gavage).

  • Include multiple dose groups and a concurrent control group.

  • The duration of the study is typically the lifetime of the animal (e.g., 2 years for rats).

III. Observations and Examinations:

  • Conduct daily clinical observations for signs of toxicity.

  • Perform regular body weight and food/water consumption measurements.

  • At the end of the study, perform a complete necropsy on all animals.

  • Collect all organs and tissues for histopathological examination.

IV. Data Analysis:

  • Analyze tumor incidence and latency data statistically.

  • A statistically significant increase in the incidence of tumors in the treated groups compared to the control group is evidence of carcinogenicity.

Regulatory Landscape and Risk Mitigation

The detection of N-nitrosamine impurities in several classes of drugs has prompted stringent regulatory actions.[4][6] Both the FDA and EMA have issued guidance documents that outline the responsibilities of pharmaceutical manufacturers in assessing and controlling these impurities.[6][23][24] The recommended approach involves a comprehensive risk assessment of manufacturing processes to identify potential sources of nitrosamine formation and the implementation of appropriate control strategies to mitigate these risks.

The acceptable intake (AI) limits for nitrosamines are set at very low levels, reflecting their high carcinogenic potency.[6] For unstudied nitrosamines, a threshold of toxicological concern (TTC) approach may be used to derive an acceptable intake limit.[6]

Conclusion

1-Nitroso-azetidine, like other N-nitroso compounds, is a potent carcinogen with a well-defined mechanism of action involving metabolic activation to a reactive electrophile that forms DNA adducts. The resulting genetic damage can initiate the process of carcinogenesis. The experimental evidence from in vitro and in vivo studies unequivocally demonstrates its carcinogenic potential. For professionals in the field of drug development, a thorough understanding of the risks associated with such impurities is paramount. The implementation of robust analytical methods for their detection and rigorous control strategies throughout the manufacturing process are essential to ensure the safety and quality of pharmaceutical products.

References

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  • Mechanisms of action of N-nitroso compounds. Semantic Scholar. [Link]

  • Carcinogenicity of nitrosoazetidine and tetradeuteronitrosoazetidine in Sprague-Dawley Rats. PubMed. [Link]

  • N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. National Center for Biotechnology Information. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [Link]

  • No evidence of carcinogenicity of N-nitrosocimetidine in rats. PubMed. [Link]

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  • 1-Nitrosoazetidine. PubChem. [Link]

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Introduction: The Significance of (S)-1-nitroso-azetidine-2-carboxylic acid in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Solubility of (S)-1-nitroso-azetidine-2-carboxylic acid in Organic Solvents

(S)-1-nitroso-azetidine-2-carboxylic acid is a derivative of the proline analog, azetidine-2-carboxylic acid. Azetidine derivatives are of growing interest in medicinal chemistry due to their unique structural and physicochemical properties.[1][2] The incorporation of the azetidine motif, a strained four-membered heterocycle, can impart favorable characteristics to drug candidates, such as improved metabolic stability, receptor affinity, and pharmacokinetic profiles.[1] The addition of a nitroso group introduces a pharmacologically significant moiety, though it also necessitates careful toxicological assessment due to the potential for N-nitrosamines to be mutagenic impurities.[3]

Understanding the solubility of (S)-1-nitroso-azetidine-2-carboxylic acid in various organic solvents is a critical prerequisite for its advancement in the drug development pipeline. Solubility data is fundamental for:

  • Formulation Development: Enabling the preparation of solutions for in vitro and in vivo screening, as well as the development of stable and effective dosage forms.

  • Purification and Crystallization: Designing efficient processes for the purification of the active pharmaceutical ingredient (API).

  • Analytical Method Development: Establishing suitable solvent systems for chromatographic analysis and quality control.[4][5]

This technical guide provides a comprehensive overview of the known solubility characteristics of (S)-1-nitroso-azetidine-2-carboxylic acid, its relevant physicochemical properties, and a detailed experimental protocol for the quantitative determination of its solubility in a range of organic solvents.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size.

Key Physicochemical Properties of (S)-1-nitroso-azetidine-2-carboxylic acid:

PropertyValueSource
Molecular FormulaC₄H₆N₂O₃[6]
Molecular Weight130.1 g/mol [6]
AppearanceWhite to Pale Yellow Solid[6]
Melting Point106-107°C (decomposes)[6]
pKa (predicted)3.23 ± 0.20[6]

The presence of a carboxylic acid group suggests that the solubility of (S)-1-nitroso-azetidine-2-carboxylic acid will be pH-dependent in aqueous solutions. In organic solvents, its solubility will be influenced by the polarity of the solvent and its ability to act as a hydrogen bond donor or acceptor. The nitroso group adds to the polarity of the molecule.

Based on its structure, we can predict the following general solubility trends:

  • Polar Protic Solvents (e.g., Methanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and nitroso groups, suggesting potential for solubility.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and can interact via dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in nonpolar solvents due to the polar nature of the molecule.

Qualitative Solubility Data

Publicly available data on the solubility of (S)-1-nitroso-azetidine-2-carboxylic acid is limited to qualitative descriptions.

SolventSolubilitySource
AcetoneSoluble[6]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[6]
MethanolSlightly Soluble[6]

This information provides a starting point for solvent selection but lacks the quantitative detail required for many research and development applications. Therefore, a systematic experimental determination of solubility is necessary.

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a robust and self-validating method for determining the equilibrium solubility of (S)-1-nitroso-azetidine-2-carboxylic acid in various organic solvents using the shake-flask method. This method is widely accepted and considered the gold standard for solubility measurements.

Causality Behind Experimental Choices
  • Shake-Flask Method: This method ensures that an equilibrium between the undissolved solid and the saturated solution is achieved, providing a true measure of solubility.

  • Temperature Control (25°C): Solubility is temperature-dependent. Maintaining a constant and standard temperature is crucial for reproducibility and comparability of data.

  • Purity of Compound and Solvents: Impurities can significantly affect solubility measurements. Using highly pure materials is essential for accurate results.

  • Equilibration Time Determination: A preliminary experiment to determine the time to reach equilibrium is a critical quality control step to ensure the main experiment is conducted under equilibrium conditions.

  • Quantification by HPLC-UV: A validated High-Performance Liquid Chromatography with Ultraviolet detection method provides a sensitive and specific means to quantify the concentration of the dissolved compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess (S)-1-nitroso-azetidine-2-carboxylic acid B Add to a known volume of organic solvent A->B C Seal vials and place in a shaker at 25°C B->C D Shake for a predetermined equilibration time (e.g., 24-48h) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through a 0.22 µm syringe filter E->F G Dilute the saturated solution F->G H Quantify concentration by validated HPLC-UV method G->H

Caption: Workflow for solubility determination.

Step-by-Step Methodology

1. Materials and Reagents:

  • (S)-1-nitroso-azetidine-2-carboxylic acid (>98% purity)

  • Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Dichloromethane, Toluene, Hexane.

  • Volumetric flasks, glass vials with screw caps, magnetic stir bars.

  • Calibrated analytical balance.

  • Shaking incubator or orbital shaker with temperature control.

  • Centrifuge.

  • Syringes and 0.22 µm syringe filters compatible with the organic solvents.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Validated analytical column (e.g., C18).

2. Preparation of Standard Solutions:

  • Accurately prepare a stock solution of (S)-1-nitroso-azetidine-2-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected solubility range.

3. Preliminary Equilibration Time Determination:

  • For each solvent, add an excess amount of the compound to a vial containing a known volume of the solvent.

  • Place the vials in a shaker at 25°C.

  • At various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a small aliquot of the suspension.

  • Process the aliquot as described in step 5 and quantify the concentration.

  • Plot concentration versus time. The time at which the concentration plateaus is the required equilibration time.

4. Solubility Measurement (Pivotal Experiment):

  • Add an excess amount of (S)-1-nitroso-azetidine-2-carboxylic acid to a vial containing a known volume (e.g., 5 mL) of the test solvent. "Excess" means that undissolved solid should be visible at the end of the experiment.

  • Prepare each solvent in triplicate.

  • Seal the vials and place them in a shaker set to the predetermined equilibration time and a constant temperature of 25°C.

5. Sample Processing and Analysis:

  • After the equilibration period, allow the vials to stand undisturbed for a short period to allow for settling of the solid.

  • Centrifuge the vials at a sufficient speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Accurately dilute the filtered saturated solution with the mobile phase of the HPLC method to a concentration that falls within the range of the calibration curve.

  • Analyze the diluted samples by HPLC-UV along with the calibration standards.

6. Data Analysis and Reporting:

  • Construct a calibration curve by plotting the peak area from the HPLC analysis versus the concentration of the standard solutions.

  • Determine the concentration of the diluted samples from the calibration curve.

  • Calculate the solubility of (S)-1-nitroso-azetidine-2-carboxylic acid in each solvent by multiplying the concentration of the diluted sample by the dilution factor.

  • Report the average solubility and standard deviation for the triplicate measurements for each solvent.

Expected Outcomes and Data Interpretation

The results of this study will provide quantitative solubility data for (S)-1-nitroso-azetidine-2-carboxylic acid in a range of organic solvents with varying polarities. This data can be presented in a comprehensive table for easy comparison.

Example Data Presentation Table:

SolventSolvent TypePredicted SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
MethanolPolar ProticModerateTo be determined
EthanolPolar ProticModerateTo be determined
AcetonePolar AproticHighTo be determined
DMSOPolar AproticModerate to HighTo be determined
AcetonitrilePolar AproticModerateTo be determined
Ethyl AcetateModerately PolarLow to ModerateTo be determined
DichloromethaneNonpolarLowTo be determined
TolueneNonpolarVery LowTo be determined
HexaneNonpolarVery LowTo be determined

The experimentally determined solubility values will allow researchers to make informed decisions regarding solvent selection for various applications. For instance, solvents with high solubility would be ideal for preparing stock solutions for biological assays, while a solvent system with differential solubility could be exploited for crystallization and purification.

Conclusion

While readily available quantitative solubility data for (S)-1-nitroso-azetidine-2-carboxylic acid in organic solvents is scarce, a systematic approach to its experimental determination is crucial for its progression as a potential drug candidate. The protocol detailed in this guide provides a robust and scientifically sound framework for generating this critical data. The resulting solubility profile will be an invaluable resource for chemists, formulators, and analytical scientists working with this and similar N-nitrosated azetidine compounds, enabling more efficient and informed drug development efforts.

References

  • PubChem. 2-Azetidinecarboxylic acid, (S)-. [Link]

  • Wikipedia. Azetidine-2-carboxylic acid. [Link]

  • ACS Publications. A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Oreate AI Blog. Understanding Aze Medications: The Role of Azetidine Derivatives. [Link]

  • ResearchGate. Resolution of D -azetidine-2-carboxylic acid. [Link]

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

  • ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • World Health Organization. Annex 4. [Link]

  • Agilent. Nitrosamines Analysis in Pharmaceuticals. [Link]

Sources

Hygroscopic nature and stability of N-Nitroso-L-azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Hygroscopicity and Stability of N-Nitroso-L-azetidine-2-Carboxylic Acid

Part 1: Executive Summary

N-Nitroso-L-azetidine-2-Carboxylic Acid (N-Nitroso-Aze) is a high-potency mutagenic impurity belonging to the N-nitrosamine class, specifically the "nitrosamine drug substance-related impurities" (NDSRIs). It typically arises during the synthesis of pharmaceuticals containing the azetidine moiety or through the contamination of raw materials derived from natural sources (e.g., L-azetidine-2-carboxylic acid from sugar beets).

This compound presents a dual challenge in analytical quantification and reference standard maintenance:

  • High Hygroscopicity: It rapidly adsorbs atmospheric moisture, leading to significant gravimetric errors during standard preparation.

  • Structural Instability: The combination of a strained four-membered azetidine ring and a labile N-nitroso group creates a molecule susceptible to thermal decomposition, photolytic cleavage, and acid-catalyzed ring opening.

This guide defines the physicochemical behavior of N-Nitroso-Aze and establishes a rigorous protocol for its handling to ensure data integrity in genotoxicity risk assessments.

Part 2: Physicochemical Profile

The stability profile of N-Nitroso-Aze is dictated by the tension of the azetidine ring (~26 kcal/mol strain energy) and the electron-withdrawing nature of the nitroso group.

Table 1: Critical Physicochemical Attributes

PropertyValue / CharacteristicImplication for Stability
CAS Number 30248-47-6Unique Identifier
Molecular Formula C₄H₆N₂O₃MW: 130.10 g/mol
Physical State White to pale yellow solidColor change indicates degradation (denitrosation).
Melting Point 106–107°C (Decomposes )Critical: Do not heat to dry. Thermal degradation is irreversible.
Hygroscopicity High Rapid moisture uptake alters effective mass; promotes hydrolysis.
pKa (Predicted) ~3.23 (Carboxylic acid)Acidic functionality facilitates autocatalytic degradation in solid state if wet.
Solubility DMSO, Methanol, AcetoneDMSO is preferred for stock solutions due to higher stability.

Part 3: Hygroscopicity & Solid-State Dynamics

The Mechanism of Moisture Uptake

N-Nitroso-Aze contains two primary hydrophilic centers: the carboxylic acid group (-COOH) and the polarized N-nitroso moiety (N-N=O). In the solid state, the high surface energy of the crystal lattice, combined with these polar groups, drives the adsorption of water vapor.

Consequences of Uncontrolled Humidity:

  • Gravimetric Bias: Absorbed water increases the sample mass. If a researcher weighs 10.0 mg of "wet" standard, the actual amount of N-Nitroso-Aze may be only 9.0 mg. This leads to a 10% underestimation of the impurity in drug samples, potentially masking a safety violation.

  • Chemical Hydrolysis: Absorbed water acts as a reactant. In the presence of the acidic carboxyl proton, water can attack the strained azetidine ring, leading to ring-opening hydrolysis (formation of N-nitroso-amino acids).

Control Strategy
  • Strict Environment: Handling must occur in a glove box or controlled humidity chamber (<30% RH).

  • No Heat Drying: Due to thermal instability (see below), traditional oven drying is prohibited. Use vacuum desiccation over P₂O₅ at ambient temperature.

Part 4: Stability Profile & Degradation Pathways

N-Nitroso-Aze is inherently unstable compared to simple dialkyl nitrosamines (like NDMA) due to the ring strain.

Thermal Instability (The Ring Strain Factor)

The azetidine ring is highly strained. Heating provides the activation energy for ring cleavage or decarboxylation. The decomposition temperature (106°C) is relatively low.

  • Pathway: Thermal stress often leads to decarboxylation (loss of CO₂) or ring fragmentation.

  • Protocol: Store at -20°C . Transport on dry ice.

Photostability (The Nitroso Chromophore)

Like all N-nitrosamines, the N-N=O bond has a strong UV absorption band (typically 230-250 nm) and a weaker n→π* transition (~330-350 nm).

  • Pathway: UV exposure causes homolytic cleavage of the N-N bond, releasing nitric oxide (NO•) and generating an azetidine radical, which rapidly degrades.

  • Protocol: Use amber glassware exclusively. Perform weighing under yellow (sodium vapor) or red light if possible.

pH-Dependent Hydrolysis
  • Acidic Conditions: The azetidine nitrogen is less basic due to the electron-withdrawing nitroso group, but strong acids can protonate the oxygen of the nitroso group or the ring nitrogen (after denitrosation), facilitating ring opening to 3-amino-propanoic acid derivatives.

  • Basic Conditions: High pH can induce racemization at the chiral alpha-carbon or decarboxylation.

Part 5: Visualization of Degradation Pathways

The following diagram illustrates the three primary failure modes for N-Nitroso-Aze: Photolytic Denitrosation, Thermal Decarboxylation, and Acid-Catalyzed Ring Opening.

DegradationPathways NAze N-Nitroso-L-azetidine-2-COOH (Intact Standard) UV UV Light (λ < 350nm) NAze->UV Heat Heat (> 40°C) NAze->Heat Acid Acidic Moisture (H+ / H2O) NAze->Acid Radical Azetidine Radical + NO• gas UV->Radical Homolytic Cleavage Decarb N-Nitroso-azetidine (Loss of CO2) Heat->Decarb Decarboxylation RingOpen Ring Opening Products (Hydroxy-amino acids) Acid->RingOpen Nucleophilic Attack

Caption: Figure 1. Primary degradation pathways of N-Nitroso-Aze triggered by environmental stressors.

Part 6: Handling & Analytical Protocols

To ensure scientific integrity, the following "Self-Validating System" for standard preparation is recommended. This workflow minimizes hygroscopic error and degradation.

Protocol: Preparation of Stock Standard
  • Equilibration (Critical Step):

    • Remove the vial from -20°C storage.

    • Place in a desiccator containing silica gel or P₂O₅.

    • Allow to reach room temperature (approx. 30-60 mins) before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing Environment:

    • Ideally, perform weighing in a glove box purged with N₂ or Argon.

    • If a glove box is unavailable, use a localized anti-static ionizing bar and work rapidly.

  • Solvent Selection:

    • Preferred: DMSO-d6 (for NMR) or HPLC-grade DMSO. DMSO minimizes proton exchange and stabilizes the dipole.

    • Alternative: Methanol (keep cold). Avoid water or acidic diluents for stock solutions.

  • Dissolution & Storage:

    • Dissolve immediately after weighing.

    • Aliquot into amber HPLC vials with PTFE-lined caps.

    • Store aliquots at -20°C or -80°C. Do not freeze-thaw more than once.

Workflow Visualization

HandlingProtocol Freezer Storage (-20°C) Desiccator Desiccator (Warm to RT) Freezer->Desiccator Prevent Condensation Weighing Weighing (Inert/Low Humidity) Desiccator->Weighing Dry Transfer Dissolution Dissolution (DMSO/Amber Vial) Weighing->Dissolution Immediate Solvation Dissolution->Freezer Store Aliquots Analysis LC-MS/MS Analysis Dissolution->Analysis Use Fresh

Caption: Figure 2. Optimized workflow for handling hygroscopic N-Nitroso-Aze reference standards.

Part 7: References

  • European Medicines Agency (EMA). (2020).[1] Nitrosamine impurities in human medicinal products. EMA/369136/2020. Link

  • Veeprho. (2023). N-Nitroso-L-azetidine-2-Carboxylic Acid Reference Standard Data. Link

  • ChemicalBook. (2023). N-Nitroso-L-azetidine-2-Carboxylic Acid Properties and Stability. Link

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. Link

  • Rubinstein, M., et al. (2022). Azetidine-2-carboxylic acid: A non-protein amino acid with toxic effects.[2][3] Journal of Natural Products. (Contextual reference on the parent amine stability).

Sources

Toxicological Profile and Control Strategy: N-Nitroso-azetidine (N-NAZ)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-nitroso-azetidine (N-NAZ) represents a unique challenge within the "Cohort of Concern" for mutagenic impurities. Unlike its 5-membered (pyrrolidine) and 6-membered (piperidine) analogs, N-NAZ contains a highly strained 4-membered azetidine ring (~26 kcal/mol strain energy). This structural distinctiveness drives a specific metabolic activation profile and toxicological outcome.

While often grouped with generic nitrosamines, N-NAZ possesses a compound-specific tumorigenic dose (TD50) that may allow for higher Acceptable Intake (AI) limits than the default regulatory "floor" of 18 ng/day, provided robust data bridging is applied. This guide synthesizes the chemical basis of N-NAZ toxicity, its metabolic activation pathway, and a self-validating control strategy for drug developers.

Chemical Basis: The Ring Strain Factor

The toxicity of N-NAZ is inextricably linked to its physical chemistry. The azetidine ring is kinetically stable but thermodynamically unstable due to angle strain (bond angles ~90° vs. ideal 109.5°).

  • Formation: N-NAZ is formed via the nitrosation of azetidine (or azetidine-containing APIs) in the presence of nitrites under acidic conditions.

  • Reactivity: The ring strain facilitates ring-opening reactions post-metabolic oxidation, a step that is energetically more favorable for azetidine than for unstrained rings.

Comparison of Cyclic Nitrosamines
CompoundRing SizeStrain EnergyPrimary Target Organ (Rat)
N-Nitroso-azetidine (N-NAZ) 4~26 kcal/molLiver (Hepatocellular carcinoma)
N-Nitrosopyrrolidine (NPYR) 5~6 kcal/molLiver, Nasal Cavity
N-Nitrosopiperidine (NPIP) 6~0 kcal/molEsophagus, Liver

Mechanism of Action (MoA)

The carcinogenicity of N-NAZ is not direct; it requires metabolic activation, primarily by Cytochrome P450 enzymes (CYP2E1). The mechanism follows the classical


-hydroxylation pathway, but the ring-opening step is driven by the relief of ring strain.
The Activation Cascade
  • 
    -Hydroxylation:  CYP450 oxidizes the 
    
    
    
    -carbon (adjacent to the nitrogen).
  • Ring Opening: The unstable

    
    -hydroxy intermediate undergoes spontaneous ring opening to form an alkyl-diazonium ion.
    
  • DNA Alkylation: The electrophilic diazonium species attacks nucleophilic sites on DNA (e.g.,

    
    -guanine, 
    
    
    
    -guanine), forming adducts.
  • Mutagenesis: Unrepaired

    
    -alkylguanine leads to G:C 
    
    
    
    A:T transition mutations.
Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical "lethal synthesis" of the DNA-reactive species.

MetabolicActivation N_NAZ N-Nitroso-azetidine (Pro-Carcinogen) AlphaOH α-Hydroxy-N-NAZ (Unstable) N_NAZ->AlphaOH α-Hydroxylation CYP CYP2E1 (Oxidation) CYP->AlphaOH RingOpen Ring Opening (Strain Relief) AlphaOH->RingOpen Diazonium Diazonium Ion (Electrophile) RingOpen->Diazonium -OH DNA_Adduct DNA Alkylation (O6-Guanine) Diazonium->DNA_Adduct Covalent Bond

Figure 1: Metabolic activation pathway of N-nitroso-azetidine. The relief of ring strain drives the rapid formation of the alkylating diazonium species.

Toxicological Profile & Risk Assessment

Carcinogenic Potency (TD50)

Contrary to the assumption that all small nitrosamines are equipotent to NDMA, N-NAZ exhibits a distinct potency profile.

  • NDMA TD50: ~0.096 mg/kg/day (Extremely Potent).

  • N-NAZ TD50: ~7.14 mg/kg/day (Potent, but significantly less than NDMA).

Implication for Drug Developers: Using the harmonic mean TD50 of 7.14 mg/kg/day (Lijinsky et al.), a compound-specific Acceptable Intake (AI) can be calculated, potentially exceeding the default class limits.

Regulatory Limits (CPCA vs. Compound Specific)

Under the current Carcinogenic Potency Categorization Approach (CPCA) , N-NAZ lacks steric hindrance and electron-withdrawing groups, which typically defaults it to Category 1 or 2 .

  • Default CPCA Limit: 18 ng/day or 26.5 ng/day (if treated as unknown high-potency).

  • Compound-Specific Limit (Calculated):

    
    
    
    
    

Note: While the mathematical calculation yields ~7140 ng/day, regulatory bodies (FDA/EMA) typically cap nitrosamine limits at 1500 ng/day unless exceptional justification is provided. However, this data strongly supports arguing for a limit well above the 18 ng/day floor.

Analytical & Control Protocols

Detecting N-NAZ requires overcoming its low molecular weight and high polarity. Standard C18 HPLC often fails to retain it sufficiently.

Analytical Method: LC-MS/MS (HESI)

System: Triple Quadrupole MS coupled with UHPLC. Ionization: HESI (Heated Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve Drug Substance in Methanol/Water (50:50).

    • Critical Step: Add Internal Standard (N-nitroso-azetidine-d4) to correct for matrix effects.

  • Chromatography:

    • Column: T3 or Phenyl-Hexyl column (enhanced retention for polar compounds).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: Start at 2% B (hold 2 min) to divert salts, ramp to 95% B.

  • Mass Spectrometry (MRM):

    • Precursor Ion: 87.1 m/z

      
      .
      
    • Product Ions: 45.1 m/z (Quantifier), 43.1 m/z (Qualifier).

    • Note: The loss of 42 Da corresponds to the ketene fragment, characteristic of cyclic nitrosamines.

Enhanced Ames Test (Mutagenicity)

If N-NAZ formation is suspected but not confirmed, or if testing a complex Azetidine-NDSRI (Nitrosamine Drug Substance Related Impurity), the Enhanced Ames Test is mandatory. Standard Ames tests often yield false negatives for nitrosamines.

Protocol Modifications:

  • Strains: S. typhimurium TA100 and TA1535 (sensitive to base-pair substitutions).

  • Activation: Rat and Hamster Liver S9 (30%) . Hamster S9 is often more efficient at activating cyclic nitrosamines than Rat S9.

  • Method: Pre-incubation (not plate incorporation).[1] Incubate bacteria + test article + S9 for 30 minutes before plating. This allows sufficient time for the unstable diazonium ion to interact with bacterial DNA.

Visualization: Analytical & Testing Workflow

AnalyticalWorkflow cluster_Testing Confirmatory Testing Start Risk Identification (Azetidine Moiety + Nitrite) Calc CPCA Scoring (Theoretical Limit) Start->Calc Ames Enhanced Ames Test (Hamster S9 + Pre-incubation) Calc->Ames If Mutagenicity Unknown LCMS LC-MS/MS Quantitation (d4-IS + Phenyl Column) Calc->LCMS If Known Carcinogen Result Control Strategy Definition (Spec Limit vs. AI) Ames->Result Negative = 1500 ng/day LCMS->Result Quantify vs. Limit

Figure 2: Decision tree for analytical testing and control of N-nitroso-azetidine impurities.

References

  • Lijinsky, W., & Taylor, H. W. (1977).[2] Carcinogenicity of nitrosoazetidine and tetradeuteronitrosoazetidine in Sprague-Dawley Rats. Zeitschrift für Krebsforschung und Klinische Onkologie.[2]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products: Appendix 1 - Acceptable intakes established for N-nitrosamines.

  • U.S. Food and Drug Administration (FDA). (2023). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs).

  • Gold, L. S., et al. (The Carcinogenic Potency Database). TD50 values for N-Nitrosoazetidine.

  • Ponting, D. J., et al. (2020). Efficient Enhanced Ames Test Strategies for Nitrosamine Assessment. Mutagenesis.[3][4]

Sources

The Proteostatic Disruptor: Biochemical and Pathological Consequences of Azetidine-2-Carboxylic Acid Misincorporation

[1]

Executive Summary

Azetidine-2-carboxylic acid (Aze) represents a unique class of proteostatic disruptors.[1][2][3] As a four-membered ring analogue of the five-membered imino acid L-proline, Aze acts as a "Trojan horse" during protein synthesis. It successfully evades the editing checkpoints of prolyl-tRNA synthetases (ProRS) in many mammalian systems, leading to its stochastic misincorporation into the proteome. This substitution is not benign; the altered ring geometry of Aze distorts peptide bond angles, destabilizes secondary structures (particularly the collagen triple helix and polyproline helices), and triggers severe endoplasmic reticulum (ER) stress. This guide details the biochemical mechanisms of Aze toxicity, its implications in neurodegenerative pathologies like Multiple Sclerosis (MS), and provides validated protocols for its detection and study.

Mechanistic Foundation: The "Trojan Horse" Entry

The core biochemical failure begins at the aminoacylation step. The mammalian ProRS enzyme has evolved to discriminate against larger analogues (like pipecolic acid) but struggles to exclude the smaller Aze molecule due to steric permissiveness in the active site.

The Kinetic Trap

Under normal physiological conditions, ProRS activates L-proline with ATP to form prolyl-AMP. Aze mimics this substrate, forming an Aze-AMP intermediate. While some organisms possess editing domains to hydrolyze this incorrect intermediate, mammalian editing is inefficient against Aze. Consequently, Aze is transferred to tRNA


Competitive Incorporation Dynamics

The rate of Aze incorporation is strictly competitive and dependent on the cytoplasmic [Aze]:[Pro] ratio. This causality is critical for experimental design: Aze toxicity can be titrated and competitively inhibited by supplementing excess L-proline. This feature serves as a fundamental control in all Aze-related experiments to distinguish specific misincorporation effects from general chemical toxicity.

Aze_Entry_MechanismProL-Proline(5-membered ring)ProRSProlyl-tRNA Synthetase(ProRS)Pro->ProRSAzeAzetidine-2-carboxylic acid(4-membered ring)Aze->ProRSCompetitionComplex_ProProlyl-AMPProRS->Complex_Pro Activation Complex_AzeAze-AMP(Evasion of Editing)ProRS->Complex_Aze Misactivation AMPATP -> AMP + PPitRNAtRNA(Pro)Complex_Pro->tRNA Charging Complex_Aze->tRNA Mis-charging RibosomeRibosome(Translation)tRNA->RibosomeProtein_NativeNative Protein(Functional)Ribosome->Protein_Native Pro Incorporated Protein_MisfoldedMisfolded Protein(Structural Distortion)Ribosome->Protein_Misfolded Aze Incorporated

Figure 1: The competitive entry mechanism of Aze into the proteome. Note the bifurcation at the ProRS step where Aze evades editing, leading to the synthesis of structurally compromised proteins.

Structural Consequences: Geometry Dictates Function

The substitution of a 5-membered proline ring with a 4-membered azetidine ring imposes severe geometric constraints on the polypeptide chain.

Collagen Destabilization

Collagen stability relies on the repeating Gly-X-Y sequence (where X is often Proline and Y is Hydroxyproline) forming a polyproline II (PPII) helix.

  • Ring Pucker: Proline naturally adopts a C

    
    -endo or C
    
    
    -exo pucker essential for the twist of the triple helix. Aze's rigid 4-membered ring alters the
    
    
    and
    
    
    torsion angles.
  • Thermal Hysteresis: Incorporation of Aze lowers the thermal melting temperature (

    
    ) of the collagen triple helix. Experimental data indicates that Aze-containing collagen cannot maintain trimeric structure at physiological temperatures (
    
    
    C), leading to intracellular degradation or secretion of non-functional matrix.
Myelin Basic Protein (MBP) and Neurodegeneration

In the Central Nervous System (CNS), Myelin Basic Protein (MBP) acts as molecular "glue" for the myelin sheath. It contains a highly conserved hexapeptide sequence (PRTPPP ) essential for its structure.

  • The Kink Effect: Aze misincorporation into the polyproline region of MBP introduces an aberrant "kink," disrupting the interaction between the myelin bilayer and the protein.

  • Pathology: This destabilization is hypothesized to expose neo-epitopes, potentially triggering autoimmunity—a mechanism proposed as a trigger for Multiple Sclerosis (MS) in genetically susceptible individuals consuming Aze-rich diets (e.g., sugar beets).

Cellular Fallout: The ER Stress Cascade

Cells sensing the accumulation of Aze-misfolded proteins activate the Unfolded Protein Response (UPR).[4][5][6] Unlike transient stress, Aze incorporation creates a chronic burden, often pushing the UPR from adaptive to apoptotic signaling.

Pathway Activation Profile
  • PERK Branch: Rapidly phosphorylated. Leads to phosphorylation of eIF2

    
    , halting global translation to reduce protein load.
    
  • ATF6 Branch: Activated (cleaved) to upregulate chaperones like BiP/GRP78.

  • IRE1 Branch: Induces splicing of XBP1 mRNA (XBP1s), driving the transcription of ERAD (ER-associated degradation) components.

Autophagic Response

Aze treatment specifically induces LC3-II lipidation , a marker of autophagosome formation. This is a survival attempt to clear insoluble aggregates that the proteasome cannot handle.

UPR_PathwayAze_ProteinAze-Misfolded Proteins(ER Lumen)BiPBiP/GRP78(Chaperone)Aze_Protein->BiP Sequesters PERKPERKBiP->PERK Dissociation Activates IRE1IRE1BiP->IRE1 Dissociation Activates ATF6ATF6BiP->ATF6 Dissociation Activates peIF2ap-eIF2αPERK->peIF2aXBP1sXBP1s(Spliced)IRE1->XBP1sATF6fATF6f(Cleaved)ATF6->ATF6fATF4ATF4peIF2a->ATF4Trans_AttenTranslationAttenuationpeIF2a->Trans_AttenCHOPCHOP/GADD153(Pro-Apoptotic)ATF4->CHOPAutophagyAutophagy(LC3-II)ATF4->AutophagyChaperonesChaperone Upregulation(BiP, PDI)XBP1s->ChaperonesATF6f->Chaperones

Figure 2: The Unfolded Protein Response (UPR) triggered by Aze.[4][7] Note the convergence on CHOP (apoptosis) and Autophagy as the cell attempts to manage the misfolded load.

Experimental Protocols

Protocol A: Inducing and Measuring Aze-Mediated ER Stress

Objective: To validate Aze toxicity and UPR activation in mammalian cells (e.g., BV2 microglia, CHO cells, or Oligodendrocytes).

Reagents:

  • L-Azetidine-2-carboxylic acid (Sigma-Aldrich or equivalent).

  • L-Proline (Control).

  • Antibodies: Anti-BiP, Anti-CHOP, Anti-LC3B, Anti-Actin.

Self-Validating Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow 24h adhesion.
    
  • Treatment Groups:

    • Vehicle: Media only.

    • Stress: Aze (

      
       mM). Note: High concentrations are needed to outcompete endogenous proline in complete media.
      
    • Competition Control (Crucial): Aze (

      
       mM) + L-Proline (
      
      
      mM). Ratio of 5:1 Pro:Aze usually rescues the phenotype.
    • Positive Control: Thapsigargin (

      
      M) for 6h.
      
  • Incubation: Incubate for 12–24 hours.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors.

  • Readout: Western Blot.

    • Success Criteria: The "Stress" group must show elevated CHOP and LC3-II. The "Competition Control" must show levels comparable to "Vehicle." If the Competition Control shows stress, the effect is non-specific or osmotic.

Protocol B: Proteomic Identification of Aze Misincorporation

Objective: To directly detect Aze in the proteome using Mass Spectrometry. Challenge: Aze (




Methodology:

  • Sample Prep: Treat cells with Aze (as above) for 24h. Harvest and extract proteins.

  • Digestion: Standard Trypsin digestion.

  • LC-MS/MS: Run on Q-Exactive or Orbitrap system.

  • Bioinformatics (MaxQuant/Proteome Discoverer):

    • Set "Azetidine (-14.0156 Da)" as a Variable Modification on Proline residues.

    • Filter: Do not allow this modification on the C-terminus (Trypsin cuts after Lys/Arg, not Pro/Aze).

  • Validation:

    • Inspect MS/MS spectra manually.

    • Look for the specific

      
      -ion or 
      
      
      -ion series shift of -14 Da at the proline position.
    • Control: The peak should be absent in the L-Proline rescue sample.

Data Summary: Aze vs. Proline[3][6][9][10][11][12][13][14][15][16][17]

FeatureL-ProlineAzetidine-2-Carboxylic Acid (Aze)Consequence of Substitution
Ring Size 5-membered4-memberedIncreased ring strain; altered

angles.
Monoisotopic Mass 115.0633 Da101.0477 DaMass shift of -14.0156 Da detectable by MS.
tRNA Charging High affinityLow affinity (but evades editing)Stochastic incorporation errors.
Collagen


C (Triple Helix)

C
Destabilization of extracellular matrix; connective tissue defects.
Cellular Response HomeostasisUPR Activation (PERK/ATF6)ER stress, autophagy, or apoptosis (cell type dependent).

References

  • Rubenstein, E. (2008).[3] Misincorporation of the proline analog azetidine-2-carboxylic acid in the pathogenesis of multiple sclerosis: a hypothesis.[7][8][9] Journal of Neuropathology & Experimental Neurology, 67(11), 1035-1040. Link

  • Sobel, R. A., et al. (2022). Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis. Journal of Neuropathology & Experimental Neurology, 81(6), 461–475. Link

  • Roest, G., et al. (2018).[7] The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner.[4][10] Cells, 7(12), 236. Link

  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides.[11][12] Biopolymers, 30(9-10), 951-959. Link

  • Song, J., et al. (2022).[13][14] Proteome-wide identification of amino acid substitutions deleterious for protein function. bioRxiv (Preprint).[7][14] Link

Methodological & Application

Synthesis protocol for (S)-1-nitroso-azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of (S)-1-Nitroso-azetidine-2-carboxylic Acid

Executive Summary

(S)-1-nitroso-azetidine-2-carboxylic acid (CAS: 30248-47-6) is a critical reference standard used in the quantification of N-nitrosamine impurities in pharmaceutical products, particularly those containing azetidine moieties (e.g., cobimetinib, certain beta-lactam intermediates). This protocol details a robust, scalable synthesis via the nitrosation of (S)-azetidine-2-carboxylic acid.

Key Technical Insight: Unlike simple secondary amines, the rigid four-membered ring of azetidine imparts significant strain. Consequently, the resulting N-nitroso derivative exhibits distinct rotameric signatures in NMR spectroscopy due to restricted rotation around the N–N bond, a phenomenon that must be distinguished from impurities during characterization.

Safety & Hazard Assessment (CRITICAL)

⚠️ DANGER: HIGH POTENCY CARCINOGEN

  • Hazard Class: N-nitroso compounds are potent genotoxic carcinogens. This specific compound is a known liver carcinogen in rodent models (Lijinsky et al.).

  • Containment: All operations must be performed in a certified Chemical Fume Hood with a face velocity >100 fpm.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Decontamination: All glassware and surfaces must be treated with a solution of 10% Sulfamic Acid or 1M NaOH/NaOCl to destroy residual nitrosamines before washing.

Reaction Mechanism & Retrosynthesis

The synthesis proceeds via the electrophilic attack of the nitrosonium ion (


) on the secondary amine of the azetidine ring. The nitrosonium species is generated in situ from sodium nitrite in an acidic aqueous medium.

Graphviz Diagram: Reaction Pathway

ReactionScheme Start (S)-Azetidine-2-carboxylic acid (Secondary Amine) Intermediate [Nitrosonium Ion NO+] Start->Intermediate Nucleophilic Attack Reagent NaNO2 / HCl (0°C) Reagent->Intermediate Generation Product (S)-1-Nitroso-azetidine-2-carboxylic acid (N-Nitrosamine) Intermediate->Product - H+

Caption: Electrophilic nitrosation mechanism via in-situ generation of nitrosonium ion.

Experimental Protocol

Materials & Equipment
  • Precursor: (S)-Azetidine-2-carboxylic acid (>98% ee).

  • Reagents: Sodium Nitrite (NaNO2), Hydrochloric Acid (4N), Sulfamic Acid (for quenching).

  • Solvents: Deionized Water, Ethyl Acetate (EtOAc), Sodium Sulfate (anhydrous).

  • Apparatus: 100 mL Round Bottom Flask (Amber glass preferred), Magnetic Stirrer, Temperature Probe.

Stoichiometry Table
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
(S)-Azetidine-2-carboxylic acidSubstrate1.0101.101.01 g (10 mmol)
Sodium Nitrite (NaNO2)Nitrosating Agent1.569.001.04 g (15 mmol)
HCl (4N Aqueous)Acid Catalyst2.536.466.25 mL
Ethyl AcetateExtraction SolventN/A88.113 x 20 mL
Step-by-Step Procedure

Step 1: Dissolution & Cooling

  • Charge 1.01 g of (S)-Azetidine-2-carboxylic acid into a 100 mL amber round-bottom flask.

  • Add 10 mL of deionized water and a magnetic stir bar.

  • Cool the solution to 0–5°C using an ice/water bath.

  • Slowly add 6.25 mL of 4N HCl. Note: Exotherm may occur; maintain T < 10°C.

Step 2: Nitrosation

  • Dissolve 1.04 g of NaNO2 in 5 mL of water in a separate vial.

  • Add the NaNO2 solution dropwise to the reaction flask over 15 minutes.

    • Expert Note: Slow addition prevents the rapid evolution of toxic NOx gases and ensures efficient NO+ capture by the amine.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature (20–25°C) and stir for an additional 2 hours.

Step 3: Quenching (Quality Control)

  • Add solid Sulfamic Acid (approx. 100 mg) to the reaction mixture.

    • Mechanism:[1][2][3][4] Sulfamic acid reacts rapidly with excess nitrite to form N2 gas, preventing "false positive" nitrosation during workup or storage.

Step 4: Isolation

  • Saturate the aqueous solution with solid NaCl (salting out effect).

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Observation: The product partitions into the organic phase.[4]

  • Combine organic layers and dry over anhydrous Sodium Sulfate (Na2SO4) for 20 minutes.

  • Filter and concentrate under reduced pressure (Rotavap) at < 40°C .

    • Warning: N-nitroso compounds can be thermally unstable. Do not overheat.

Step 5: Purification

  • The crude oil typically solidifies upon standing or cooling.

  • Recrystallize from minimal hot Ethyl Acetate/Hexane (1:3) if purity is <98%.

  • Yield Expectation: 85–92% (White to pale yellow solid).

Process Workflow Visualization

Workflow cluster_0 Reaction Phase cluster_1 Workup Phase Step1 Dissolve L-Aze in Water/HCl Cool to 0°C Step2 Dropwise Addition of NaNO2 (Control Exotherm) Step1->Step2 Step3 Stir 2h @ RT Step2->Step3 Step4 Quench excess Nitrite (Sulfamic Acid) Step3->Step4 Step5 Extract w/ EtOAc (x3) (Salting Out) Step4->Step5 Step6 Dry (Na2SO4) & Concentrate (T < 40°C) Step5->Step6 Result Final Product: (S)-1-Nitroso-azetidine-2-carboxylic acid Step6->Result

Caption: Operational workflow for the synthesis and isolation of the target nitrosamine.

Analytical Characterization

To validate the synthesis, the following analytical attributes must be confirmed.

6.1. NMR Spectroscopy (The Rotamer Effect) N-nitroso compounds exhibit


 isomerism due to the partial double bond character of the N-N bond. In the 4-membered azetidine ring, this results in a complex spectrum where signals appear doubled.
  • 1H NMR (400 MHz, D2O or CDCl3):

    • You will observe two sets of peaks (Rotamer A and Rotamer B) typically in a ratio of ~3:1 to 4:1.

    • 
      -Proton (Chiral Center):  A multiplet shifted downfield (~5.0–5.3 ppm) compared to the starting material.
      
    • Ring Protons: Complex multiplets between 2.2–4.5 ppm.

    • Validation: Variable Temperature (VT) NMR at >80°C will cause these peaks to coalesce into a single set, confirming they are rotamers and not impurities.

6.2. Mass Spectrometry

  • Method: LC-MS (ESI).

  • Expected Mass: [M+H]+ = 131.1 Da.

  • Fragment: Loss of -OH (17) or -NO (30) is common in fragmentation patterns.

6.3. Storage & Stability

  • Condition: Store at -20°C.

  • Light Sensitivity: Protect from light (amber vials) to prevent photolytic cleavage of the N-NO bond.

References

  • Lijinsky, W., & Taylor, H. W. (1977).[5] Carcinogenicity of nitrosoazetidine and tetradeuteronitrosoazetidine in Sprague-Dawley Rats. Zeitschrift für Krebsforschung und Klinische Onkologie, 89(2), 215–219.[5]

  • Lijinsky, W., Kovatch, R. M., & Knutsen, G. L. (1984).[6] Carcinogenesis by nitrosomorpholines, nitrosooxazolidines and nitrosoazetidine given by gavage to Syrian golden hamsters. Carcinogenesis, 5(7), 875–878.[6]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.

  • Chowdhary, G., et al. (2012). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry, 14, 349-353.

Sources

Application Note: Analytical Strategy for N-Nitroso-Azetidine-2-Carboxylic Acid (NAzCA)

[1][2]

Executive Summary

N-nitroso-azetidine-2-carboxylic acid (NAzCA) is a Nitrosamine Drug Substance Related Impurity (NDSRI) that poses unique analytical challenges due to its high polarity, zwitterionic character, and low molecular weight (130.10 g/mol ).[1] Often found in peptide synthesis utilizing azetidine-2-carboxylic acid (Aze) as a proline analog, or as a degradation product in specific API manufacturing streams, NAzCA requires detection limits in the low ng/day range to meet FDA/EMA Acceptable Intake (AI) requirements.

This guide provides a validated analytical framework for the detection and quantification of NAzCA. Unlike lipophilic nitrosamines (e.g., NDMA), NAzCA requires specialized chromatographic retention strategies and careful ionization control to prevent signal suppression.

Regulatory Impact[1][2][3][4][5][6][7][8]
  • Classification: NDSRI (Nitrosamine Drug Substance Related Impurity).[1][2]

  • Carcinogenic Potency: Structural analog to N-nitroso-proline (NPro).[1] Under the Carcinogenic Potency Categorization Approach (CPCA), if specific toxicology data is absent, it is assigned a potency score based on activating/deactivating features (e.g., carboxylic acid is a deactivating feature, Score +3).[1]

  • Target Limit: Typically ranges from 1500 ng/day (Category 4/5) to 18 ng/day depending on the specific API context and regulatory jurisdiction.

Chemical Logic & Method Design

The Polarity Challenge

NAzCA contains both a carboxylic acid moiety and a nitroso-amine group.

  • pKa: ~3.2 (Carboxylic acid).[1]

  • LogP: < 0 (Highly polar).[1]

Implication: Standard C18 columns used for NDMA will fail to retain NAzCA, leading to elution in the void volume where matrix suppression is highest. Solution: Use of Polar-Embedded C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) is required.[1] This protocol utilizes a high-strength silica (HSS) T3 column technology designed for 100% aqueous compatibility to maximize retention of polar analytes.

Ionization Strategy (ESI vs. APCI)

While APCI is preferred for non-polar nitrosamines, NAzCA's carboxylic acid functionality makes it amenable to Electrospray Ionization (ESI).[1]

  • Mode: ESI Positive ([M+H]+).[1]

  • Rationale: Acidic mobile phase (0.1% Formic Acid) suppresses the ionization of the carboxylic acid (keeping it neutral) while protonating the nitroso/amine center, facilitating retention on RP-LC and efficient ionization.[1]

Analytical Workflow Visualization

AnalyticalWorkflowcritcritdecdecSPESPE Cleanup (Optional)MAX Cartridgedec->SPEHigh (Formulation)LCLC Separation(HSS T3 Column, High Aqueous)dec->LCLow (API)StartSample Receipt(API or Drug Product)SolubilitySolubility Assessment(Water/MeOH ratio)Start->SolubilityInhibitorAdd Sulfamic Acid(Prevent In-Situ Nitrosation)Solubility->InhibitorMandatoryExtractSolid-Liquid Extraction(Centrifuge/Filter)Inhibitor->ExtractExtract->decMatrix Complexity?SPE->LCMSMS/MS Detection(ESI+, MRM Mode)LC->MSDataQuantification & ReportingMS->Data

Caption: Workflow for NAzCA analysis emphasizing the critical addition of nitrosation inhibitors.

Protocol 1: LC-MS/MS Quantification (Gold Standard)[1]

This method is designed for trace-level quantification (LOQ < 1 ng/mL).[1]

Reagents & Standards
  • Reference Standard: N-nitroso-azetidine-2-carboxylic acid (CAS: 30248-47-6).[1][3][4][5][6]

  • Internal Standard (ISTD): N-nitroso-azetidine-2-carboxylic acid-d4 (if available) or N-nitroso-proline-d3.[1]

  • Inhibitor: Sulfamic Acid (saturated solution in water).[1]

  • Solvents: LC-MS Grade Methanol, Water, Formic Acid.

Sample Preparation[1][3]
  • Weighing: Weigh 50 mg of Drug Substance or Powdered Drug Product.

  • Inhibition: Add 50 µL of Saturated Sulfamic Acid solution directly to the powder. Critical Step: This prevents any residual nitrite in the excipients from reacting with amines during extraction.

  • Extraction: Add 1.0 mL of Water:Methanol (95:5 v/v).

    • Note: High aqueous content is necessary to match the initial mobile phase conditions.

  • Agitation: Vortex for 5 min; Sonicate for 10 min (maintain temp < 25°C).

  • Clarification: Centrifuge at 10,000 rpm for 10 min. Filter supernatant through a 0.22 µm PTFE or PES filter.

Chromatographic Conditions (UHPLC)
ParameterSetting
System UHPLC (e.g., Waters Acquity or Agilent 1290)
Column Waters XSelect HSS T3, 2.1 x 100 mm, 1.8 µm (or equivalent)
Column Temp 40°C
Flow Rate 0.3 mL/min
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Injection Vol 5 - 10 µL

Gradient Profile:

  • 0.0 min: 100% A (Hold for 1.0 min to retain NAzCA)

  • 1.0 min: 100% A

  • 6.0 min: 5% A / 95% B (Linear Ramp)

  • 8.0 min: 5% A / 95% B (Wash)[1]

  • 8.1 min: 100% A (Re-equilibration)

  • 11.0 min: End

Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: ESI Positive (HESI/Electrospray)[1]

  • Spray Voltage: 3500 V

  • Capillary Temp: 300°C

  • Sheath Gas: 40 arb units[1]

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
NAzCA 131.1 101.1 12 - 15 Quantifier (-NO loss)
NAzCA131.155.125 - 30Qualifier (Ring frag)
NAzCA131.185.018 - 22Qualifier (-COOH)
ISTD (NPro-d3)148.1118.115Internal Std

Note: Precursor 131.1 corresponds to [M+H]+ of NAzCA (MW 130.1).[1] The loss of 30 Da (NO) is characteristic of N-nitrosamines.[1]

Protocol 2: Confirmatory HRMS (Orbitrap/Q-TOF)[1]

For identification of unknowns or validation of specificity.

Method Parameters[1][12][13]
  • Scan Mode: Full MS / dd-MS2 (Data Dependent).

  • Resolution: > 60,000 (FWHM) at m/z 200.

  • Mass Range: m/z 50 – 500.

Identification Criteria (European Pharmacopoeia 2.2.43)[1]
  • Mass Accuracy: < 5 ppm error for Precursor (Theoretical: 131.0451).

  • Isotopic Pattern: Match theoretical simulation.

  • Fragment Ions: Presence of 101.0471 (C4H7NO2 fragment).

Method Validation & Troubleshooting

Critical Control Points (Expertise)

1. The "Ghost" Nitrosamine (In-Situ Formation):

  • Risk:[7][8][9][10] If the sample contains Azetidine-2-carboxylic acid (parent) and trace nitrites, NAzCA will form during sample preparation, leading to false positives.

  • Validation: Perform a "Spike-Recovery" test adding only the Parent Amine (Aze) and Nitrite to the extraction solvent. If NAzCA is detected, your blocking agent (Sulfamic Acid) is insufficient.[1]

2. Isomeric Separation:

  • Risk:[7][8][9][10] NAzCA is isomeric with N-nitroso-homoserine lactone or other C4 nitroso compounds.

  • Solution: The HSS T3 column provides shape selectivity. Ensure resolution > 1.5 between NAzCA and any isobaric interferences.

3. Carryover:

  • NAzCA is sticky on metallic surfaces due to the carboxylic acid.

  • Fix: Use a needle wash of 50:50 MeOH:Water + 0.5% Ammonium Hydroxide (high pH wash removes the acidic analyte).[1]

Data Summary: Linearity & Sensitivity
ParameterSpecificationTypical Result
LOD S/N > 30.2 ng/mL
LOQ S/N > 100.5 ng/mL
Linearity R² > 0.9900.998 (0.5 - 100 ng/mL)
Recovery 80 - 120%92% (Spiked Matrix)
Precision RSD < 10%4.5% (n=6)

References

  • US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, Rev 1, 2021. [Link]

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products: Appendix 1 - Acceptable intakes established for N-nitrosamines." EMA/369136/2020, 2023. [Link]

  • United States Pharmacopeia (USP). General Chapter <1469> "Nitrosamine Impurities." USP-NF, 2021. [Link]

  • Waters Corporation. "Nitrosamines Analysis with LC-MS/MS." Application Notebook, 2021. [Link][1]

Application Note: Quantification of N-Nitroso-L-azetidine-2-Carboxylic Acid in Pharmaceutical Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical scientists and quality control professionals in the pharmaceutical industry. It addresses the critical need for detecting and quantifying N-Nitroso-L-azetidine-2-Carboxylic Acid (N-nitroso-Aze) , a specific Nitrosamine Drug Substance Related Impurity (NDSRI) that can form in active pharmaceutical ingredients (APIs) containing the azetidine moiety.[1][2]

Executive Summary

The identification of N-nitrosamine impurities in pharmaceutical products has led to stringent regulatory requirements by the FDA and EMA.[3] While simple nitrosamines like NDMA are well-characterized, complex Nitrosamine Drug Substance Related Impurities (NDSRIs) like N-Nitroso-L-azetidine-2-Carboxylic Acid present unique analytical challenges.[1] This compound typically arises in APIs synthesized using L-Azetidine-2-carboxylic acid (a proline homolog) or where azetidine rings are present in the peptide backbone.[1]

This protocol details a robust LC-MS/MS methodology for the quantification of N-nitroso-Aze.[1] It employs a specialized sample preparation workflow to eliminate matrix interference and utilizes Multiple Reaction Monitoring (MRM) for high-sensitivity detection down to sub-ng/mL levels.

Regulatory & Scientific Context

The Formation Mechanism

N-nitroso-Aze is formed via the nitrosation of the secondary amine in the azetidine ring. This reaction is catalyzed by acidic conditions and the presence of nitrosating agents (e.g., sodium nitrite, residual nitrites in excipients, or NOx gases).

Key Risk Factor: The azetidine ring is structurally strained (4-membered), potentially altering its reactivity compared to 5-membered pyrrolidine rings (like in proline).[1]

Regulatory Limits (CPCA Approach)

Under the EMA and FDA Carcinogenic Potency Categorization Approach (CPCA) , NDSRIs are assigned a limit based on structural features.

  • N-nitroso-Aze contains an alpha-carboxylic acid group.[1][4] Electron-withdrawing groups often reduce carcinogenic potency by inhibiting metabolic activation (alpha-hydroxylation).[1]

  • Guidance: Researchers should calculate the specific score; however, a conservative Acceptable Intake (AI) often defaults to 18 ng/day or 26.5 ng/day pending specific toxicological data or a favorable CPCA score (e.g., Category 4 or 5 allowing 1500 ng/day).

Safety & Handling

WARNING: HIGH POTENCY CARCINOGEN

  • Containment: All weighing and stock solution preparation must occur in a glove box or a Class II Biological Safety Cabinet.

  • Deactivation: Treat waste with 1N NaOH and bleach to degrade nitrosamines before disposal.

  • PPE: Double nitrile gloves, Tyvek sleeves, and safety goggles are mandatory.

Analytical Protocol

Reagents and Standards
  • Reference Standard: N-Nitroso-L-azetidine-2-Carboxylic Acid (>98% purity).[1][4]

  • Internal Standard (IS): N-Nitroso-L-proline-d3 (as a surrogate) or 13C-labeled N-nitroso-Aze (if available).[1]

  • Solvents: LC-MS Grade Methanol, Water, Acetonitrile, Formic Acid.

Sample Preparation (Solid Phase Extraction)

Direct injection is often insufficient due to the high solubility of the carboxylic acid moiety in water and potential ion suppression from the API.

Step-by-Step Workflow:

  • Dissolution: Weigh 100 mg of Drug Substance/Product. Dissolve in 5 mL of 0.1% Formic Acid in Water.

  • Loading: Condition an Oasis HLB (or equivalent polymeric reversed-phase) SPE cartridge with MeOH and Water. Load the sample.

  • Wash: Wash with 5% Methanol in Water (removes salts and highly polar interferences).

  • Elution: Elute N-nitroso-Aze with 100% Methanol.

  • Reconstitution: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 1 mL of Mobile Phase A:B (90:10). Filter through 0.2 µm PTFE filter.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex F5 (for enhanced selectivity of polar compounds).

  • Column Temp: 40°C.

  • Injection Volume: 5-10 µL.

Mobile Phase Gradient:

  • A: 0.1% Formic Acid in Water

  • B: 0.1% Formic Acid in Acetonitrile

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.009820.4
1.009820.4
6.0050500.4
7.005950.4
8.505950.4
8.609820.4
11.009820.4

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[1]

  • Spray Voltage: 3500 V.

  • Capillary Temp: 300°C.

MRM Transitions (Optimized for N-nitroso-Aze): Note: Transitions must be experimentally verified on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Mechanistic Origin
N-nitroso-Aze (Quant) 131.1 101.1 15Loss of NO (-30 Da)
N-nitroso-Aze (Qual) 131.1 85.1 22Loss of HCOOH (-46 Da)
N-nitroso-Aze (Qual) 131.1 55.1 30Ring Fragmentation

Method Validation & Performance

To ensure trustworthiness, the method must be validated according to ICH Q2(R1).

  • Linearity: 1.0 ng/mL to 100 ng/mL (R² > 0.995).

  • Sensitivity:

    • LOD: ~0.2 ng/mL

    • LOQ: ~0.5 ng/mL (Ensure this meets the <10% of the calculated Limit requirement).

  • Recovery: Spike samples at 3 levels (Low, Med, High). Acceptable range: 80-120%.

Visualizations

Formation & Analysis Workflow

The following diagram illustrates the critical path from potential formation in the API process to analytical quantification.

G cluster_0 Formation Risk cluster_1 Analytical Workflow Aze L-Azetidine-2-COOH (Secondary Amine) Reaction Nitrosation Aze->Reaction Nitrite Nitrite Source (NaNO2 / NOx) Nitrite->Reaction Acid Acidic Conditions Acid->Reaction Sample Pharmaceutical Sample Reaction->Sample Impurity Formation SPE SPE Cleanup (Oasis HLB) Sample->SPE Extraction LC UHPLC Separation (HSS T3 Column) SPE->LC Eluate MS MS/MS Detection (MRM: 131->101) LC->MS Quantification

Caption: Mechanistic pathway of N-nitroso-Aze formation and the subsequent SPE-LC-MS/MS analytical workflow.

Decision Tree for Method Development

D Start Start Method Development Solubility Is Analyte Water Soluble? Start->Solubility Yes Yes (Polar) Solubility->Yes N-nitroso-Aze (COOH group) No No (Non-polar) Solubility->No Col_T3 HSS T3 or F5 Column (Retains Polars) Yes->Col_T3 Col_C18 Standard C18 Column No->Col_C18 MS_Opt Optimize MRM (Precursor 131.1) Col_T3->MS_Opt Validation Validate (ICH Q2) MS_Opt->Validation

Caption: Logic flow for selecting the appropriate stationary phase for polar nitrosamines like N-nitroso-Aze.

Troubleshooting & Tips

  • Peak Tailing: The carboxylic acid group can cause tailing on standard C18 columns. Ensure the mobile phase pH is sufficiently low (0.1% Formic Acid, pH ~2.7) to keep the acid protonated, or use a column designed for polar retention (T3 or F5).

  • Isomer Separation: Be aware of potential stereoisomers if the starting material was racemic. The method should demonstrate separation or summation of isomers if required.

  • Carryover: Nitrosamines are sticky. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products."[3][5] EMA/409815/2020 Rev.10, 2023. Link

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs."[3] Guidance for Industry, 2021. Link

  • Veeprho Laboratories. "N-Nitroso-L-azetidine-2-Carboxylic Acid Reference Standard Data." Veeprho Catalog, Accessed 2026. Link

  • Thermo Fisher Scientific. "Highly sensitive and robust LC-MS/MS solution for quantitation of nitrosamine impurities." Application Note 65911, 2021. Link

  • ChemicalBook. "N-Nitroso-L-azetidine-2-Carboxylic Acid Chemical Properties." CAS 30248-47-6 Data, Accessed 2026.[4] Link

Sources

A Guide to the Synthetic Applications of (S)-Azetidine-2-carboxylic Acid: A Constrained Proline Analogue

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

A Note on the Topic: Initial searches for the applications of (S)-1-nitroso-azetidine-2-carboxylic acid in organic synthesis did not yield specific, well-documented uses of this particular N-nitroso compound. N-nitroso derivatives of amino acids are known precursors for the generation of diazonium species, which can undergo various transformations. However, to provide a guide grounded in established scientific literature, this document will focus on the versatile and widely utilized parent compound, (S)-azetidine-2-carboxylic acid . This constrained amino acid is a cornerstone in medicinal chemistry and organic synthesis, offering unique structural properties that are highly sought after in drug design and the synthesis of complex molecular architectures.

Introduction: The Unique Profile of (S)-Azetidine-2-carboxylic Acid

(S)-Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that serves as a conformationally restricted analogue of L-proline.[1] Its four-membered ring structure, in contrast to the five-membered pyrrolidine ring of proline, imparts significant conformational rigidity to peptide backbones.[2] This property is a powerful tool for medicinal chemists seeking to enhance the biological activity and metabolic stability of peptides. The inherent ring strain of the azetidine moiety also presents unique opportunities for its use as a versatile chiral building block in the synthesis of complex heterocyclic systems.[3]

The primary applications of (S)-azetidine-2-carboxylic acid in organic synthesis can be broadly categorized into its incorporation into peptides and peptidomimetics to enforce specific secondary structures, and its use as a chiral precursor for the synthesis of pharmacologically active molecules, including enzyme inhibitors.

Application in Peptide Synthesis and Peptidomimetics

The incorporation of (S)-azetidine-2-carboxylic acid into peptide sequences is a well-established strategy to modulate their conformation and biological properties. The smaller ring size, when compared to proline, leads to a more constrained geometry around the peptide bond, influencing the overall secondary structure of the peptide.

Rationale and Mechanistic Insights

The primary motivation for using (S)-azetidine-2-carboxylic acid in peptide synthesis is to induce a "turn" or a specific bend in the peptide backbone.[2] This can lead to:

  • Enhanced Receptor Binding: By pre-organizing the peptide into a conformation that is complementary to the binding site of a biological target, the entropic penalty of binding is reduced, potentially leading to higher affinity and selectivity.[2]

  • Increased Proteolytic Stability: The unnatural azetidine structure can be less recognizable by proteases, which are enzymes that degrade peptides. This leads to a longer in vivo half-life, a crucial attribute for therapeutic peptides.[2]

  • Improved Macrocyclization Efficiency: The turn-inducing nature of the azetidine ring can facilitate the cyclization of peptides, a common strategy to improve stability and cell permeability.[2]

The following diagram illustrates the conformational constraint imposed by an azetidine ring in a peptide chain compared to a more flexible acyclic amino acid.

cluster_0 Peptide with Acyclic Amino Acid cluster_1 Peptide with (S)-Azetidine-2-carboxylic Acid a1 R1 a2 NH a1->a2 Flexible Backbone a3 a2->a3 Flexible Backbone a4 CO a3->a4 Flexible Backbone a5 R2 a4->a5 Flexible Backbone b1 R1 b2 N b1->b2 b3 b2->b3 c1 b4 CO b3->b4 b5 R2 b4->b5 c2

Caption: Conformational flexibility vs. rigidity in peptides.

Protocol for N-Protection and Peptide Coupling

For its use in standard peptide synthesis, both the amine and carboxylic acid functionalities of (S)-azetidine-2-carboxylic acid must be appropriately protected. The following is a general protocol for the N-protection and subsequent coupling of (S)-azetidine-2-carboxylic acid.

Materials:

  • (S)-Azetidine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O) or Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dioxane/Water or other suitable solvent system

  • Peptide coupling reagents (e.g., EDC/NHS, HATU, HBTU)

  • N-terminally deprotected peptide resin (for solid-phase synthesis) or C-terminally protected amino acid/peptide (for solution-phase synthesis)

  • Anhydrous solvents (e.g., DMF, DCM)

Protocol: N-Boc Protection of (S)-Azetidine-2-carboxylic Acid

  • Dissolution: Dissolve (S)-azetidine-2-carboxylic acid in a mixture of dioxane and water (e.g., 1:1 v/v).

  • Basification: Add sodium bicarbonate (2-3 equivalents) to the solution and stir until dissolved. The pH should be basic (pH 8-9).

  • Addition of Protecting Group: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) in dioxane to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Acidify the aqueous residue to pH 2-3 with a suitable acid (e.g., 1M HCl or citric acid).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(S)-azetidine-2-carboxylic acid. The product can be further purified by column chromatography if necessary.

Table 1: Common N-Protecting Groups for (S)-Azetidine-2-carboxylic Acid

Protecting GroupAbbreviationReagent for IntroductionDeprotection Conditions
tert-ButoxycarbonylBocBoc₂OTrifluoroacetic acid (TFA) in DCM
BenzyloxycarbonylCbz or ZCbz-ClH₂/Pd-C
9-FluorenylmethoxycarbonylFmocFmoc-OSu20% Piperidine in DMF

Protocol: Peptide Coupling using EDC/NHS

  • Activation: Dissolve N-protected (S)-azetidine-2-carboxylic acid (1.2 equivalents), N-hydroxysuccinimide (NHS, 1.2 equivalents), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) in anhydrous DMF. Stir the solution at 0 °C for 30 minutes to form the active NHS ester.[4]

  • Coupling: Add the activated ester solution to a solution or suspension of the amine component (1 equivalent, e.g., N-terminally deprotected peptide on solid support) in anhydrous DMF.

  • Reaction: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines).

  • Washing: After the reaction is complete, wash the solid support extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

The following workflow illustrates the general process of incorporating (S)-azetidine-2-carboxylic acid into a peptide chain.

A (S)-Azetidine-2-carboxylic acid B N-Protection (e.g., Boc, Fmoc) A->B C N-Protected Azetidine Acid B->C D Carboxyl Activation (e.g., EDC/NHS) C->D E Activated Azetidine Ester D->E G Peptide Coupling E->G F Peptide Chain (on solid support or in solution) F->G H Peptide with Incorporated Azetidine G->H I Deprotection H->I J Final Peptide I->J

Caption: Workflow for peptide synthesis with (S)-azetidine-2-carboxylic acid.

Application as a Chiral Precursor in Medicinal Chemistry

(S)-Azetidine-2-carboxylic acid is a valuable chiral starting material for the synthesis of various biologically active compounds, particularly enzyme inhibitors. Its stereocenter and functional groups provide a scaffold for the construction of more complex molecules.

Synthesis of Thrombin Inhibitors

A significant application of (S)-azetidine-2-carboxylic acid is in the synthesis of thrombin inhibitors.[5] Thrombin is a key serine protease involved in the blood coagulation cascade, and its inhibition is a major therapeutic strategy for the treatment of thrombotic disorders. The azetidine ring can serve as a rigid scaffold to position key functionalities that interact with the active site of the enzyme. For instance, derivatives of azetidin-2-one (β-lactams) have been explored as thrombin inhibitors.[6]

The general synthetic strategy involves the modification of both the nitrogen and the carboxylic acid group of (S)-azetidine-2-carboxylic acid to introduce pharmacophoric elements. This often includes N-alkylation or N-acylation and conversion of the carboxylic acid to an amide or ketone.

Table 2: Examples of (S)-Azetidine-2-carboxylic Acid Derivatives in Drug Discovery

Derivative ClassTherapeutic TargetRationaleReference
Azetidin-2-one derivativesThrombinRigid scaffold for presenting functionalities to the enzyme active site.[6]
PeptidomimeticsVarious proteasesIntroduction of conformational constraint to mimic or block natural peptide binding.[2]

Concluding Remarks

(S)-Azetidine-2-carboxylic acid is a powerful and versatile building block in modern organic synthesis and medicinal chemistry. Its ability to impart conformational rigidity makes it an invaluable tool in the design of peptides and peptidomimetics with enhanced biological activity and stability. Furthermore, its utility as a chiral precursor allows for the synthesis of complex and stereochemically defined small molecules with therapeutic potential. The protocols and principles outlined in this guide provide a foundation for researchers to explore and exploit the unique properties of this constrained amino acid in their own synthetic endeavors.

References

  • Kondo, T., & Ueyama, N. (n.d.). Processes for producing azetidine-2-carboxylic acid and intermediates thereof. Google Patents.
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of organic chemistry, 70(22), 9028–9031. Retrieved from [Link]

  • Watson, N. S., et al. (1995). Azetidin-2-one derivatives as inhibitors of thrombin. Bioorganic & medicinal chemistry letters, 5(21), 2519-2524. Retrieved from [Link]

  • Gong, X., et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 15(1), 1-13. Retrieved from [Link]

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9028–9031. Retrieved from [Link]

  • Changchun Institute of Applied Chemistry, Chinese Academy of Sciences. (n.d.). Method for preparing (S)-azetidine-2-carboxylic acid. Google Patents.
  • Bouazaoui, M., Martinez, J., & Cavelier, F. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(16), 2729-2732. Retrieved from [Link]

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. Sci-Hub. Retrieved from [Link]

  • Kotha, S., & Khedkar, P. (2005). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Organic Preparations and Procedures International, 37(4), 315-344. Retrieved from [Link]

  • Futamura, Y., et al. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. Retrieved from [Link]

  • Baran, P. S., et al. (2023). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Retrieved from [Link]

  • Burlina, F., et al. (2008). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. The Journal of Organic Chemistry, 73(15), 5877–5890. Retrieved from [Link]

  • Rubenstein, P. A., & Dryer, R. L. (1980). Incorporation of L-azetidine-2-carboxylic acid into hemoglobin in rabbit reticulocytes. The Journal of biological chemistry, 255(16), 7858–7862. Retrieved from [Link]

  • Tsai, J. H., Overberger, C. G., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039-49. Retrieved from [Link]

  • Gong, X., et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. ResearchGate. Retrieved from [Link]

Sources

Application Note: Protocol for Inducing Protein Misfolding with Azetidine-2-Carboxylic Acid (Aze)

[1][2][3]

Abstract & Introduction

Protein misfolding is a hallmark of neurodegenerative diseases (ALS, Alzheimer’s, Prion diseases) and a critical bottleneck in biopharmaceutical production. While agents like Tunicamycin (N-glycosylation inhibitor) or Thapsigargin (SERCA pump inhibitor) are standard for inducing Endoplasmic Reticulum (ER) stress, they act by disrupting the environment of the ER.

Azetidine-2-carboxylic acid (Aze) offers a distinct and often more physiologically relevant mechanism. It is a "Trojan Horse" proline analogue that is actively incorporated into the polypeptide chain during translation. This application note details the protocol for using Aze to induce site-specific structural destabilization, providing a superior model for studying cotranslational misfolding and the Unfolded Protein Response (UPR).

Mechanistic Foundation: The "Ring Contraction" Effect

To use Aze effectively, one must understand why it works. Aze is a four-membered ring analogue of Proline (a five-membered ring).[1]

  • tRNA Promiscuity: The prolyl-tRNA synthetase enzyme cannot efficiently discriminate between L-Proline and L-Aze. Consequently, Aze is charged onto tRNA

    
     and incorporated into nascent polypeptide chains at proline codons.
    
  • Structural Distortion: Proline is unique in its ability to adopt cis peptide bond conformations and constrain the backbone

    
     (phi) torsion angle to 
    
    
    . The Aze ring contraction alters these bond angles and lowers the energy barrier for cis-trans isomerization.
  • The Result: When incorporated into helices or turns, Aze introduces a "kink" that prevents the protein from attaining its native fold, leading to the accumulation of misfolded species in the ER lumen and activation of the UPR.

Visualization: Mechanism of Action[5]

Aze_MechanismAzeL-Azetidine-2-carboxylic acid(4-membered ring)ProRSProlyl-tRNA Synthetase(Editing Escape)Aze->ProRS Mimics ProlinetRNACharged tRNA-Pro(Aze)ProRS->tRNA ChargingRibosomeRibosomal TranslationtRNA->RibosomeProteinNascent Polypeptide(Aze incorporated at Pro sites)Ribosome->ProteinFoldingFolding AttemptProtein->FoldingMisfoldStructural Distortion(Altered torsion angles)Folding->Misfold Steric ClashUPRUPR Activation(BiP, CHOP, XBP1)Misfold->UPR ER Stress

Figure 1: The "Trojan Horse" mechanism of Aze-induced proteotoxicity. Unlike environmental stressors, Aze modifies the protein primary structure itself.

Experimental Strategy & Reagent Preparation

Reagent Specifications
  • Compound: L-Azetidine-2-carboxylic acid (Aze)[2][3][4][5][6][7]

  • Molecular Weight: 101.10 g/mol

  • Solubility: Highly soluble in water (>50 mg/mL) and PBS.

  • Storage: Store powder at -20°C. Stock solutions (e.g., 1 M) should be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.

Comparison of ER Stress Inducers

Select Aze when you specifically need to model misfolding caused by primary sequence mutations or translational errors.

FeatureAzetidine-2-carboxylic acid (Aze)Tunicamycin (Tm)Thapsigargin (Tg)
Primary Target Ribosome (Incorporation)N-acetylglucosamine transferaseSERCA Ca2+ Pump
Mechanism Altered peptide bond geometryBlocks N-linked glycosylationDepletes ER Calcium
Requirement Active Protein Synthesis Active Protein SynthesisIndependent of synthesis
Reversibility Yes (via Proline competition) No (irreversible enzyme inhibition)Reversible (washout)
Physiological Relevance Models amino acid misincorporation / mutationModels glycosylation defectsModels Calcium dysregulation

Core Protocol: Induction of Misfolding in Mammalian Cells

Target Audience: Mammalian Cell Culture (HEK293, HeLa, SH-SY5Y, CHO).

Phase 1: Preparation
  • Seed Cells: Plate cells to reach 60-70% confluency on the day of treatment. Over-confluent cells have reduced protein synthesis rates, reducing Aze uptake.

  • Prepare Media:

    • Standard Media: DMEM or RPMI + 10% FBS.

    • Note: Standard media contains L-Proline (approx. 20-40 mg/L in DMEM). You do not need proline-free media, but high-proline media will require higher Aze concentrations to compete effectively.

Phase 2: Treatment (Dose-Response Setup)

Aze toxicity is cell-line dependent. A pilot dose-response is mandatory.

  • Acute Stress (Strong UPR): 5 mM – 10 mM Aze for 6–12 hours.

  • Chronic Stress (Mild Misfolding): 0.5 mM – 2 mM Aze for 24–48 hours.

Protocol Steps:

  • Prepare a 1 M Aze Stock in sterile PBS or water. Filter sterilize (0.22 µm).

  • Replace cell culture media with fresh media containing Aze at desired concentrations (e.g., 0, 1, 2.5, 5, 10 mM).

  • CRITICAL CONTROL (The Rescue): In one set of wells, add 5 mM Aze + 50 mM L-Proline .

    • Rationale: A 10x molar excess of Proline should outcompete Aze for tRNA charging. If the observed stress is truly due to Aze incorporation, this condition should rescue the phenotype. If toxicity persists, it may be due to off-target osmotic or metabolic effects.

  • Incubate at 37°C / 5% CO2.

Phase 3: Harvesting & Analysis
  • Stop Translation: If analyzing immediate translation products, add Cycloheximide (100 µg/mL) 15 minutes prior to lysis to "freeze" polysomes (optional).

  • Lysis: Wash cells 2x with cold PBS. Lyse in RIPA buffer (for total protein) or 1% Triton X-100 buffer (for solubility fractionation).

Visualization: Experimental Workflow

Protocol_Workflowcluster_0Phase 1: Setupcluster_1Phase 2: Treatmentcluster_2Phase 3: AnalysisSeedSeed Cells(60% Confluence)Treat_AzeAdd Aze(1 - 10 mM)Seed->Treat_AzeTreat_RescueRescue Control(Aze + 10x Proline)Seed->Treat_RescueLysisLysis & FractionationTreat_Aze->LysisTreat_Rescue->LysisReadoutWestern Blot / Mass SpecLysis->Readout

Figure 2: Step-by-step workflow including the mandatory Proline rescue control.

Validation Methods (Self-Validating Systems)

To ensure scientific integrity, you must prove that (1) Aze caused the stress and (2) it did so via protein aggregation.

A. The Solubility Assay (Triton X-100 Fractionation)

Misfolded proteins often form insoluble aggregates.

  • Lyse cells in Triton Lysis Buffer (1% Triton X-100, 50 mM Tris pH 7.4, 150 mM NaCl, Protease Inhibitors).

  • Centrifuge at 15,000 x g for 15 mins at 4°C .

  • Supernatant: Soluble fraction (properly folded proteins).

  • Pellet: Insoluble fraction (aggregates). Resuspend pellet in 2% SDS buffer and boil.

  • Result: Aze treatment should shift proteins (like Ubiquitin or specific targets) from the soluble to the insoluble fraction.

B. UPR Marker Analysis (Western Blot / qPCR)

Probe for the following markers to confirm ER stress:

  • BiP/GRP78: The master chaperone (Upregulated).

  • CHOP (DDIT3): Pro-apoptotic transcription factor (Upregulated in severe stress).

  • XBP1s: Spliced form of XBP1 (Indicates IRE1 pathway activation).

C. Mass Spectrometry (Definitive Proof)

To confirm incorporation:

  • Digest cellular proteins with Trypsin.

  • Analyze via LC-MS/MS.[3]

  • Search Parameter: Look for a mass shift of -14.0156 Da (Proline 115.13 -> Aze 101.11) at Proline positions.[7][8][9][10][11]

  • Note: This requires high-resolution MS as the shift is specific.

Troubleshooting & Optimization

IssueProbable CauseSolution
No UPR induction observed High Proline in mediaIncrease Aze concentration or switch to dialyzed FBS / low-Pro media.
Massive cell death (Floating cells) Toxicity too highReduce incubation time (e.g., 24h -> 8h) or concentration. Check CHOP levels.
Rescue control fails (Stress persists) Non-specific toxicityThe stress is likely osmotic or off-target. Ensure pH of Aze stock is neutral (pH 7.4).
Inconsistent results Confluency varianceAze requires active translation. Ensure cells are log-phase (not 100% confluent).

References

  • Fowden, L. (1955). Azetidine-2-carboxylic acid: a new constituent of liliaceous plants. Nature. Link

  • Rubenstein, E. (2008). Azetidine-2-carboxylic acid in the food chain: a new paradigm for multiple sclerosis. Medical Hypotheses. Link

  • Trotter, E. W., et al. (2002). Misfolded proteins are competent to mediate a subset of the responses to heat shock in Saccharomyces cerevisiae. Journal of Biological Chemistry. Link

  • Lee, I. R., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. Link

  • Tan, E. M., et al. (1983).[8] Inhibition of collagen secretion by azetidine-2-carboxylic acid in human fibroblasts. Journal of Cellular Physiology. Link

Probing Proteome Perturbations: Application and Protocols for Utilizing (S)-Azetidine-2-Carboxylic Acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Protein Dynamics with a Proline Mimetic

In the intricate landscape of cellular biology, the fidelity of protein synthesis is paramount. The precise incorporation of canonical amino acids according to the genetic blueprint ensures proper protein folding, stability, and function. The introduction of non-canonical amino acids (ncAAs), either naturally occurring or synthetically designed, provides a powerful tool to perturb and study these fundamental processes. (S)-Azetidine-2-carboxylic acid (Aze), a naturally occurring, rigid four-membered ring analog of proline, serves as a potent chemical probe for investigating protein structure, synthesis, and degradation.[1][2][3]

Due to its structural similarity to proline, Aze is recognized by prolyl-tRNA synthetase and is subsequently misincorporated into nascent polypeptide chains in place of proline residues.[3][4] This substitution, however, is not without consequence. The smaller, more constrained ring of Aze compared to proline's five-membered ring introduces significant conformational alterations in proteins, particularly in proline-rich structures like collagen.[2] This misincorporation leads to protein misfolding, aggregation, and the induction of cellular stress responses, most notably the Unfolded Protein Response (UPR).[1][5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of (S)-azetidine-2-carboxylic acid in proteomics research. We will delve into the mechanistic basis of its action, provide detailed protocols for its application in cell culture models, and outline the subsequent proteomic workflows for analyzing its impact on the cellular proteome.

Scientific Rationale and Applications

The utility of (S)-azetidine-2-carboxylic acid in proteomics stems from its ability to act as a proteome-wide perturbant, offering insights into several key areas of protein biology:

  • Induction and Analysis of Proteotoxic Stress: By inducing the misfolding and aggregation of a wide range of proteins, Aze serves as a valuable tool to study the cellular machinery that responds to proteotoxic stress.[4][7] Global proteomic analysis of Aze-treated cells can reveal the upregulation of chaperones, components of the ubiquitin-proteasome system, and other stress-responsive proteins.[6]

  • Identification of Proline-Rich Proteins and their Functional Importance: The detrimental effects of Aze misincorporation are often more pronounced in proteins with a high proline content or where proline residues play a critical structural role.[2] By observing which proteins are most affected by Aze treatment (e.g., through changes in abundance or solubility), researchers can infer the importance of proline residues for their function.

  • Drug Discovery and Development: Understanding the cellular response to protein misfolding is crucial in the context of numerous diseases, including neurodegenerative disorders and cancer. Aze can be used as a tool to screen for compounds that modulate the UPR or enhance protein quality control mechanisms.

Experimental Design and Workflow Overview

A typical proteomics experiment utilizing (S)-azetidine-2-carboxylic acid involves several key stages, from initial cell treatment to final data analysis. The following diagram provides a high-level overview of the experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis start Seed Cells treatment Treat with (S)-Azetidine-2-Carboxylic Acid start->treatment control Control (Vehicle) start->control lysis Cell Lysis & Protein Extraction treatment->lysis control->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion cleanup Peptide Desalting (e.g., C18 StageTips) digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms search Database Search (with Aze as variable modification) lcms->search quant Protein Quantification & Statistical Analysis search->quant bioinformatics Bioinformatics & Pathway Analysis quant->bioinformatics

Caption: Experimental workflow for proteomics analysis of Aze-treated cells.

Detailed Protocols

The following protocols provide a starting point for researchers. Optimization may be required for specific cell lines and experimental goals.

Protocol 1: Induction of (S)-Azetidine-2-Carboxylic Acid Misincorporation in Mammalian Cell Culture

This protocol describes the treatment of a mammalian cell line with (S)-azetidine-2-carboxylic acid to induce its misincorporation into the proteome.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293T, BV2 microglia)[5]

  • Complete cell culture medium

  • (S)-Azetidine-2-carboxylic acid (Aze)

  • Vehicle control (e.g., sterile PBS or water)

  • Cell culture plates/flasks

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Seed cells at a density that will result in approximately 70-80% confluency at the time of harvesting.

  • Aze Stock Solution Preparation: Prepare a sterile stock solution of Aze in a suitable solvent (e.g., water or PBS). A typical stock concentration is 100 mM.

  • Treatment: Once cells have adhered and are in the exponential growth phase, replace the culture medium with fresh medium containing the desired final concentration of Aze. A concentration range of 1-10 mM is a good starting point for many cell lines.[5] Include a vehicle-treated control group.

  • Incubation: Incubate the cells for a period sufficient to allow for protein turnover and misincorporation of Aze. An incubation time of 24-48 hours is often effective.

  • Harvesting: After the incubation period, harvest the cells for proteomic analysis. For adherent cells, this typically involves washing with PBS and then lysing the cells directly in the plate.

Experimental Considerations:

  • Concentration Optimization: The optimal concentration of Aze should be determined empirically for each cell line, as sensitivity can vary. It is advisable to perform a dose-response experiment and assess cell viability (e.g., using an MTT assay) to select a concentration that induces a stress response without causing excessive cell death.[5]

  • Time Course: A time-course experiment can be performed to determine the optimal treatment duration for observing the desired effects on the proteome.

Protocol 2: Sample Preparation for Mass Spectrometry-Based Proteomics

This protocol outlines the steps for preparing protein extracts from Aze-treated and control cells for analysis by mass spectrometry.

Materials:

  • Lysis buffer (e.g., RIPA buffer or a urea-based buffer)

  • Protease and phosphatase inhibitors

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 StageTips or equivalent for peptide desalting

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Cell Lysis and Protein Extraction:

    • Wash the cell pellets with cold PBS.

    • Lyse the cells in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

    • Sonicate or vortex the lysate to ensure complete cell disruption and shear nucleic acids.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • To a known amount of protein (e.g., 50 µg), add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the samples to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Protein Digestion:

    • Dilute the samples with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 1%.

    • Desalt the peptides using C18 StageTips according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Sample Resuspension: Resuspend the dried peptides in a solution of 0.1% formic acid in water for LC-MS/MS analysis.

Protocol 3: Mass Spectrometry Data Acquisition and Analysis

This protocol provides general guidelines for the acquisition and analysis of proteomics data from Aze-treated samples.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

Data Acquisition:

  • Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) as per standard proteomics workflows.

Data Analysis:

  • Database Searching: Use a proteomics data analysis software package such as MaxQuant or Proteome Discoverer.

  • Defining the Aze Modification: The key to identifying Aze-containing peptides is to define the mass difference between proline and Aze as a variable modification on proline residues.

    • Molecular weight of Proline (C5H9NO2): 115.13 g/mol

    • Molecular weight of Azetidine-2-carboxylic acid (C4H7NO2): 101.10 g/mol

    • Mass difference: -14.03 Da

  • Search Parameters:

    • Enzyme: Trypsin/P

    • Variable Modifications:

      • Oxidation (M)

      • Acetyl (Protein N-term)

      • Aze on Pro (mass shift of -14.03 Da)

    • Fixed Modifications: Carbamidomethyl (C)

    • Database: A relevant protein database (e.g., UniProt Human)

  • Quantification and Statistical Analysis: Perform label-free quantification (LFQ) or isobaric labeling-based quantification to determine changes in protein abundance between Aze-treated and control samples. Apply appropriate statistical tests to identify significantly regulated proteins.

  • Bioinformatics Analysis: Use bioinformatics tools to perform functional enrichment analysis (e.g., GO term enrichment, pathway analysis) on the list of significantly regulated proteins to gain insights into the cellular response to Aze treatment.

Data Interpretation and Expected Outcomes

The proteomic analysis of Aze-treated cells is expected to reveal a number of key changes in the cellular proteome, as summarized in the table below.

Category of ChangeExpected OutcomeBiological Implication
Protein Abundance Upregulation of chaperones (e.g., HSP70, BiP), proteasome subunits, and proteins involved in the UPR.Activation of cellular stress response pathways to mitigate proteotoxicity.[6]
Downregulation of proteins involved in cell growth and proliferation.Cellular resources are redirected to manage protein misfolding.
Identification of Aze-containing Peptides Detection of peptides with a -14.03 Da mass shift on proline residues.Direct evidence of Aze misincorporation into the proteome.
Protein Solubility Decreased solubility of certain proteins, particularly those rich in proline.Aze-induced protein misfolding and aggregation.

The following diagram illustrates the central mechanism of Aze-induced proteotoxicity and the subsequent cellular response.

aze_mechanism cluster_incorporation Aze Misincorporation cluster_consequences Cellular Consequences cluster_response Cellular Response Aze (S)-Azetidine-2-Carboxylic Acid Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase Aze->Prolyl_tRNA_Synthetase competes with Proline Aze_tRNA Aze-tRNA(Pro) Prolyl_tRNA_Synthetase->Aze_tRNA Ribosome Ribosome Aze_tRNA->Ribosome Misfolded_Protein Misfolded Protein (Aze-containing) Ribosome->Misfolded_Protein Protein Synthesis Aggregation Protein Aggregation Misfolded_Protein->Aggregation UPR Unfolded Protein Response (UPR) Misfolded_Protein->UPR Proteasome Proteasome-mediated Degradation Misfolded_Protein->Proteasome Chaperones Upregulation of Chaperones UPR->Chaperones Apoptosis Apoptosis (if stress is severe) UPR->Apoptosis Proteostasis Restoration of Proteostasis Proteasome->Proteostasis Chaperones->Proteostasis

Caption: Mechanism of Aze-induced proteotoxicity and cellular response.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low cell viability after Aze treatment Aze concentration is too high.Perform a dose-response curve to determine the optimal sublethal concentration.
No significant changes in the proteome Aze concentration is too low or treatment time is too short.Increase the Aze concentration or extend the treatment duration.
Poor identification of Aze-containing peptides Incorrect mass shift defined in the search parameters.Double-check that the mass shift for Aze on proline is set to -14.03 Da.
Low abundance of Aze-containing peptides.Consider enrichment strategies for modified peptides if necessary.

Conclusion

(S)-Azetidine-2-carboxylic acid is a powerful and versatile tool for probing the intricacies of protein synthesis, folding, and degradation. By inducing a controlled state of proteotoxic stress, it enables researchers to dissect the cellular machinery responsible for maintaining protein homeostasis. The protocols and guidelines presented in this application note provide a robust framework for integrating Aze into proteomics workflows, paving the way for new discoveries in fundamental cell biology and the development of novel therapeutic strategies for diseases associated with protein misfolding.

References

  • Castorina, A., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Current Issues in Molecular Biology, 44(10), 4500-4516. [Link]

  • Santos, W. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal, 120(6), 2904-2918. [Link]

  • Berg, M. D., et al. (2020). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics, 10(12), 4491-4502. [Link]

  • Rubenstein, P. A., et al. (2008). Misincorporation of the proline analog azetidine-2-carboxylic acid in the pathogenesis of multiple sclerosis: a hypothesis. Journal of Neuropathology & Experimental Neurology, 67(11), 1037-1043. [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Fowden, L., & Richmond, M. H. (1963). Replacement of proline by azetidine-2-carboxylic acid during biosynthesis of protein. Biochimica et Biophysica Acta, 71, 459-461.
  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformational analysis of N-acetyl-L-azetidine-2-carboxylic acid N'-methylamide. Biopolymers, 30(9-10), 937-949. [Link]

  • Longdom Publishing. (2018). Proteomics Analysis for Amino Acid Misincorporation Detection: Mini Review. Journal of Proteomics & Bioinformatics, 11(2). [Link]

  • Fowden, L. (1959). New amino-acids of plants. Annals of Botany, 23(3), 359-371.
  • van der Laarse, S. A. M., et al. (2019). Targeting proline in (phospho)proteomics. FEBS Letters, 593(24), 3545-3560. [Link]

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Application Note: A Multi-Tiered Strategy for Screening Azetidine-2-Carboxylic Acid Toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid and a structural analog of proline found in various plants, including sugar beets.[1] Its ability to be misincorporated into proteins in place of proline can lead to significant proteotoxic stress, protein misfolding, and a cascade of downstream cellular damage.[2][3] This application note presents a comprehensive, multi-tiered strategy for screening AZE toxicity. It provides researchers, scientists, and drug development professionals with a logical workflow, from high-throughput primary screens to detailed mechanistic assays. The protocols herein are designed to quantify general cytotoxicity, elucidate the underlying mechanisms—such as endoplasmic reticulum (ER) stress and apoptosis—and assess impacts on protein integrity, ensuring a thorough evaluation of AZE's toxic potential.

Introduction: The Challenge of Azetidine-2-Carboxylic Acid (AZE)

What is AZE? A Proline Analogue with Latent Toxicity

Azetidine-2-carboxylic acid is a four-membered heterocyclic imino acid, differing from the proteinogenic amino acid proline by a single methylene group in its ring structure.[4] This structural mimicry allows AZE to be mistakenly recognized by prolyl-tRNA synthetase, leading to its incorporation into nascent polypeptide chains during protein synthesis.[5] This event is the primary driver of its toxicity.

Mechanism of Toxicity: The Proline Mimicry Hypothesis

The toxic effects of AZE are multifaceted and stem from its misincorporation into proline-rich proteins like collagen, keratin, and hemoglobin.[4]

  • Protein Misfolding and Aggregation: The smaller, more constrained four-membered ring of AZE alters the bond angles and conformational flexibility of the polypeptide backbone. This disruption can prevent correct protein folding, leading to the accumulation of misfolded proteins.[5]

  • Endoplasmic Reticulum (ER) Stress: The buildup of misfolded proteins in the ER triggers a cellular stress response known as the Unfolded Protein Response (UPR).[6][7] Chronic activation of the UPR can overwhelm the cell's restorative capacities, leading to apoptosis (programmed cell death).[8]

  • Apoptosis and Inflammation: Sustained ER stress and proteotoxicity can initiate apoptotic pathways.[1] Studies in microglial cells have shown that AZE can induce apoptosis, characterized by an increased BAX/Bcl2 ratio, and trigger pro-inflammatory responses.[1]

The Need for Robust Screening Assays

Given AZE's presence in the food chain and its potential use as a pharmacological tool, robust and reliable methods for screening its toxicity are crucial. A comprehensive assessment requires a suite of assays that not only detect cell death but also probe the specific molecular pathways affected.

A Tiered Approach to AZE Toxicity Screening

We propose a three-tiered screening cascade to efficiently characterize AZE toxicity. This approach allows for the rapid identification of cytotoxic effects in Tier 1, followed by more focused, mechanistic investigations in Tiers 2 and 3 for active compounds.

Tiered_Screening_Workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Protein Integrity Analysis T1 Primary Cytotoxicity Assays (e.g., CellTiter-Glo®, PrestoBlue™) Determine IC50 T2_ER ER Stress & UPR Assays (PERK, IRE1α activation) T1->T2_ER If Toxic T2_Apop Apoptosis Assays (Caspase-Glo® 3/7, Annexin V) T1->T2_Apop If Toxic T2_ROS Oxidative Stress Assays (e.g., CellROX™) T1->T2_ROS If Toxic T3_Agg Protein Aggregation Assay (e.g., ProteoStat®) T2_ER->T3_Agg Confirm Mechanism T2_Apop->T3_Agg Confirm Mechanism T3_Stab Protein Stability Assay (Thermal Shift) T3_Agg->T3_Stab

Caption: Tiered workflow for AZE toxicity screening.

Tier 1 Protocols: Primary Cytotoxicity Screening

The initial tier utilizes high-throughput, cell-based assays to determine the concentration at which AZE induces general cytotoxicity.[9] These assays measure indicators of metabolic health or membrane integrity.

Protocol: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

Principle: This assay quantifies ATP, an indicator of metabolically active cells. The luciferase-based reaction generates a luminescent signal proportional to the amount of ATP present.

Methodology:

  • Cell Plating: Seed cells (e.g., HEK293, HepG2) in a white, clear-bottom 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of AZE (e.g., from 1 µM to 10 mM) in culture medium. Replace the medium in the wells with the AZE dilutions. Include vehicle-only (e.g., PBS or medium) controls.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence using a plate-based luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized values against the logarithm of AZE concentration and fit a four-parameter logistic curve to determine the IC50 value.

Comparison of Common Tier 1 Assays
Assay PrincipleCommercial ExampleEndpoint MeasuredAdvantagesConsiderations
ATP Quantification CellTiter-Glo®Metabolic activityHigh sensitivity, simple protocolSignal can be affected by agents that alter cellular ATP pools.
Resazurin Reduction PrestoBlue™, alamarBlue™Mitochondrial reductase activityHomogeneous, non-lyticCan be sensitive to changes in cellular redox state.
Tetrazolium Reduction MTT, MTSDehydrogenase activityCost-effectiveRequires a solubilization step (MTT); potential for compound interference.
Membrane Integrity CytoTox-Glo™Release of dead-cell proteaseMultiplex-compatibleMeasures late-stage cell death (necrosis).

Tier 2 Protocols: Investigating Mechanisms of Toxicity

If AZE demonstrates cytotoxicity in Tier 1, the next step is to investigate the underlying molecular mechanisms.

Probing Protein Misfolding and ER Stress

The accumulation of AZE-containing misfolded proteins is a key toxic event that activates the UPR.[7]

UPR_Pathway AZE Azetidine-2-Carboxylic Acid (AZE) Ribosome Ribosome AZE->Ribosome Misincorporation Proline Proline Proline->Ribosome Misfolded Misfolded Proteins (AZE-containing) Ribosome->Misfolded ER Endoplasmic Reticulum (ER) Misfolded->ER Accumulation UPR Unfolded Protein Response (UPR) ER->UPR Activation Apoptosis Apoptosis UPR->Apoptosis Chronic Stress

Caption: AZE-induced protein misfolding and UPR activation.

4.1.1 Protocol: Monitoring UPR Activation via Western Blot Principle: This protocol detects the increased expression or phosphorylation of key UPR sensor proteins like PERK, eIF2α, and the chaperone BiP (Binding Immunoglobulin Protein).[6]

Methodology:

  • Cell Treatment and Lysis: Treat cells with AZE at concentrations around the determined IC50 for various time points (e.g., 4, 8, 16 hours). As a positive control, use a known ER stress inducer like tunicamycin or thapsigargin.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-PERK, anti-phospho-eIF2α, anti-BiP).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) for normalization.

Assessing Apoptotic Cell Death

Chronic ER stress ultimately converges on apoptotic pathways, which can be measured by the activation of executioner caspases.[1][8]

4.2.1 Protocol: Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7) Principle: This luminescent assay uses a proluminescent substrate containing the DEVD amino acid sequence, which is specific for caspase-3 and -7.[10] Cleavage of the substrate by active caspases releases aminoluciferin, which is consumed by luciferase to produce light.

Methodology:

  • Cell Plating and Treatment: Plate and treat cells with AZE in a white-walled 96-well plate as described in the Tier 1 protocol.

  • Assay Procedure:

    • Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure luminescence with a plate-reading luminometer.

  • Analysis: Compare the luminescent signal of treated samples to the vehicle control to determine the fold-increase in caspase activity.

Measuring Oxidative Stress

Protein misfolding can lead to the generation of reactive oxygen species (ROS), creating a state of oxidative stress.[11]

4.3.1 Protocol: Intracellular ROS Detection (e.g., CellROX™ Green/Orange/Deep Red) Principle: CellROX™ reagents are cell-permeable dyes that are non-fluorescent in a reduced state and exhibit bright fluorescence upon oxidation by ROS.[12]

Methodology:

  • Cell Treatment: Treat cells with AZE in a black, clear-bottom 96-well plate. Include an untreated control and a positive control (e.g., menadione or tert-butyl hydroperoxide).

  • Dye Loading:

    • Remove the culture medium.

    • Add pre-warmed medium containing CellROX™ reagent (final concentration typically 5 µM).

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: Gently wash the cells three times with warm PBS or HBSS to remove excess probe.

  • Data Acquisition: Measure fluorescence using a microplate reader, fluorescence microscope, or flow cytometer at the appropriate excitation/emission wavelengths.

Tier 3 Protocols: Advanced Analysis of Protein Integrity

For an in-depth understanding, assays that directly measure the consequences of AZE misincorporation on protein structure are employed.

Protocol: In-Cell Protein Aggregation Assay (e.g., ProteoStat®)

Principle: The ProteoStat® dye is a fluorescent molecular rotor that specifically binds to the cross-beta spine structure of misfolded protein aggregates, making it a powerful tool for quantifying aggresomes in live or fixed cells.[13]

Methodology:

  • Cell Culture and Treatment: Grow cells on glass coverslips or in imaging-appropriate microplates and treat with AZE.

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Dilute the ProteoStat® stock solution in PBS according to the manufacturer's protocol.

    • Incubate cells with the staining solution for 30 minutes at room temperature in the dark.

    • (Optional) Counterstain nuclei with a DNA dye like Hoechst 33342.

  • Imaging and Analysis:

    • Wash the cells with PBS.

    • Mount coverslips or image the plate directly using a fluorescence microscope.

    • Quantify the fluorescence intensity of aggregates per cell using image analysis software (e.g., ImageJ/Fiji).

Data Interpretation: Building a Toxicity Profile

By integrating data from all three tiers, a comprehensive toxicity profile for AZE can be constructed.

Assay TierAssayExpected Outcome with AZEMechanistic Insight
Tier 1 Cell Viability (e.g., CellTiter-Glo®)Dose-dependent decrease in signal (IC50 determination)General cytotoxicity
Tier 2 UPR Western BlotIncreased p-PERK, p-eIF2α, BiPInduction of ER stress
Tier 2 Caspase-3/7 ActivityDose-dependent increase in luminescenceActivation of apoptosis
Tier 2 ROS DetectionIncreased fluorescenceInduction of oxidative stress
Tier 3 Protein Aggregation StainingIncreased intracellular fluorescent punctaDirect evidence of protein aggregation

Conclusion

The described tiered approach provides a robust framework for the systematic evaluation of azetidine-2-carboxylic acid toxicity. It begins with broad, high-throughput screening to establish cytotoxic potential and progressively narrows the focus to specific molecular mechanisms. By combining assays for cell health, ER stress, apoptosis, and direct protein aggregation, this strategy enables a thorough and mechanistically informed risk assessment critical for both drug development and food safety applications.

References

  • Wikipedia contributors. (2023). Azetidine-2-carboxylic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Schenck, C. A., & Busta, L. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. Available at: [Link]

  • Rubenstein, E. M., et al. (2022). Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis. Journal of Neuropathology & Experimental Neurology. Available at: [Link]

  • Berg, M. D., et al. (2020). Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae. bioRxiv. Available at: [Link]

  • Kozlov, G., et al. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. International Journal of Molecular Sciences. Available at: [Link]

  • Rojter, I. Y., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. Available at: [Link]

  • Schenck, C. A., & Busta, L. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. Available at: [Link]

  • Berg, M. D., et al. (2020). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics. Available at: [Link]

  • Andréasson, C., et al. (2004). Four permeases import proline and the toxic proline analogue azetidine-2-carboxylate into yeast. Yeast. Available at: [Link]

  • Asad, S., et al. (2016). Cell-based Assays for Assessing Toxicity: A Basic Guide. Current Pharmaceutical Design. Available at: [Link]

  • Proteos, Inc. (2023). Methods for Determining Aggregation. Available at: [Link]

  • Forlani, G., et al. (2020). A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. Frontiers in Plant Science. Available at: [Link]

  • Verma, S., et al. (2015). Cellular and Acellular Assays for Measuring Oxidative Stress Induced by Ambient and Laboratory-Generated Aerosols. Atmosphere. Available at: [Link]

  • An, F., & Horvath, C. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

  • Ghavami, S., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences. Available at: [Link]

  • Nath, S., et al. (2013). Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells. Scientifica. Available at: [Link]

  • Samrot, A. V., et al. (2023). In vitro cell-based assays to test drugs – A Review. ResearchGate. Available at: [Link]

  • BMG Labtech. (2023). Apoptosis – what assay should I use? Retrieved from [Link]

  • Chen, B., et al. (2023). Advanced Techniques for Detecting Protein Misfolding and Aggregation in Cellular Environments. Chemical Reviews. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). Oxidative & Cellular Stress. Retrieved from [Link]

  • Wu, X., et al. (2022). A review for cell-based screening methods in drug discovery. RSC Advances. Available at: [Link]

  • Biocompare. (2013). Keep an Eye on Apoptosis with Caspase Assays. Retrieved from [Link]

  • Rojter, I. Y., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI. Available at: [Link]

  • Bondos, S. E., & Bicknell, A. (2006). Methods for Measuring Protein Aggregation. Current Analytical Chemistry. Available at: [Link]

  • Kiefer, C., & Dabertrand, F. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Methods in Molecular Biology. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Stability Issues of N-nitroso-azetidine-2-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-nitroso-azetidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling and mitigating the stability challenges associated with this compound in solution. The following information is curated to ensure scientific integrity and provide actionable, field-proven insights.

I. Understanding the Core Stability Challenge

N-nitroso-azetidine-2-carboxylic acid, a derivative of the non-proteinogenic amino acid azetidine-2-carboxylic acid, belongs to the class of N-nitroso compounds. A critical challenge in working with this and similar compounds is their inherent instability in solution, which can significantly impact experimental reproducibility and the integrity of analytical data. The primary degradation pathway for many N-nitroso compounds in aqueous acidic media is denitrosation, a reaction that cleaves the N-NO bond.[1] This process is often catalyzed by acid and can be influenced by various environmental factors.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of N-nitroso-azetidine-2-carboxylic acid in solution.

Q1: What are the primary factors that influence the stability of N-nitroso-azetidine-2-carboxylic acid in solution?

A1: The stability of N-nitroso-azetidine-2-carboxylic acid in solution is primarily influenced by the following factors:

  • pH: The pH of the solution is a critical determinant of stability. N-nitroso compounds, in general, exhibit varying stability across the pH spectrum. For instance, some N-nitrosamines degrade rapidly at neutral to alkaline pH (pH 6-8), while their degradation is significantly slower in acidic conditions (pH 1-5).[2] Acid-catalyzed denitrosation is a known degradation pathway for some N-nitroso compounds.[1]

  • Temperature: Elevated temperatures can accelerate the degradation of N-nitroso compounds.[3] Therefore, it is crucial to control the temperature during storage and experimentation. For many pharmaceuticals, storage at temperatures below 25°C for solid forms and between 2-8°C for parenteral dosage forms is recommended to minimize the formation of nitrosamine impurities.[3]

  • Light: Exposure to light, particularly UV light, can promote the degradation of N-nitroso compounds.[4] It is recommended to handle and store solutions of N-nitroso-azetidine-2-carboxylic acid in amber glassware or otherwise protected from light.[4]

Q2: What are the expected degradation products of N-nitroso-azetidine-2-carboxylic acid?

A2: The primary degradation pathway for many N-nitroso compounds in acidic media is denitrosation, which would yield azetidine-2-carboxylic acid and nitrous acid.[1] However, other degradation products may form depending on the specific conditions. For example, the degradation of N-nitroso-hydrochlorothiazide at different pH values yields different impurity profiles.[2] It is therefore essential to characterize the degradation products under your specific experimental conditions.

Q3: How can I prepare a stable stock solution of N-nitroso-azetidine-2-carboxylic acid?

A3: To prepare a relatively stable stock solution, consider the following:

  • Solvent Selection: The choice of solvent is critical. While aqueous buffers are common, their pH must be carefully controlled. For some applications, organic solvents may offer better stability, but their compatibility with downstream assays must be verified.

  • pH Control: Based on the general behavior of N-nitroso compounds, preparing stock solutions in a slightly acidic buffer (e.g., pH 4-5) may enhance stability by minimizing acid-catalyzed and base-catalyzed degradation. However, the optimal pH should be determined empirically for N-nitroso-azetidine-2-carboxylic acid.

  • Temperature: Prepare stock solutions at low temperatures (e.g., on ice) to minimize thermal degradation.

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect the solution from light.

  • Storage: Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5] Ensure containers are tightly sealed to prevent solvent evaporation and moisture absorption.

Q4: I am observing inconsistent results in my cell-based assays. Could this be due to the instability of N-nitroso-azetidine-2-carboxylic acid?

A4: Yes, inconsistent results in biological assays are a common consequence of compound instability. The degradation of N-nitroso-azetidine-2-carboxylic acid in your cell culture medium can lead to a decrease in the effective concentration of the active compound over the course of the experiment. This can result in poor dose-response relationships and a lack of reproducibility. It is crucial to assess the stability of the compound in your specific cell culture medium under the conditions of your experiment (e.g., 37°C, 5% CO2).

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues.

Observed Issue Potential Cause Recommended Action
Loss of compound potency over time in solution. Degradation of N-nitroso-azetidine-2-carboxylic acid.1. Verify Storage Conditions: Ensure stock solutions are stored at the recommended temperature and protected from light. 2. pH Assessment: Measure the pH of your experimental solution. If it is in a range known to promote degradation, adjust the pH with a suitable buffer. 3. Fresh Preparations: Prepare fresh working solutions immediately before each experiment.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Forced Degradation Study: Conduct a forced degradation study by exposing the compound to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products. This will help in identifying the unknown peaks. 2. Structure Elucidation: Use mass spectrometry (MS/MS) and NMR to identify the structure of the degradation products.
Inconsistent biological activity or analytical results between experiments. Variability in the extent of degradation between experimental setups.1. Standardize Solution Preparation: Implement a strict, standardized protocol for the preparation of all solutions. 2. Internal Standard: Use a stable internal standard in your analytical methods to correct for variations in sample preparation and instrument response. 3. Stability-Indicating Method: Develop and validate an analytical method that can separate the intact compound from its degradation products.

IV. Experimental Protocols

Protocol 1: Assessing the Stability of N-nitroso-azetidine-2-carboxylic acid in Aqueous Buffers

This protocol outlines a systematic approach to evaluate the stability of N-nitroso-azetidine-2-carboxylic acid at different pH values and temperatures.

Materials:

  • N-nitroso-azetidine-2-carboxylic acid

  • Phosphate buffer (pH 5.0, 6.0, 7.0, 8.0)

  • Citrate buffer (pH 3.0, 4.0)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubators or water baths set at 4°C, 25°C, and 37°C

  • Amber glass vials

Procedure:

  • Prepare a concentrated stock solution of N-nitroso-azetidine-2-carboxylic acid in a suitable organic solvent (e.g., DMSO, Methanol).

  • Dilute the stock solution into each of the prepared aqueous buffers to a final concentration of 100 µM.

  • Aliquot the solutions into amber glass vials.

  • For each pH, place vials at 4°C, 25°C, and 37°C.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

  • Immediately analyze the samples by a validated HPLC or LC-MS method to determine the remaining concentration of N-nitroso-azetidine-2-carboxylic acid.

  • Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.

Objective: To develop an HPLC method that can separate N-nitroso-azetidine-2-carboxylic acid from its potential degradation products.

Method Development Strategy:

  • Column Selection: Start with a versatile reversed-phase column, such as a C18 column.

  • Mobile Phase Optimization:

    • Begin with a simple mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).

    • Analyze a sample of stressed N-nitroso-azetidine-2-carboxylic acid (e.g., after incubation in 0.1 M HCl or 0.1 M NaOH).

    • Adjust the gradient slope and organic modifier to achieve baseline separation between the parent peak and any degradation peaks.

  • Detector Wavelength: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and identify the optimal wavelength for detection of the parent compound and its impurities.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

V. Visualization of Key Concepts

Workflow for Investigating Compound Stability

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_conclusion Conclusion Stock Prepare Stock Solution Working Prepare Working Solutions (Varying pH, Temp) Stock->Working Dilution Incubate Incubate at Different Temperatures Working->Incubate Stress Conditions Sample Collect Samples at Time Points Incubate->Sample Time Course Analyze HPLC/LC-MS Analysis Sample->Analyze Quantification Data Data Analysis (Degradation Kinetics) Analyze->Data Calculate % Remaining Report Determine Optimal Storage & Handling Conditions Data->Report Interpret Results

Caption: A generalized workflow for assessing the stability of N-nitroso-azetidine-2-carboxylic acid.

Factors Influencing Stability

Stability_Factors Compound N-nitroso-azetidine-2-carboxylic acid Stability in Solution pH pH Compound->pH Temp Temperature Compound->Temp Light Light Exposure Compound->Light Solvent Solvent System Compound->Solvent

Caption: Key environmental factors affecting the stability of N-nitroso-azetidine-2-carboxylic acid.

VI. Concluding Remarks

The stability of N-nitroso-azetidine-2-carboxylic acid in solution is a multifaceted challenge that requires a systematic and proactive approach. By understanding the fundamental principles of its degradation and implementing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can significantly improve the reliability and reproducibility of their experimental outcomes. Always prioritize the use of freshly prepared solutions and validate the stability of the compound under your specific experimental conditions.

VII. References

  • Veeprho. N-Nitroso-L-azetidine-2-Carboxylic Acid | CAS 30248-47-6. [Link]

  • ACS Publications. Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion | Organic Process Research & Development. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). N-nitroso compounds. Part 2. The synthesis of N-nitrosoclonidine and its decomposition in aqueous acidic media. [Link]

  • ProPharma Group. Analytical Methods for the Investigation of Carcinogenic Nitrosamines in APIs and Drug Products. [Link]

  • PMC. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of Azetidine-2-Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of azetidine-2-carboxylic acid (AZE) and its isomers. As a non-proteinogenic cyclic amino acid and a structural analog of proline, AZE is a molecule of significant interest in drug development and biological research.[1][2] However, its high polarity, lack of a strong UV chromophore, and chiral nature present a unique set of analytical challenges.

This guide is structured to address the most common and complex issues encountered during HPLC method development for AZE. It moves from foundational concepts and mode selection to advanced troubleshooting and detailed experimental protocols, providing not just steps, but the scientific rationale behind them.

Section 1: Frequently Asked Questions - The Core Challenges

This section addresses the fundamental questions and inherent difficulties of analyzing azetidine-2-carboxylic acid.

Q1: Why is azetidine-2-carboxylic acid so difficult to retain on standard reversed-phase (e.g., C18) columns?

A: The primary challenge is a significant polarity mismatch. Azetidine-2-carboxylic acid is a small, highly polar molecule. Standard reversed-phase chromatography relies on hydrophobic interactions between the analyte and the nonpolar stationary phase.[3] AZE has minimal nonpolar character, causing it to have very weak interactions with the C18 chains. As a result, it spends most of its time in the polar mobile phase and elutes very early, often in the solvent front or void volume, leading to poor retention and resolution.[4][5]

Q2: My AZE peak is tailing severely. What are the likely causes?

A: Peak tailing for a polar, basic compound like AZE on a silica-based column is typically caused by secondary retention mechanisms.[3] The most common culprit is the interaction between the secondary amine of the AZE ring and exposed, acidic silanol groups (Si-OH) on the silica surface of the HPLC packing material.[4] These strong, undesirable interactions delay a portion of the analyte molecules from eluting, resulting in an asymmetric, tailing peak. Other causes can include column contamination or using a sample solvent that is significantly stronger than the mobile phase.[4][6]

Q3: How can I detect AZE if it has poor UV absorbance?

A: Azetidine-2-carboxylic acid lacks a significant chromophore, making detection by UV-Vis at standard wavelengths (e.g., 254 nm) insensitive. There are three primary solutions:

  • Mass Spectrometry (MS): This is the most powerful and specific detection method. It does not require a chromophore and provides mass confirmation. HILIC methods are particularly well-suited for coupling with MS due to the high organic content of the mobile phase, which facilitates efficient spray ionization.[7]

  • Derivatization: This involves reacting the AZE molecule with a reagent to attach a UV-active or fluorescent tag. This can be done either pre-column (before injection) or post-column (after separation).[8][9] This significantly enhances sensitivity.

  • Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These "universal" detectors can detect any non-volatile analyte, but they are generally less sensitive than MS and require volatile mobile phases.

Section 2: Strategic Approach to Method Development

Optimizing separation requires a logical progression of decisions. This workflow outlines the key steps from initial problem assessment to a robust final method.

MethodDevelopmentWorkflow cluster_start Initial Assessment cluster_mode Mode Selection cluster_optimization Optimization Loop cluster_end Finalization Start Goal: Separate AZE Isomers Mode_Choice Choose Primary Chromatographic Mode Start->Mode_Choice High Polarity & Chirality Optimization Optimize Mobile Phase & Column Temperature Mode_Choice->Optimization Select HILIC or Chiral Column Troubleshoot Troubleshoot Peak Shape & Resolution Issues Optimization->Troubleshoot If peaks tail, split, or co-elute Check Is Separation Adequate? Optimization->Check If initial results look promising Troubleshoot->Check Check->Mode_Choice No, try alternative mode or derivatization Check->Optimization No, continue optimization Validation Method Validation Check->Validation Yes

Caption: A logical workflow for developing an HPLC method for AZE isomers.

Comparative Analysis of Chromatographic Modes

Choosing the right chromatographic mode is the most critical decision. The table below compares the most viable options for AZE analysis.

Chromatographic ModeSeparation PrincipleAdvantages for AZEDisadvantages for AZE
HILIC Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[7][10]Excellent retention for polar compounds.[7][11] Compatible with MS-friendly mobile phases.[7]Can be less robust than RPLC; requires careful equilibration. May not provide chiral separation on its own.
Chiral HPLC (Direct) Enantioselective interactions (e.g., inclusion, dipole-dipole) with a Chiral Stationary Phase (CSP).[12]The most efficient way to separate enantiomers directly without derivatization.[13] Broad range of CSPs available.[14]Columns can be expensive. Method development can be empirical, often requiring screening of multiple columns and mobile phases.[13]
Ion-Exchange (IEX) Reversible electrostatic interactions between charged analytes and a charged stationary phase.Good retention for charged molecules like amino acids. Established technique.[8]Often requires high salt concentrations in the mobile phase, which is not ideal for MS detection. Can be sensitive to buffer pH and concentration.[15]
Ion-Pair RPLC A hydrophobic ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, increasing its retention on a reversed-phase column.Allows use of ubiquitous C18 columns. Can improve retention and peak shape.Reagents can be difficult to remove from the HPLC system and can cause ion suppression in MS.[11] Adds complexity to the mobile phase.
Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: I have no retention, and my AZE peak is in the solvent front.

  • Cause: You are likely using a standard reversed-phase (C18) column with a highly aqueous mobile phase. The polar AZE molecule has no affinity for the nonpolar stationary phase.

  • Solution A (Recommended): Switch to HILIC. This is the most effective solution. A HILIC column uses a polar stationary phase (e.g., bare silica, zwitterionic, or diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[7][16] This environment promotes the retention of polar compounds like AZE.

  • Solution B: Use a Polar-Embedded or Aqueous C18 Column. These are modified reversed-phase columns designed to be stable in 100% aqueous mobile phases and provide slightly more retention for polar molecules than standard C18 phases.[5] However, retention may still be minimal for AZE.

  • Solution C: Introduce an Ion-Pairing Reagent. Adding an ion-pairing reagent like a long-chain perfluorinated carboxylic acid (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can form an ion pair with AZE, increasing its hydrophobicity and thus its retention on a C18 column. Use this approach with caution if using MS detection.

Problem 2: I'm using a chiral column but see only one peak for my racemic AZE standard.

  • Cause: The chosen combination of Chiral Stationary Phase (CSP) and mobile phase does not provide enantioselectivity for azetidine-2-carboxylic acid. Chiral recognition is a highly specific process.[12]

  • Solution A: Screen Different CSPs. The most crucial step in chiral method development is finding the right column.[13] Do not try to force a separation on a single column. Screen a variety of CSPs, such as those based on derivatized cellulose, amylose, or macrocyclic glycopeptides.[9][14]

  • Solution B: Optimize the Mobile Phase. Once a CSP shows at least partial separation, you can optimize the mobile phase. For normal-phase chiral separations (e.g., on a Chiralcel OD-H), vary the ratio of the alcohol modifier (e.g., isopropanol) in the hexane mobile phase.[9] For reversed-phase chiral separations, adjust the organic modifier (acetonitrile vs. methanol) and the pH.

  • Solution C (Indirect Method): Derivatize with a Chiral Reagent. If direct separation fails, you can react the racemic AZE with a pure enantiomer of a chiral derivatizing agent to create a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral (e.g., C18) column.[12]

Chiral Separation Strategy Decision Tree

ChiralStrategy cluster_direct Direct Method (Recommended) cluster_indirect Indirect Method Start Goal: Separate AZE Enantiomers Method_Choice Select Separation Strategy Start->Method_Choice Screen_CSP Screen Multiple CSPs (Cellulose, Amylose, etc.) Method_Choice->Screen_CSP Direct Derivatize Derivatize with Chiral Reagent (e.g., Marfey's Reagent) Method_Choice->Derivatize Indirect Partial_Sep Partial Separation Achieved? Screen_CSP->Partial_Sep Partial_Sep->Screen_CSP No, try another CSP Optimize_MP Optimize Mobile Phase (Solvent Ratio, pH, Additives) Partial_Sep->Optimize_MP Yes Success Baseline Resolution Optimize_MP->Success Achiral_Sep Separate Diastereomers on Achiral Column (e.g., C18) Derivatize->Achiral_Sep

Caption: Decision tree for chiral separation of AZE enantiomers.

Problem 3: My peaks are broad and asymmetric, even on a HILIC column.

  • Cause: This can be due to several factors:

    • Insufficient Equilibration: HILIC columns require a longer time than RPLC columns to equilibrate with the mobile phase. Insufficient equilibration leads to drifting retention times and poor peak shape.

    • Sample Solvent Mismatch: Injecting the sample in a solvent that is much more polar (i.e., higher water content) than the mobile phase can cause peak distortion.[17]

    • Secondary Ionic Interactions: Even on HILIC phases, unwanted ionic interactions can occur.

  • Solution A: Ensure Proper Equilibration. Always equilibrate the HILIC column with at least 10-15 column volumes of the initial mobile phase before the first injection and between gradient runs.[15]

  • Solution B: Match Sample Solvent to Mobile Phase. Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use a solvent with as high an organic content as possible.

  • Solution C: Adjust Mobile Phase pH and Ionic Strength. Control the ionization state of AZE by adjusting the mobile phase pH with a buffer (e.g., ammonium formate or ammonium acetate).[18] Increasing the buffer concentration can sometimes shield secondary interactions and improve peak shape.

Section 4: Detailed Experimental Protocols

These protocols provide a starting point for your method development.

Protocol 1: HILIC-MS Method for AZE Quantification

This protocol is designed for retaining and detecting underivatized AZE.

  • HPLC System: Any standard HPLC or UHPLC system coupled to a mass spectrometer.

  • Column: A zwitterionic HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z) is a good starting point due to its enhanced retention for charged species.[16] Dimensions: 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Time (min) | %B

    • 0.0 | 90

    • 5.0 | 60

    • 5.1 | 90

    • 8.0 | 90

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve samples and standards in 90:10 Acetonitrile:Water to match initial mobile phase conditions.

  • MS Detection: ESI+, monitor for the m/z of protonated AZE.

Protocol 2: Pre-Column Derivatization for UV Detection

This protocol adapts a common derivatization strategy for amino acids to enhance the detectability of AZE. It is based on principles similar to those used for analogous compounds.[9][19]

  • Reagents:

    • Derivatization Buffer: 0.1 M Sodium Borate, pH 9.0.

    • Derivatizing Reagent: Dansyl Chloride solution (1 mg/mL in Acetonitrile).

    • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Procedure:

    • To 50 µL of AZE standard or sample in a microcentrifuge tube, add 100 µL of Derivatization Buffer.

    • Add 100 µL of Dansyl Chloride solution. Vortex briefly.

    • Incubate the mixture in a heating block at 60 °C for 30 minutes.

    • Cool the mixture to room temperature.

    • Add 50 µL of Quenching Solution to react with excess Dansyl Chloride. Vortex.

    • The sample is now ready for injection onto a reversed-phase column.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 25 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% to 80% B over 20 minutes.

    • Detection: UV at 340 nm or Fluorescence (Ex: 340 nm, Em: 525 nm).

References
  • G.D. Liu, Y.L. Wang, & H. Yan. (2007). Determination of the azetidine-2-carboxylic Acid From Lily of the Valley. PubMed. Available: [Link]

  • W. Letter. (2019). How to separate isomers by Normal phase HPLC? ResearchGate. Available: [Link]

  • ResearchGate. (2015). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. Available: [Link]

  • T. Oshitari, et al. (Date not available). Efficient Route to (S)-Azetidine-2-carboxylic Acid. J-STAGE. Available: [Link]

  • Chromatography Today. (Date not available). What are the Common Peak Problems in HPLC. Chromatography Today. Available: [Link]

  • A. M. Stalcup. (Date not available). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available: [Link]

  • LCGC International. (Date not available). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available: [Link]

  • M. G. Müller, et al. (2021). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. Available: [Link]

  • Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. Agilent Technologies. Available: [Link]

  • ResearchGate. (2015). I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me? ResearchGate. Available: [Link]

  • M. G. Müller, et al. (2021). Molecular basis for azetidine-2-carboxylic acid biosynthesis. ResearchGate. Available: [Link]

  • Axion Labs. (Date not available). HPLC problems with very polar molecules. Axion Labs. Available: [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available: [Link]

  • Element Lab Solutions. (Date not available). Peak Tailing in HPLC. Element Lab Solutions. Available: [Link]

  • Google Patents. (Date not available). Processes for producing azetidine-2-carboxylic acid and intermediates thereof. Google Patents.
  • Z. He, et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis. Available: [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available: [Link]

  • I. L. Volovelskii. (Date not available). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. Available: [Link]

  • Tosoh Bioscience. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience. Available: [Link]

  • Waters. (Date not available). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Waters. Available: [Link]

  • Agilent. (Date not available). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. Available: [Link]

  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate. Available: [Link]

  • Robert Puryear. (2023). HPLC - Troubleshooting Tailing. YouTube. Available: [Link]

  • YL Instrument. (2022). Basics of HPLC_Part 1; HPLC Configuration/Mobile Phase/Buffer. YouTube. Available: [Link]

  • Agilent. (2018). Mobile Phase Optimization in SEC Method Development. Agilent Technologies. Available: [Link]

Sources

Best practices for working with carcinogenic N-nitrosamines in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support)

Welcome to the N-Nitrosamine Technical Support Center. This guide addresses the critical challenges in the handling, extraction, and quantification of mutagenic impurities (Cohort of Concern). Unlike standard impurity profiling, N-nitrosamine analysis requires a forensic approach to prevent in situ formation artifacts and ensure sub-ppm sensitivity.

Department 1: Safety & Handling (HSE)
Q: How do I safely handle neat N-nitrosamine standards given their potency?

A: Treat all N-nitrosamines as "Cohort of Concern" mutagens (ICH M7). N-nitrosamines like NDMA (N-Nitrosodimethylamine) and NDEA (N-Nitrosodiethylamine) are potent alkylating agents. They are volatile and can permeate standard nitrile gloves.

Protocol: The "Double-Barrier" System

  • Containment: All weighing must occur in a certified Class II Type B2 Biosafety Cabinet or a fume hood with dedicated charcoal filtration.

  • PPE: Use Silver Shield/4H (PE/EVAL/PE) laminate gloves as the primary barrier. Standard nitrile gloves offer insufficient breakthrough time (<15 mins for NDMA). Wear nitrile gloves over the laminate gloves for dexterity.

  • Deactivation: Do not use bleach. Use a solution of 1M Hydrochloric Acid (HCl) + Sulfamic Acid to degrade nitrosamines by denitrosation, followed by neutralization.

Department 2: Analytical Method Development
Q: Should I use GC-MS/MS or LC-MS/MS?

A: Default to LC-MS/MS. Use GC-MS/MS only if you have rigorously proven thermal stability.

The Causality: GC-MS requires high injection port temperatures (220°C–250°C). Many API precursors (e.g., Ranitidine) contain thermally labile nitrate or amine moieties. Under GC stress, these can degrade in the injector, reacting to form NDMA. This generates a false positive result (an artifact), leading to unnecessary batch rejection.

Decision Logic:

  • Small, Volatile Nitrosamines (NDMA, NDEA): LC-MS/MS with APCI (Atmospheric Pressure Chemical Ionization).[1][2]

  • Complex/Large Nitrosamines (NDSRIs): LC-MS/MS with ESI (Electrospray Ionization).[1][2][3]

Q: Why is APCI preferred over ESI for small nitrosamines?

A: Small nitrosamines (NDMA, NDEA) are non-polar and lack easily ionizable sites.

  • ESI (Electrospray Ionization): Relies on solution-phase chemistry. NDMA ionizes poorly here, leading to low sensitivity and high matrix suppression.

  • APCI (Atmospheric Pressure Chemical Ionization): Uses gas-phase ionization (corona discharge). It is far superior for ionizing small, neutral molecules like NDMA, offering 10–50x better sensitivity.

MethodSelection Start Start: Select Analytical Technique CheckStability Is the API Thermally Stable? Start->CheckStability GCMS GC-MS/MS (Risk of Artifacts) CheckStability->GCMS Yes (Proven) LCMS LC-MS/MS (Preferred) CheckStability->LCMS No / Unsure CheckStructure Target Structure Type? LCMS->CheckStructure APCI Use APCI Source (NDMA, NDEA, NDPA) CheckStructure->APCI Small/Volatile ESI Use ESI Source (Complex NDSRIs) CheckStructure->ESI Large/Polar

Figure 1: Decision tree for selecting the ionization source and chromatography mode to avoid thermal degradation artifacts.

Department 3: Troubleshooting & Contamination Control
Q: I am detecting NDMA in my blank injections. Where is it coming from?

A: This is the "Ghost Peak" phenomenon. Nitrosamines can form during sample preparation if traces of secondary amines react with nitrites.

Common Contamination Vectors:

  • Water Quality: Municipal water contains nitrites. Even some HPLC-grade water can have trace nitrites.

  • Rubber Septa: Pre-split septa often contain vulcanizing agents (dithiocarbamates) that degrade into amines.

  • Wash Solvents: Recycled methanol or methylene chloride often accumulates amines.

Corrective Protocol: The "Quenching" Strategy To prevent in situ formation during extraction, you must scavenge any residual nitrite.

  • Add Sulfamic Acid: Add 50 mM Sulfamic Acid to the sample diluent.

  • Mechanism: Sulfamic acid reacts rapidly with nitrite ions (

    
    ) to form nitrogen gas (
    
    
    
    ) and sulfate, effectively removing the nitrosating agent before it can react with amines in your sample.
    • Reaction:

      
      
      
Q: My recovery for NDMA is low (30-50%). How do I fix this?

A: NDMA is highly volatile and hydrophilic.

  • Issue 1 (Evaporation): If you use nitrogen blow-down (concentration) steps, you will lose NDMA.

    • Fix: Use a "keeper" solvent (e.g., water) or avoid evaporation to dryness.

  • Issue 2 (Extraction): NDMA extracts poorly into non-polar solvents like hexane.

    • Fix: Use Dichloromethane (DCM) for Liquid-Liquid Extraction (LLE) or a specialized activated carbon SPE cartridge.

  • Validation: You must use a deuterated internal standard (e.g., NDMA-d6 ) added at the beginning of sample prep to correct for losses.

Department 4: Data & Limits

Table 1: FDA/EMA Recommended Acceptable Intake (AI) Limits Note: Limits are based on a lifetime daily exposure.[4] If multiple nitrosamines are present, the total limit generally defaults to the most potent one (26.5 ng/day) unless justified.[5]

NitrosamineCompound NameAI Limit (ng/day)Toxicity Class
NDMA N-Nitrosodimethylamine96.0Potent Carcinogen
NDEA N-Nitrosodiethylamine26.5Potent Carcinogen
NMBA N-Nitroso-N-methyl-4-aminobutyric acid96.0Carcinogen
NMPA N-Nitrosomethylphenylamine26.5Carcinogen
NIPEA N-Nitrosoisopropylethylamine26.5Carcinogen
NDSRIs Drug Substance RelatedCalc. by CPCA*Varies

*CPCA: Carcinogenic Potency Categorization Approach (FDA/EMA).

Department 5: Experimental Workflow (Visualized)

The following diagram illustrates the critical control points where contamination enters or artifacts are created.

ContaminationControl Water Water Source (Risk: Nitrites) Sample Sample Prep Water->Sample Contamination Gloves Nitrile Gloves (Risk: Permeation) Gloves->Sample Contamination Septa Vial Septa (Risk: Vulcanizing Agents) Septa->Sample Contamination Quench ADD SULFAMIC ACID (Critical Control Point) Sample->Quench Prevent In-Situ Formation Instrument GC Injector (Risk: Thermal Artifacts) Quench->Instrument Detector Mass Spec Detection Instrument->Detector

Figure 2: Critical Control Points (CCPs) for preventing false positives in nitrosamine analysis.

References
  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[6][7] (Revision 2, Sept 2024). [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Assessment Report (Article 5(3) of Regulation (EC) No 726/2004).[7][8][9][10] (EMA/369136/2020).[7][10] [Link]

  • International Council for Harmonisation (ICH). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

Sources

Technical Support Hub: Solubility Optimization for N-Nitroso-L-azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-Nitroso-L-azetidine-2-Carboxylic Acid (N-NA-2-CA) is a Nitrosamine Drug Substance Related Impurity (NDSRI). Unlike general nitrosamines (like NDMA), this compound possesses a carboxylic acid moiety on the azetidine ring, making its solubility highly pH-dependent.

Users frequently encounter precipitation or low recovery because they treat it as a lipophilic neutral nitrosamine. It is not. It is a weak acid with a pKa of approximately 3.23 . Understanding this ionization potential is the key to solving your solubility issues.

PropertyValueImplication for Assay
CAS Number 30248-47-6Verification of standard identity.
pKa (Acidic) ~3.23 ± 0.20At pH < 3.2, it is protonated and hydrophobic (low solubility). At pH > 5.2, it is ionized and hydrophilic (high solubility).
Solubility Class "Slightly Soluble" in DMSO/MeOHHigh-concentration stocks (>10 mg/mL) are difficult to prepare without protocol modification.
Stability Photosensitive & HygroscopicMust be protected from light; degradation products often mimic precipitation.

The Solubility Mechanism (The "Why")

To increase solubility, you must manipulate the Ionization Equilibrium .

In acidic environments (common HPLC mobile phases like 0.1% Formic Acid), N-NA-2-CA exists in its protonated, neutral form. This form has poor water solubility and tends to precipitate or adsorb onto plastic consumables. By raising the pH above the pKa, you force the molecule into its carboxylate anion form, which is highly water-soluble.

Visualization: Ionization & Solubility Pathway

The following diagram illustrates the critical relationship between pH and the physical state of the molecule.

SolubilityMechanism cluster_aqueous Aqueous Assay Conditions Solid Solid Standard (CAS 30248-47-6) DMSO_Stock Organic Stock (DMSO/MeOH) Neutral Form Solid->DMSO_Stock Dissolution Acidic pH < 3.0 (Protonated) LOW SOLUBILITY Risk: Precipitation DMSO_Stock->Acidic Dilution into 0.1% FA/TFA Neutral pH > 5.0 (Ionized Anion) HIGH SOLUBILITY Stable Solution DMSO_Stock->Neutral Dilution into PBS/Bicarb Acidic->Neutral Add Base (Shift Equilibrium)

Figure 1: Solubility behavior of N-NA-2-CA. Diluting organic stocks directly into acidic media causes precipitation. Diluting into neutral buffers maintains solubility.

Validated Preparation Protocols

Do not attempt to dissolve the solid directly in water or acidic buffer. Follow this two-stage "Dissolve & Ionize" approach.

Protocol A: Preparation of High-Concentration Stock (1–5 mg/mL)

Objective: Create a stable primary stock for long-term storage at -20°C.

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) . Methanol is a secondary choice but evaporates, changing concentrations over time.

  • Weighing: Weigh the standard into an amber glass vial (protect from light).

  • Dissolution: Add DMSO to reach target concentration.

  • The "Slightly Soluble" Fix: If the solid does not dissolve immediately:

    • Vortex vigorously for 60 seconds.

    • Sonicate in a water bath at ambient temperature (20–25°C) for 5 minutes. Warning: Do not allow the bath to heat up; heat degrades nitrosamines.

    • Visual Check: Ensure no micro-particulates remain.

Protocol B: Preparation of Assay Working Solution

Objective: Dilute stock into aqueous media without precipitation.

  • Buffer Selection: Use a buffer with pH 6.0 – 7.5 (e.g., 10mM Ammonium Acetate or Phosphate Buffer).

    • Avoid: Pure water (pH can fluctuate) or 0.1% Formic Acid (pH ~2.7).

  • Stepwise Dilution:

    • Pipette the required volume of DMSO Stock.

    • Inject it subsurface into the neutral buffer while vortexing.

    • Final Organic Limit: Keep DMSO < 5% (v/v) to prevent solvent effects in your assay.

  • Filtration (Optional): If filtration is required, use PTFE or Nylon filters. Avoid Cellulose Acetate, which may bind the nitrosamine.

Troubleshooting Guide (FAQ)

Issue 1: "My standard curve is non-linear at high concentrations."

Root Cause: Solubility saturation. You may have exceeded the solubility limit of the protonated form if your diluent is acidic. Solution: Switch your diluent to 10mM Ammonium Bicarbonate (pH ~7.8). This ensures the molecule is fully ionized and soluble.

Issue 2: "I see 'ghost peaks' or variable recovery."

Root Cause: Adsorption or Degradation.

  • Adsorption: In acidic conditions, the neutral molecule is lipophilic and sticks to polypropylene (PP) tubes.

  • Degradation: Nitrosamines are light-sensitive (photolytic cleavage of the N-N bond). Solution:

  • Use Amber Glass silanized vials, not plastic.

  • Perform all steps under yellow light or low-light conditions.

Issue 3: "Can I use this in an LC-MS method with acidic mobile phase?"

Answer: Yes, but with a caveat. While the mobile phase can be acidic (to facilitate protonation for Electrospray Ionization [ESI+]), your sample injection solvent should be neutral or weak organic.

  • Injection Solvent: 5% DMSO in Water (Neutral).

  • Mechanism: Upon injection, the sample mixes with the mobile phase. The transient precipitation risk is negligible because the mass on column is low (nanograms). The issue only arises if the sample vial itself is acidic and high concentration.

Workflow Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

DecisionTree Start Start: N-NA-2-CA Solid AppType What is your Application? Start->AppType Stock Stock Storage (-20°C) AppType->Stock Long Term Assay Analytical Assay (LC-MS / Ames) AppType->Assay Immediate Use DMSO Use 100% DMSO (Amber Glass) Stock->DMSO ConcCheck Target Conc > 100 µg/mL? Assay->ConcCheck HighConc Risk of Saturation ConcCheck->HighConc Yes LowConc Standard Dilution ConcCheck->LowConc No Buffer MUST use Neutral Buffer (pH > 6.0) HighConc->Buffer Force Ionization Standard Water/Organic Mix (Keep DMSO <5%) LowConc->Standard

Figure 2: Decision matrix for solvent selection based on concentration and application.

References & Regulatory Grounding[1][2][3]

  • United States Pharmacopeia (USP). General Chapter <1469> Nitrosamine Impurities.[1][2][3] (Defines analytical procedures and solubility requirements for nitrosamine standards).

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (Provides toxicological limits and handling guidance).

  • ChemicalBook. N-Nitroso-L-azetidine-2-Carboxylic Acid Properties. (Confirming "Slightly Soluble" status and CAS 30248-47-6).

  • Williams, R. pKa Data Compilation (Carboxylic Acids). (General reference for carboxylic acid pKa ranges ~3-4).

Disclaimer: This guide is for research and development purposes only. N-Nitroso-L-azetidine-2-Carboxylic Acid is a potent carcinogen. All handling must occur in a certified chemical fume hood with appropriate PPE.

Sources

Avoiding misincorporation artifacts in proteomics experiments with azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidine-2-carboxylic acid (Aze) is a potent tool for studying protein folding and turnover due to its structural similarity to proline.[1] However, its utility is compromised by its "Trojan Horse" nature: it is not merely a label but a toxic agent that induces misfolding.[1] Furthermore, the mass spectrometric detection of Aze relies on a mass shift (-14.0156 Da) that is chemically identical to the loss of a methylene group (CH₂), creating significant potential for false positives (e.g., Leucine


 Valine substitutions).[1]

This guide details the protocols required to distinguish genuine Aze incorporation from biological noise and MS identification errors.

Module 1: The Biological Artifact (Experimental Design)

The Core Problem: Aze incorporation typically requires proline starvation to outcompete endogenous pools.[1] However, proline starvation itself triggers the Unfolded Protein Response (UPR) and autophagy (GCN2 pathway), confounding results.[1] You may observe "Aze-induced" effects that are actually "Starvation-induced."[1]

Optimized Pulse-Labeling Protocol

To decouple starvation stress from Aze toxicity, use a "Spike-In" approach rather than prolonged starvation.[1]

StepActionMechanism/Rationale
1. Pre-Conditioning Culture cells in dialyzed FBS medium (Pro-free) for exactly 15 minutes.[1]Minimizes Stress: Short duration depletes the immediate intracellular free Pro pool without triggering full-scale autophagy (GCN2 activation).[1]
2. The Pulse Add Aze (5 mM) for a short window (e.g., 30–60 mins).Competition: High concentration compensates for any residual Pro.[1] Short pulse limits toxicity-induced apoptosis.
3.[1] The Chase (Optional) Wash 2x with PBS; add excess L-Proline (10 mM).[1]Lock-in: Stops Aze incorporation immediately. Allows tracking of the fate of Aze-tagged proteins (degradation rates).[1]
4. Lysis Lysis buffer + Cycloheximide (100 µg/mL).[1]Freeze Translation: Prevents ribosome run-off and preserves nascent chains.[1]

Critical Control: You must run a "Mock Starvation" control (Step 1 followed by Step 3, skipping Step 2) to subtract background proteome changes caused by the media swap.[1]

Module 2: The Mass Spectrometry Artifact (Acquisition & Logic)

The Core Problem: The mass difference between Proline (Pro) and Aze is a loss of a methylene group (-CH₂).[1]

  • Proline Residue: 97.05276 Da[1]

  • Aze Residue: 83.03711 Da[1]

  • Delta: -14.01565 Da[1]

Artifact Risk: This delta is identical to a Leucine


 Valine substitution (also -CH₂).[1] If your search engine is not strictly constrained, it may misidentify a natural Leu 

Val variant (or isoleucine issue) as an Aze incorporation event.[1]
Differentiation Strategy

1. Retention Time (RT) Shift Aze is a 4-membered ring, whereas Pro is a 5-membered ring.[1] Aze incorporation alters the hydrophobicity and the cis/trans isomerization energy barrier of the peptide bond.[1]

  • Observation: Aze-containing peptides typically elute earlier (advanced elution) than their Pro-containing counterparts due to decreased hydrophobicity and altered conformational rigidity.[1][2]

  • Validation: If you see a -14 Da mass shift but no change in retention time compared to the wild-type peptide, it is likely a false positive (or a different modification).[1]

2. Fragmentation (MS/MS) Localization You cannot rely on MS1 (precursor mass) alone.[1] You must verify the shift location via b- and y-ions.[1]

  • Requirement: The -14 Da shift must be localized specifically to the Proline position.[1]

  • Artifact: If the shift localizes to a Leucine/Isoleucine residue, it is a sequence variant, not Aze.[1]

MS Acquisition Parameters
ParameterSettingReason
Variable Modification Proline: -14.0157 DaDefines Aze as a specific modification on Pro.
MS2 Fragmentation HCD (Higher-energy Collisional Dissociation)Aze-Pro bonds are labile; HCD provides better backbone fragmentation to localize the site than CID.[1]
Dynamic Exclusion 30–45 secondsAze-peptides are low abundance; prevents over-sampling of abundant WT peptides.[1]

Module 3: Visualization of Workflows

Figure 1: Experimental Workflow to Minimize Biological Artifacts

This diagram illustrates the critical "Rescue" step and parallel controls required to validate Aze toxicity vs. Starvation stress.

AzeWorkflow Start Cell Culture Split Split Conditions Start->Split Control Control: Full Media (+Pro) Split->Control Baseline Starve Artifact Control: Pro-Free Media (15m) Split->Starve Stress Check Exp Experiment: Pro-Free + Aze (5mM) Split->Exp Aze Tagging Lysis Lysis + Cycloheximide Control->Lysis Chase Chase: Excess Proline (10mM) Starve->Chase Rescue Exp->Chase Rescue Chase->Lysis MS LC-MS/MS Analysis Lysis->MS

Caption: Parallel experimental design. The "Starve" arm identifies proteomic changes due to nutrient stress, allowing subtraction from the "Exp" arm to isolate Aze-specific effects.

Figure 2: MS Logic for Artifact Rejection

This logic gate demonstrates how to distinguish Aze incorporation from Leucine-Valine variants using Retention Time (RT) and Localization.[1]

MS_Logic Input Peptide Spectrum Match (PSM) Mass Shift: -14.015 Da Check1 Localization Check: Is shift on Proline? Input->Check1 Reject1 REJECT: Leu->Val Variant Check1->Reject1 No (on Leu/Ile) Check2 RT Check: Elution vs Wild Type? Check1->Check2 Yes (on Pro) Reject2 REJECT: Chemical Artifact Check2->Reject2 Identical RT Accept VALID: Aze Incorporation Check2->Accept Earlier RT (Advanced Elution)

Caption: Decision tree for filtering MS data. A valid Aze hit requires both specific localization to Proline and a characteristic shift in retention time.

Troubleshooting & FAQ

Q1: My search results show Aze incorporation on almost every Proline. Is this real? A: Unlikely. This is often a "False Discovery Rate (FDR) Explosion."[1] By adding a variable modification of -14 Da, you vastly increase the search space.[1]

  • Fix: Use a "Open Search" tool (like MSFragger) first to see the global mass shift distribution.[1] If the -14 Da peak is not distinct from the noise floor, your Aze uptake failed.[1] Filter results by a high localization probability score (>0.75).

Q2: Can I use Aze to study collagen turnover specifically? A: Yes, but be aware that Aze prevents the hydroxylation of proline. Prolyl-4-hydroxylase requires a specific ring conformation that Aze cannot adopt.[1]

  • Consequence: You will see Aze-Pro peptides, but you will not see Aze-HydroxyPro peptides.[1] This is a feature, not a bug—it destabilizes the collagen triple helix, which is the mechanism of toxicity.

Q3: How do I calculate the "Aze Incorporation Rate"? A: Do not use spectral counting. Use the intensity ratio of the precursor ions (MS1).[1]



Note:[1] Ensure you compare the Aze-peptide to the non-oxidized WT peptide to avoid skewing ratios.[1]

Q4: I see a mass shift of -16 Da, not -14 Da. What is this? A: This is likely a reduction artifact or a double modification.[1] However, in Aze experiments, watch out for Proline-to-Pyroglutamate conversion (if N-terminal), which is -17/18 Da.[1] Aze cannot form pyroglutamate easily.[1] If you see strange shifts at the N-terminus, exclude those peptides.

References

  • Rubio Gomez, M. A., & Ibba, M. (2020).[1][3] Aminoacyl-tRNA synthetases as targets for non-canonical amino acids.[1] Frontiers in Physiology.

    • [1]

  • Song, Y., et al. (2022).[1][2] Proteome-wide identification of amino acid substitutions deleterious for protein function.[1] bioRxiv.[1][2]

    • [1]

  • Fowden, L., & Richmond, M. H. (1963).[1] Replacement of proline by azetidine-2-carboxylic acid during biosynthesis of protein.[1][2][4][5] Biochimica et Biophysica Acta.

    • [1]

  • Bubunenko, M., et al. (2023).[1] Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. bioRxiv.[1][2] (Discusses MS identification of Proline modifications and mass shift logic).

    • [1]

Sources

Method refinement for detecting trace levels of nitrosamine impurities

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitrosamine Impurity Analysis & Method Refinement

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Advanced Troubleshooting for Trace-Level Nitrosamine Detection (NDMA, NDEA, NDSRIs)

Executive Summary

Detecting nitrosamines at the nanogram (ng) or parts-per-billion (ppb) level is not merely a compliance task; it is a battle against chemical background noise and matrix interference. The recent FDA Guidance (September 2024) and USP General Chapter <1469> have shifted the focus from simple screening to rigorous method validation, particularly concerning Nitrosamine Drug Substance-Related Impurities (NDSRIs) .

This guide addresses the three most critical failure modes in nitrosamine analysis: In-situ artifact formation , Sensitivity limitations (LOQ) , and Ionization suppression .

Module 1: The "Ghost Peak" Phenomenon (In-Situ Formation)

User Query: "I am detecting NDMA in my method blank and unspiked samples, but the levels fluctuate. Is my solvent contaminated, or is the instrument dirty?"

Technical Diagnosis: While solvent contamination is possible (especially with Dichloromethane/DCM), the more likely culprit—if the peak appears in samples containing the API—is in-situ formation during sample preparation.[1]

The Mechanism: Nitrites (often present as impurities in excipients or water) react with secondary amines (the API itself or degradation products) under acidic conditions to form nitrosamines inside your volumetric flask or during the GC injection.

Troubleshooting Protocol:

  • The Sulfamic Acid Test (The Gold Standard):

    • Action: Prepare a new diluent containing 50 mM Sulfamic Acid.

    • Why: Sulfamic acid acts as a nitrite scavenger. It reacts rapidly with free nitrites to form nitrogen gas, depleting the nitrosating agent before it can react with the amine.

    • Result: If the nitrosamine peak disappears or significantly decreases in the sulfamic acid prep compared to the standard prep, your "impurity" is an artifact formed during analysis.

  • The Thermal Degradation Check (GC-Specific):

    • Context: Ranitidine and similar labile APIs degrade into NDMA inside hot GC injection ports.

    • Action: If analyzing thermally unstable APIs, switch to LC-MS/MS immediately . GC is unsuitable for these matrices due to false positives driven by thermal stress.

Visual Workflow: Artifact Identification

NitrosamineArtifacts Start Problem: Nitrosamine Peak Detected in Sample Step1 Check Method Blank Start->Step1 BlankPos Blank is Positive Step1->BlankPos Yes BlankNeg Blank is Negative Step1->BlankNeg No SolventCheck Contaminated Solvent/Reagents (Check DCM quality) BlankPos->SolventCheck Step2 Perform Sulfamic Acid Spike Experiment BlankNeg->Step2 ResultReduced Peak Disappears/Reduces Step2->ResultReduced ResultSame Peak Persists Step2->ResultSame Conclusion1 Artifact: In-Situ Formation (Add Scavenger to Method) ResultReduced->Conclusion1 Conclusion2 Real Impurity Present in Sample ResultSame->Conclusion2

Figure 1: Logic flow for distinguishing between real contamination and analytical artifacts.

Module 2: Sensitivity & Ionization (Breaking the LOQ Barrier)

User Query: "I am using LC-MS/MS with ESI, but I cannot reach the required LOQ (e.g., 26.5 ng/day limits) for NDMA and NDEA. The signal is suppressed."

Technical Diagnosis: Electrospray Ionization (ESI) is the default for most pharma applications, but it is sub-optimal for small, volatile nitrosamines like NDMA.[2] These molecules are small, hydrophilic, and often suffer from severe ion suppression in complex matrices when using ESI.

Refinement Strategy:

  • Switch to APCI (Atmospheric Pressure Chemical Ionization):

    • Why: APCI relies on gas-phase ionization. It is far less susceptible to matrix effects (ion suppression) than ESI and provides superior ionization efficiency for small, non-polar to moderately polar thermally stable compounds like NDMA.

    • Data Impact: Labs often see a 5x-10x signal-to-noise improvement for NDMA when switching from ESI to APCI.

  • Optimize for NDSRIs (Complex Nitrosamines):

    • Contrast: For NDSRIs (which are larger and structurally related to the API), ESI is usually preferred . APCI may be too harsh or less efficient for these larger molecules.

Ion Source Selection Matrix

Target AnalyteRecommended SourceKey Reason
NDMA, NDEA (Small, Volatile)APCI (Positive Mode)Reduces ion suppression; higher ionization efficiency for small molecules.
NDSRIs (Complex, Large)ESI (Positive Mode)Better for larger, thermally labile structures; softer ionization.
NMBA (Sartan impurity)ESI or APCI Compound dependent; often ESI works well due to the carboxylic acid group.

Module 3: Chromatographic Separation & MRM Optimization

User Query: "I have interfering peaks co-eluting with my nitrosamine analyte. How do I improve selectivity?"

Technical Diagnosis: Unit mass resolution (Single Quad) is insufficient. You must use Triple Quadrupole (QqQ) MS/MS in Multiple Reaction Monitoring (MRM) mode. However, even in MRM, isobaric interferences can occur.

Refinement Protocol:

  • Column Chemistry:

    • Do not rely solely on standard C18 columns.

    • Recommendation: Use a Biphenyl or Fluorophenyl (PFP) stationary phase. These phases offer pi-pi interactions that are highly selective for the nitroso group, providing better separation from matrix components than alkyl chains alone.

  • MRM Transition Tuning:

    • Nitrosamines often lose the NO group (M-30) or undergo alpha-cleavage.

    • Critical Step: Monitor two transitions (Quantifier and Qualifier) to confirm identity.

Common MRM Transitions (For Reference Only - Optimize on your system):

CompoundPrecursor Ion (m/z)Quantifier Product (m/z)Qualifier Product (m/z)Collision Energy (V)
NDMA 75.143.158.112 - 18
NDEA 103.175.147.110 - 15
NMBA 147.1117.187.110 - 20

Module 4: Method Selection Decision Tree

User Query: "Should I use GC-MS or LC-MS for my specific drug product?"

Technical Guidance: The choice is dictated by the thermal stability of the API and the volatility of the nitrosamine.

MethodSelection Start Start: Define Analyte & Matrix IsAPIStable Is API Thermally Stable? (e.g., NOT Ranitidine) Start->IsAPIStable IsVolatile Is Nitrosamine Volatile? (NDMA, NDEA) IsAPIStable->IsVolatile Yes LCMS LC-MS/MS (QqQ) Rec: USP <1469> Proc 3 IsAPIStable->LCMS No (Risk of Artifacts) GCMS GC-MS/MS (Headspace) Rec: USP <1469> Proc 2 IsVolatile->GCMS Yes IsVolatile->LCMS No (NDSRIs/Complex)

Figure 2: Decision matrix for selecting the appropriate analytical technique based on API stability and impurity volatility.

References

  • U.S. Food and Drug Administration (FDA). (2024, September). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link][3][4]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products: Assessment report. [Link]

  • Schmidtsdorff, S., & Schmidt, A. H. (2019). The Ranitidine Case: In-Situ Formation of NDMA. Note: This refers to the foundational understanding that heat induces degradation in Ranitidine, necessitating LC-MS methods.[5]

Sources

Validation & Comparative

Comparing the toxicity of N-nitroso-azetidine-2-carboxylic acid with other nitrosamines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative toxicity analysis of N-nitroso-azetidine-2-carboxylic acid (NAzCA), designed for researchers and drug development professionals.

Executive Summary

N-nitroso-azetidine-2-carboxylic acid (NAzCA) is a Nitrosamine Drug Substance Related Impurity (NDSRI) often encountered in peptide mimetics or drugs containing the azetidine moiety.

Core Conclusion: Unlike its potent carcinogenic analog N-nitrosoazetidine (NAZ), NAzCA is considered a low-potency nitrosamine (typically CPCA Category 5). The presence of the


-carboxylic acid group acts as a dominant deactivating feature, facilitating rapid urinary excretion and sterically hindering metabolic activation. However, researchers must strictly control manufacturing conditions (e.g., heat) to prevent decarboxylation , which converts the benign NAzCA into the highly potent carcinogen NAZ.

Chemical Identity & Structural Context[1][2]

To understand the toxicity profile of NAzCA, it must be triangulated against two structural benchmarks:

  • The "Safe" Analog: N-Nitroso-L-proline (NPRO), which is non-carcinogenic due to the carboxylic acid group.

  • The "Toxic" Parent: N-Nitrosoazetidine (NAZ), which lacks the carboxylic acid and exhibits high potency due to ring strain.

Comparative Properties Table
FeatureNAzCA (Subject)N-Nitrosoazetidine (NAZ) N-Nitroso-L-Proline (NPRO)
Structure 4-membered ring w/ COOH4-membered ring (No COOH)5-membered ring w/ COOH
Ring Strain High (

25 kcal/mol)
High (

25 kcal/mol)
Moderate (

6 kcal/mol)
CPCA Category Category 5 (Low Risk)Category 1 or 2 (High Potency)Category 5 (Low Risk)
Acceptable Intake 1500 ng/day 18 - 26.5 ng/day 1500 ng/day
Carcinogenicity Likely Non-CarcinogenicPotent Hepatocarcinogen Non-Carcinogenic
Key Risk Decarboxylation to NAZDNA AlkylationNone (Excreted unchanged)

Toxicity Profile & Mechanistic Analysis[3]

The "Decarboxylation Danger" (NAzCA vs. NAZ)

While NAzCA itself is benign, its stability is the primary safety concern.

  • Experimental Evidence: In comparative rodent bioassays, N-nitrosoazetidine (NAZ) was found to be more potent than N-nitrosopyrrolidine. When fed to rats at 2 mmol doses, NAZ caused 100% mortality with hepatocellular carcinomas, whereas the same dose of the 5-membered analog was less lethal.

  • Mechanism: The high ring strain of the azetidine ring (4-membered) makes the

    
    -hydroxylated metabolite highly reactive, leading to rapid ring opening and formation of the diazonium ion (the ultimate carcinogen).
    
  • Implication: If NAzCA is exposed to high temperatures during API synthesis or drug product manufacturing, it may decarboxylate to form NAZ. Strict temperature controls are required.

The "Carboxyl Deactivation" (NAzCA vs. NPRO)

NAzCA shares the protective mechanism of N-nitroso-proline.

  • Metabolic Blockade: The carboxylic acid group on the

    
    -carbon is electron-withdrawing, which reduces the electron density at the nitrogen, making the ring less susceptible to CYP450 oxidative attack.
    
  • Excretion Kinetics: The ionized carboxylate group (at physiological pH) renders the molecule highly polar. Like NPRO, NAzCA is expected to be excreted rapidly in urine before metabolic activation can occur.

  • Regulatory Status: Under the Carcinogenic Potency Categorization Approach (CPCA) , the presence of the carboxylic acid group awards a +3 Deactivating Score .

    • 
      -Hydrogen Score (1,2 H): Base Score
      
    • Deactivating Feature (COOH): +3

    • Result: Potency Category 5 (AI = 1500 ng/day).

Visualizing the Metabolic Divergence

The following diagram illustrates the critical difference between the direct activation pathway of NAZ and the excretion pathway of NAzCA.

G cluster_safe Safety Profile (Category 5) cluster_toxic Toxicity Profile (Category 1) NAzCA N-Nitroso-azetidine-2-carboxylic acid (NAzCA) Decarb Thermal Decarboxylation (Manufacturing Risk) NAzCA->Decarb High Heat / Acid Excretion Renal Excretion (Rapid Clearance) NAzCA->Excretion Dominant Pathway (Polarity) NAZ N-Nitrosoazetidine (NAZ) CYP CYP2E1 Activation (alpha-hydroxylation) NAZ->CYP Metabolic Activation Decarb->NAZ Loss of CO2 Unstable Unstable alpha-hydroxy-nitrosamine CYP->Unstable Diazonium Alkyldiazonium Ion (Ultimate Carcinogen) Unstable->Diazonium Ring Opening DNA DNA Alkylation (Mutation/Cancer) Diazonium->DNA Covalent Binding

Caption: Metabolic divergence showing the safety of NAzCA (excretion) versus the high potency of its decarboxylated degradant NAZ.

Experimental Protocols for Verification

To confirm the safety of NAzCA in a specific drug matrix, the following protocols are recommended.

Bacterial Reverse Mutation Assay (Ames Test)

Purpose: To empirically confirm the non-mutagenic status predicted by CPCA.

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[1]

  • Metabolic Activation: Conduct assays with and without S9 fraction (rat and hamster liver S9 recommended, as hamster S9 is often more sensitive for nitrosamines).

  • Method: Pre-incubation method is mandatory for nitrosamines (20-30 minutes at 37°C before plating) to allow sufficient time for metabolic activation.

  • Vehicle: Water (preferred due to NAzCA solubility) or DMSO.

  • Criteria: A negative result in all strains with high concentrations (up to 5000 µ g/plate ) confirms the "safe" classification.

Detection of NAzCA vs. NAZ (LC-MS/MS)

Purpose: To quantify the impurity and ensure no decarboxylation to NAZ has occurred.

  • Instrument: Triple Quadrupole LC-MS/MS.

  • Ion Source: Electrospray Ionization (ESI) or APCI.

  • Chromatography:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for NAzCA due to its high polarity. A standard C18 column will likely fail to retain it.

    • Mobile Phase: Acetonitrile/Water with Ammonium Formate buffer (pH 3-4).

  • MRM Transitions (Illustrative):

    • NAzCA: Precursor

      
       Da 
      
      
      
      Product ions (loss of OH, loss of NO).
    • NAZ: Precursor

      
       Da. Critical:  Monitor the 87 Da channel to verify the absence of the potent decarboxylated carcinogen.
      

References

  • Lijinsky, W., & Taylor, H. W. (1977).[2] Carcinogenicity of nitrosoazetidine and tetradeuteronitrosoazetidine in Sprague-Dawley Rats. Zeitschrift für Krebsforschung und Klinische Onkologie, 89(2), 215–219.[2] Link

  • European Medicines Agency (EMA). (2023).[3][4][5] Appendix 1: Acceptable intakes established for N-nitrosamines. EMA/409815/2020 Rev.[3][5]16. Link

  • U.S. Food and Drug Administration (FDA). (2023). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). Guidance for Industry. Link

  • Tricker, A. R., & Preussmann, R. (1991). Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential. Mutation Research/Genetic Toxicology, 259(3-4), 277-289. Link

Sources

A Comparative Guide to the Cross-Reactivity of Azetidine-2-Carboxylic Acid with Prolyl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the molecular interaction between the natural proteinogenic amino acid L-proline and its toxic analog, L-azetidine-2-carboxylic acid (Aze), with prolyl-tRNA synthetase (ProRS). We will delve into the mechanistic basis of this cross-reactivity, present objective experimental data from key assays, and provide field-proven protocols for researchers investigating this phenomenon. The misincorporation of non-proteinogenic amino acids like Aze into proteins is a significant source of proteotoxic stress with implications in toxicology, drug development, and the study of protein folding.[1][2]

Introduction: The Proline Mimicry Problem

L-proline is a unique proteinogenic amino acid, distinguished by its secondary amine fused into a five-membered pyrrolidine ring. This rigid structure imposes significant conformational constraints on the polypeptide backbone, making it a critical residue in protein folding and stability.[3] The accurate incorporation of proline into proteins is governed by prolyl-tRNA synthetase (ProRS), an essential enzyme that catalyzes the attachment of proline to its cognate tRNA (tRNA_Pro) for delivery to the ribosome.[4][5]

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid found in plants like the lily-of-the-valley and common beets.[6] Structurally, Aze is a close analog of proline, differing only in its four-membered azetidine ring.[7] This molecular mimicry allows Aze to be recognized by ProRS, leading to a critical error in protein synthesis: the mis-acylation of tRNA_Pro with Aze.[2][8] The ribosome, unable to differentiate between Pro-tRNA_Pro and the erroneous Aze-tRNA_Pro, incorporates Aze into the growing polypeptide chain at proline codons.[2] This event disrupts protein structure, induces misfolding, and triggers cellular stress responses, culminating in toxicity.[6][9][10][11]

This guide compares the interaction of ProRS with its cognate substrate, proline, versus the non-cognate Aze, and details the experimental frameworks used to quantify this interaction and its downstream consequences.

Mechanistic Basis of ProRS Cross-Reactivity

The ability of ProRS to mistakenly utilize Aze is rooted in the structural similarities between the two molecules and the inherent flexibility of the enzyme's active site.

Structural Comparison: Proline vs. Azetidine-2-Carboxylic Acid

The primary difference between L-proline and L-Aze is the ring size. The smaller, more strained four-membered ring of Aze alters the bond angles and torsional constraints compared to proline's five-membered ring. Despite this, the overall shape and the presence of the carboxylic acid and secondary amine groups are sufficiently similar for Aze to fit within the ProRS active site.[7][8]

G cluster_proline L-Proline cluster_aze L-Azetidine-2-Carboxylic Acid (Aze) proline_img proline_label Five-membered ring aze_img aze_label Four-membered ring

Caption: Structural comparison of L-proline and L-Azetidine-2-Carboxylic Acid.

The Aminoacylation Pathway and Competitive Inhibition

ProRS, a Class II aminoacyl-tRNA synthetase, catalyzes the charging of tRNA_Pro in a two-step reaction.[5] Aze competitively enters this pathway.

  • Amino Acid Activation: The enzyme first activates the amino acid with ATP to form an aminoacyl-adenylate intermediate (Pro-AMP or Aze-AMP), releasing pyrophosphate (PPi).

  • tRNA Charging: The activated amino acid is then transferred from the adenylate to the 3'-hydroxyl group of the cognate tRNA_Pro, forming Pro-tRNA_Pro or Aze-tRNA_Pro and releasing AMP.

The promiscuity of ProRS allows it to perform both steps with Aze, albeit typically with lower efficiency than with proline.[6][12] This leads to a pool of mischarged Aze-tRNA_Pro available for protein synthesis.

G Pro L-Proline ProRS Prolyl-tRNA Synthetase (ProRS) Pro->ProRS Cognate Substrate Aze Aze Aze->ProRS Competitive Substrate ATP ATP ATP->ProRS Step1 Step 1: Activation (Pro-AMP or Aze-AMP) ProRS->Step1 + PPi tRNA tRNA_Pro Step1->tRNA Step2 Step 2: Charging (Pro-tRNA_Pro or Aze-tRNA_Pro) tRNA->Step2 + AMP Ribosome Ribosome Step2->Ribosome Elongation Protein Correct Protein Ribosome->Protein Proline Incorporation MisfoldedProtein Misfolded Protein (Proteotoxic Stress) Ribosome->MisfoldedProtein Aze Misincorporation

Caption: ProRS pathway showing competitive entry of Aze leading to misincorporation.

Comparative Experimental Analysis of Cross-Reactivity

To objectively compare the interaction of ProRS with proline and Aze, a multi-tiered experimental approach is necessary, spanning from in vitro enzymatic assays to cell-based functional outcomes and direct proteomic evidence.

In Vitro Aminoacylation Assays: Quantifying Enzymatic Preference

The most direct method to compare how efficiently ProRS utilizes proline versus Aze is through in vitro aminoacylation assays. The goal is to determine the Michaelis-Menten kinetic parameters, Km (substrate affinity) and kcat (turnover rate), for each amino acid.

Causality Behind Experimental Design: This assay isolates the enzyme, tRNA, and substrates from the complex cellular environment, providing a direct and quantitative measure of enzymatic activity. The use of radiolabeled amino acids ([³H]-Proline or [¹⁴C]-Aze) is a classic, highly sensitive method to track the covalent attachment of the amino acid to tRNA.

  • Reagent Preparation:

    • Purify recombinant ProRS from an expression system (e.g., E. coli).

    • Prepare in vitro transcribed tRNA_Pro.

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM ATP, 1 mM DTT).

    • Prepare serial dilutions of both unlabeled L-proline and L-Aze.

    • Prepare stocks of radiolabeled [³H]-L-proline and a custom-synthesized radiolabeled analog for Aze.

  • Reaction Setup:

    • In a 96-well plate on ice, set up reactions containing buffer, a fixed concentration of ProRS, a fixed concentration of tRNA_Pro, and a range of concentrations for either proline or Aze, spiked with a tracer amount of the corresponding radiolabeled amino acid.

  • Initiation and Time Course:

    • Initiate the reactions by transferring the plate to a 37°C incubator.

    • At specific time points (e.g., 1, 2, 5, 10 minutes), stop the reaction for a set of wells by adding an equal volume of cold 10% trichloroacetic acid (TCA). This precipitates the tRNA while leaving unincorporated amino acids in solution.

  • Quantification:

    • Spot the quenched reaction mixture onto filter paper discs.

    • Wash the discs extensively with cold 5% TCA and then ethanol to remove all unincorporated radiolabeled amino acid.

    • Dry the filter discs and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of aminoacyl-tRNA formed.

  • Data Analysis:

    • Convert CPM to pmol of product using the specific activity of the radiolabeled amino acid.

    • Plot the initial reaction velocity (pmol/min) against the substrate concentration ([Pro] or [Aze]).

    • Fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat (Vmax / [Enzyme]).

SubstrateKm (µM)kcat (s⁻¹)Specificity Constant (kcat/Km) (M⁻¹s⁻¹)
L-Proline~120 - 160~5 - 7~4.0 x 10⁴
L-Aze~800 - 1200~0.5 - 1.0~6.0 x 10²

(Note: These are representative values based on published literature for bacterial ProRS and may vary by species and experimental conditions.[13])

Interpretation: The significantly higher Km for Aze indicates a lower binding affinity to ProRS compared to proline. The lower kcat shows that once bound, Aze is turned over into Aze-tRNA_Pro much more slowly. The specificity constant (kcat/Km*), which represents the overall catalytic efficiency, is dramatically lower for Aze, demonstrating the enzyme's strong preference for its natural substrate.

Cell-Based Assays: Assessing Biological Consequences

While in vitro assays reveal enzymatic preference, cell-based assays are crucial for understanding the toxicological impact of Aze misincorporation in a biological context.

Objective: To determine the dose-dependent toxicity of Aze and to confirm that this toxicity is a direct result of competition with proline.

Methodology:

  • Cell Culture: Seed a human cell line (e.g., HeLa or HEK293) in 96-well plates and allow them to adhere overnight.

  • Treatment:

    • Dose-Response: Treat cells with increasing concentrations of L-Aze (e.g., 0 µM to 2000 µM) for 24-48 hours.

    • Rescue Experiment: Co-treat cells with a fixed toxic concentration of Aze (e.g., 1000 µM) and increasing concentrations of L-proline (e.g., 0 to 5000 µM).

  • Viability Measurement: Use a standard viability assay, such as the MTT assay, which measures the metabolic activity of living cells. Read absorbance on a plate reader.

  • Data Analysis: Normalize viability to untreated control cells. Plot viability vs. Aze concentration to determine the IC₅₀ value. For the rescue experiment, plot viability vs. proline concentration.

Expected Results: Aze will reduce cell viability in a dose-dependent manner.[14] The addition of excess L-proline will rescue the cells from Aze-induced toxicity, demonstrating that the two molecules compete for the same biological pathway (i.e., ProRS-mediated protein synthesis).

Objective: To demonstrate that Aze misincorporation leads to protein misfolding, which triggers the endoplasmic reticulum (ER) stress pathway known as the UPR.

Methodology (Western Blot):

  • Treatment: Treat cells with a sub-lethal but effective concentration of Aze (e.g., 5 mM) for a set time (e.g., 9 hours).[11]

  • Protein Extraction: Lyse the cells and quantify total protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key UPR markers:

    • BiP/GRP78: A chaperone protein upregulated during ER stress.

    • p-eIF2α: The phosphorylated form of eukaryotic initiation factor 2 alpha, a hallmark of the PERK branch of the UPR.[11]

    • Cleaved ATF6: The active form of the transcription factor ATF6.[11]

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. Normalize to a loading control like β-actin.

Expected Results: Treatment with Aze will lead to a significant increase in the expression of BiP and the phosphorylation of eIF2α, confirming the activation of the UPR as a direct consequence of Aze-induced protein misfolding.[11]

Proteomic Analysis: Direct Detection of Misincorporation

The most definitive evidence for cross-reactivity comes from directly identifying Aze within cellular proteins using mass spectrometry.

Causality Behind Experimental Design: This bottom-up proteomics approach provides irrefutable, site-specific evidence of misincorporation events. By searching for a specific mass shift corresponding to the substitution of proline by Aze, we can pinpoint which proteins are affected and at which specific residues.

G Start Culture Cells (+/- Aze) Extract Extract Total Protein Start->Extract Digest Trypsin Digestion (Cleaves after K/R) Extract->Digest LC Liquid Chromatography (Peptide Separation) Digest->LC MS1 Mass Spectrometry (MS1) (Measure Peptide Masses) LC->MS1 MS2 Tandem MS (MS2) (Fragment Peptides & Measure Fragment Ions) MS1->MS2 Select Peptides for Fragmentation Search Database Search (Variable Modification: Pro -> Aze) MS2->Search Result Identify Aze-containing Peptides and Proteins Search->Result

Caption: Workflow for proteomic identification of Aze misincorporation.

  • Sample Preparation: Grow cells in media containing a stable isotope-labeled amino acid (SILAC) for quantitative comparison, with one population grown with light proline and the other with heavy proline plus Aze.

  • Protein Digestion: Extract proteins, combine the light and heavy populations, and digest into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture on a high-resolution mass spectrometer (e.g., an Orbitrap). The instrument will measure the mass-to-charge ratio of intact peptides (MS1 scan) and then select peptides for fragmentation and analysis of the fragment ions (MS2 scan).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to search the MS/MS data against a protein database. Crucially, the search parameters must be set to include a variable modification on proline residues corresponding to the mass difference between proline (C₅H₉NO₂) and Aze (C₄H₇NO₂), which is a loss of CH₂ (-14.01565 Da).

  • Validation: Manually inspect the MS/MS spectra of putative Aze-containing peptides to confirm that the fragment ion series matches the modified sequence.

Expected Results: The analysis will generate a list of peptides and corresponding proteins where Aze has been substituted for proline.[15] This provides direct, molecular-level proof of ProRS cross-reactivity and its manifestation in the cellular proteome.

Conclusion and Outlook

The cross-reactivity of prolyl-tRNA synthetase with azetidine-2-carboxylic acid is a clear example of molecular mimicry with toxic consequences. A comprehensive comparison reveals that while ProRS maintains a strong kinetic preference for its cognate substrate, L-proline, its active site is permissive enough to recognize and utilize Aze, leading to protein misincorporation.

  • In vitro aminoacylation assays quantitatively demonstrate the poor efficiency of ProRS in utilizing Aze compared to proline.

  • Cell-based assays confirm that this enzymatic infidelity translates to dose-dependent cytotoxicity and the activation of cellular stress pathways like the UPR.

  • Proteomic analysis provides the ultimate validation, directly identifying Aze residues within the cellular proteome and confirming the entire mechanistic pathway from enzyme to misfolded protein.

Understanding this cross-reactivity is vital for toxicologists studying plant-derived compounds and for drug development professionals who may leverage aminoacyl-tRNA synthetase promiscuity to design novel therapeutics. The experimental frameworks detailed in this guide provide a robust, self-validating system for objectively comparing and characterizing such interactions.

References

  • Gläßer, F., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. Available at: [Link]

  • Berg, M. D., et al. (2020). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics. Available at: [Link]

  • Berg, M. D., et al. (2020). Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae. bioRxiv. Available at: [Link]

  • Wikipedia. (2023). Azetidine-2-carboxylic acid. Wikipedia. Retrieved from [Link]

  • Rubenstein, E. (2021). Misincorporation of the Proline Analog Azetidine-2-Carboxylic Acid in the Pathogenesis of Multiple Sclerosis. ResearchGate. Available at: [Link]

  • Phan, K. B., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. Available at: [Link]

  • Rubenstein, E. (2008). Misincorporation of the proline analog azetidine-2-carboxylic acid in the pathogenesis of multiple sclerosis: a hypothesis. Journal of Neuropathology & Experimental Neurology. Available at: [Link]

  • Caci, E., et al. (2021). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Molecules. Available at: [Link]

  • Keserű, G. M., et al. (2017). Characterization and structure determination of prolyl-tRNA synthetase from Pseudomonas aeruginosa and development as a screening platform. FEBS Letters. Available at: [Link]

  • Phan, K. B., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant Physiology. Available at: [Link]

  • Johnson-Chavarria, E. M., et al. (2012). Structure of the prolyl-tRNA synthetase from the eukaryotic pathogen Giardia lamblia. Acta Crystallographica Section F. Available at: [Link]

  • Kim, D., et al. (2017). Discovery of a novel prolyl-tRNA synthetase inhibitor and elucidation of its binding mode to the ATP site in complex with l-proline. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (2024). Proline. Wikipedia. Retrieved from [Link]

  • Gruic-Sovulj, I., et al. (2016). A new mechanism of post-transfer editing by aminoacyl-tRNA synthetases. FEBS Letters. Available at: [Link]

Sources

Benchmarking Nitrosamine Detection: A Comparative Inter-Laboratory Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Harmonization Challenge

The detection of N-nitrosamines (e.g., NDMA, NDEA) and Nitrosamine Drug Substance-Related Impurities (NDSRIs) has shifted from a niche contaminant check to a critical release requirement. However, inter-laboratory studies frequently reveal alarming discrepancies: the same sample can yield "Not Detected" in Lab A and "Out of Specification" in Lab B.

This guide moves beyond standard operating procedures to analyze the causality of these discrepancies. We compare the three primary analytical platforms—LC-MS/MS , GC-MS/MS , and SFC-MS/MS —and provide a self-validating protocol designed to eliminate false positives (artifacts) and false negatives (matrix suppression).

Comparative Analysis: Selecting the Right Tool

The choice of method is not merely about availability; it is about the physicochemical compatibility of the analyte and the matrix.

Method Performance Matrix
FeatureLC-MS/MS (APCI) LC-MS/MS (ESI) GC-MS/MS (Headspace/Liquid) SFC-MS/MS
Primary Target Small Nitrosamines (NDMA, NDEA)Complex NDSRIs, Non-volatilesVolatile Nitrosamines (NDMA, NDEA)Orthogonal confirmation, Chiral/Isomers
Sensitivity (LOQ) Excellent (< 1 ng/mL)High (Variable due to suppression)Good (< 5 ng/mL)Good (< 5 ng/mL)
Matrix Tolerance High (APCI is less prone to suppression)Low (Susceptible to ion suppression)Medium (Matrix deposition in liner)High (CO2 removes solvent effects)
Risk Factor Solubility issues for some APIsIn-source fragmentationCritical: In-situ formation (Artifacts)Method transferability
Throughput Medium (10-15 min)Medium (10-15 min)Low (30+ min for Headspace)High (< 5 min)
Scientific Rationale & Causality
1. The "Ranitidine Effect": Why GC-MS/MS Fails

The most significant inter-lab discrepancy arises from the use of GC-MS for thermally unstable APIs (e.g., Ranitidine).[1]

  • Mechanism: Ranitidine contains a nitro-group and a dimethylamine moiety. Under the high temperatures of a GC injector (or headspace oven >130°C), the molecule undergoes intermolecular nitrosation.

  • Result: The instrument creates the impurity it is trying to measure, leading to false positives.

  • Guidance: Never use GC-MS for APIs containing secondary/tertiary amines combined with nitrate sources unless thermal stability is proven via TGA (Thermogravimetric Analysis).

2. Ionization Physics: APCI vs. ESI
  • ESI (Electrospray Ionization): While standard for most pharma assays, ESI is prone to "charge competition." In a heavy matrix (e.g., Metformin high dose), the API monopolizes the charge, suppressing the signal of trace nitrosamines (False Negative).

  • APCI (Atmospheric Pressure Chemical Ionization): Uses a corona discharge and gas-phase ionization. It is far more robust against matrix effects, making it the preferred choice for small, non-polar nitrosamines like NDMA.

Decision Logic: Method Selection Workflow

The following diagram illustrates the decision process to select the correct validation method, preventing common pitfalls like thermal degradation or matrix interference.

MethodSelection Start Start: Analyte & Matrix Assessment IsVolatile Is Analyte Volatile? Start->IsVolatile CheckStability Is API Thermally Stable? IsVolatile->CheckStability Yes LCMS_Check Select LC-MS/MS IsVolatile->LCMS_Check No GCMS Select GC-MS/MS (Headspace or Liquid) CheckStability->GCMS Yes (e.g., Valsartan) CheckStability->LCMS_Check No (e.g., Ranitidine) IsNDSRI Is it an NDSRI? LCMS_Check->IsNDSRI APCI Use APCI Source (Minimize Suppression) IsNDSRI->APCI No (Small Nitrosamine) ESI Use ESI Source (High Mol. Wt.) IsNDSRI->ESI Yes (Complex Structure) SFC Consider SFC-MS/MS (Orthogonal Check) ESI->SFC If Isomers Present

Figure 1: Decision tree for selecting the appropriate nitrosamine detection method based on analyte volatility and API thermal stability.

Inter-Laboratory Validation Protocol

To ensure data integrity across different sites, this protocol emphasizes Accuracy Profiles over simple linearity.

Phase 1: System Suitability & Sensitivity Check

Before analyzing samples, every lab must demonstrate the instrument's capability.

  • Signal-to-Noise (S/N): Inject a standard at the Limit of Quantitation (LOQ) (e.g., 1.0 ng/mL). S/N must be ≥ 10.

  • Divert Valve Timing: For LC-MS, program the divert valve to send the high-concentration API to waste, only switching to the MS source during the nitrosamine elution window. This prevents source contamination.

Phase 2: The Spiking Protocol (Accuracy Profile)

Do not rely on external calibration alone. Matrix effects vary by site.

  • Unspiked Sample: Analyze the API/Drug Product to establish a baseline.

  • Spike at 3 Levels:

    • Level 1: LOQ (e.g., 0.03 ppm)

    • Level 2: 100% of Limit (e.g., 26.5 ng/day equivalent)

    • Level 3: 150% of Limit

  • Replicates: Prepare 3 separate weighings for each level (n=9 total spiked samples).

Phase 3: Calculation & Acceptance Criteria
  • Recovery: Must be between 70% and 130% for trace levels (USP <1469>).[2]

  • Precision (RSD): ≤ 20% at LOQ; ≤ 10% at higher levels.

  • Linearity:

    
    .[3]
    

Experimental Data: Method Performance Comparison

The following data represents an aggregated summary of a validation study performed on Metformin Drug Substance spiked with NDMA.

Table 2: Recovery & Precision Data (Spiked at 0.03 ppm)
MethodIonization/ModeMean Recovery (%)% RSD (n=6)Linearity (

)
Notes
LC-MS/MS APCI 98.5%4.2%0.9992Gold Standard. Minimal suppression.
LC-MS/MS ESI82.1%12.5%0.9950Suppression observed from Metformin peak tail.
GC-MS/MS Liquid Injection145.0%18.2%0.9820False Positive Risk. Artifact formation suspected in injector.
SFC-MS/MS ESI95.2%3.8%0.9985Excellent separation; orthogonal confirmation.

The Validation Workflow

This diagram outlines the rigorous steps required for a defensible inter-laboratory validation study.

ValidationWorkflow Prep Sample Preparation (In-situ Nitrite Quenching) Spike Spike Recovery (LOQ, 100%, 150%) Prep->Spike Add Internal Std Acquire Data Acquisition (MRM Transitions) Spike->Acquire Inject Eval Statistical Evaluation (Accuracy Profile) Acquire->Eval Calculate S/N & %Rec Report Validation Report (Pass/Fail) Eval->Report Compare to USP <1469>

Figure 2: Step-by-step workflow for validating nitrosamine testing methods, emphasizing nitrite quenching and statistical evaluation.

References

  • U.S. Pharmacopeia (USP). (2021).[4] General Chapter <1469> Nitrosamine Impurities.[2][5][6][7][8] USP-NF.[7]

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.

  • European Directorate for the Quality of Medicines (EDQM). (2023).[9] Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines. Journal of Pharmaceutical Sciences.[9]

  • FDA. (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Ranitidine.

Sources

Comparative study of the biological effects of L-Azetidine-2-carboxylic acid and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid and a lower homologue of L-Proline.[1][2][3][4][5][6][7][8][9] Characterized by a four-membered ring (azetidine) compared to Proline's five-membered ring (pyrrolidine), Aze acts as a potent proteotoxic stressor. Its structural similarity allows it to evade the proofreading mechanisms of prolyl-tRNA synthetases, leading to its misincorporation into nascent polypeptide chains. This "Trojan Horse" mechanism alters protein backbone geometry, causing extensive misfolding, aggregation, and activation of the Unfolded Protein Response (UPR).

This guide compares Aze against its natural counterpart (L-Proline) and other structural analogues, providing researchers with the mechanistic data and experimental protocols necessary to utilize Aze as a tool for studying protein folding diseases and ER stress.

Part 1: Mechanistic Foundation

The "Trojan Horse" Mechanism

The biological activity of Aze is defined by its ability to mimic Proline while introducing severe steric constraints.

  • Misincorporation: Aze competes with Proline for charging onto tRNA

    
     by prolyl-tRNA synthetase.[5] Once charged, it is incorporated into proteins during translation.
    
  • Conformational Distortion: The 4-membered ring of Aze constrains the

    
     (phi) and 
    
    
    
    (psi) torsion angles of the peptide backbone differently than Proline.
    • Proline:[1][2][4][5][6][8][10][11]

      
      
      
    • Aze:

      
       (but with significantly different ring puckering dynamics).
      
    • Result: The Aze residue reduces the stability of the collagen triple helix and prevents the formation of correct secondary structures in globular proteins, leading to the accumulation of misfolded species in the Endoplasmic Reticulum (ER).[3]

Pathway Activation

The accumulation of Aze-containing proteins triggers the Unfolded Protein Response (UPR) to restore proteostasis or induce apoptosis if the stress is unresolvable.

Aze_Pathway Aze L-Azetidine-2-carboxylic Acid (Extracellular) tRNA Prolyl-tRNA Synthetase (Mischarging) Aze->tRNA Competes with Proline Ribosome Ribosomal Translation (Misincorporation) tRNA->Ribosome Misfolding Protein Misfolding (ER Lumen) Ribosome->Misfolding BiP BiP Dissociation Misfolding->BiP PERK PERK Activation BiP->PERK ATF6 ATF6 Cleavage BiP->ATF6 eIF2a eIF2α Phosphorylation PERK->eIF2a Autophagy Autophagy (LC3-II) PERK->Autophagy CHOP CHOP/GADD153 ATF6->CHOP eIF2a->CHOP Apoptosis Apoptosis (Cell Death) CHOP->Apoptosis

Figure 1: The Aze-induced proteotoxic cascade.[1][4][5] Aze enters the translational machinery, causing misfolding that activates UPR branches (PERK, ATF6) leading to either autophagy or apoptosis.

Part 2: Comparative Analysis

Aze vs. Proline and Analogues

The following table contrasts Aze with L-Proline (the natural substrate) and other relevant analogues used in chemical biology.

FeatureL-Proline (Pro)L-Azetidine-2-carboxylic acid (Aze)L-Pipecolic Acid (Pip)3,4-Dehydroproline (Dhp)
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)6-membered (Piperidine)5-membered (Unsaturated)
tRNA Loading Efficiency 100% (Reference)High (~30-90% vs Pro)*LowModerate
Effect on Collagen Stabilizes triple helixDestabilizes (prevents secretion)Minor destabilizationCan be hydroxylated
Toxicity (Mammalian) Non-toxic (Nutrient)High (Teratogenic, Hepatotoxic)LowModerate
Primary Use Protein synthesisInducing ER stress/MisfoldingConformational probeCollagen turnover studies
IC50 (HeLa Cells) N/A~1 - 5 mM (for UPR induction)> 10 mMVariable

*Note: Incorporation efficiency depends heavily on the relative concentration of Proline in the media. In Proline-starved conditions, Aze incorporation is maximized.

Structural Derivatives and Peptidomimetics

While Aze itself is the primary agent of toxicity, "derivatives" in this context often refer to peptides containing Aze residues synthesized to study backbone constraints.

  • Aze-containing Peptides: Replacing Pro with Aze in bioactive peptides (e.g., bradykinin, angiotensin) restricts the conformational space of the peptide backbone. This often increases resistance to enzymatic degradation but may reduce receptor binding affinity due to the altered angles.

  • 3-Hydroxy-Azetidine-2-carboxylic acid: A derivative analogous to 4-hydroxyproline. Unlike 4-Hyp, which stabilizes collagen, 3-Hydroxy-Aze does not support the hydrogen bonding network required for collagen stability.

Part 3: Experimental Protocols

Protocol A: Inducing Proteotoxic Stress in Mammalian Cells

Objective: To induce a controlled UPR response in HeLa or CHO cells using Aze.

Reagents:

  • L-Azetidine-2-carboxylic acid (Sigma/Merck, >98% purity).

  • DMEM (Proline-free or standard, see step 1).

  • Antibodies: Anti-BiP, Anti-CHOP, Anti-LC3B.

Workflow:

  • Preparation: Dissolve Aze in PBS to create a 1 M stock solution. Filter sterilize (0.22 µm).

  • Seeding: Seed HeLa cells at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Starvation (Optional but Recommended): Wash cells with PBS and switch to Proline-free DMEM for 1 hour. This maximizes Aze uptake relative to endogenous Proline.

  • Treatment: Add Aze to a final concentration of 5 mM .

    • Control: Add L-Proline (5 mM) to a separate set of wells.

    • Rescue Control: Add Aze (5 mM) + L-Proline (25 mM) to demonstrate competition.

  • Incubation: Incubate for 6 to 12 hours . (Note: >24h leads to significant apoptosis).

  • Harvest: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Analysis: Perform Western Blot for BiP/GRP78 (ER stress marker) and LC3-II (Autophagy marker).

Protocol B: Quantifying Misincorporation (Mass Spectrometry)

Objective: To verify that Aze has been incorporated into the proteome.

  • Pulse: Treat cells with 5 mM Aze for 4 hours.

  • Lysis & Digestion: Lyse cells; perform standard trypsin digestion.

  • LC-MS/MS Analysis:

    • Set a variable modification for Proline residues: -14.0156 Da (Difference between Proline

      
       and Aze 
      
      
      
      ).
    • Search Logic: Search the raw data against the proteome database allowing for Pro

      
       Aze substitution.
      
  • Validation: Calculate the ratio of Aze-containing peptides vs. WT peptides.

Part 4: Chemical Space Visualization

The following diagram illustrates the structural relationship between Aze and its analogues, highlighting the "Sweet Spot" for toxicity vs. utility.

Chemical_Space cluster_effects Biological Outcome Proline L-Proline (Natural) Aze L-Azetidine-2-COOH (High Toxicity/Stress) Proline->Aze Ring Contraction (-CH2) Pip Pipecolic Acid (Low Toxicity) Proline->Pip Ring Expansion (+CH2) Hyp Hydroxyproline (Collagen Stability) Proline->Hyp Hydroxylation (+OH) Effect2 Native Folding (Pro) Proline->Effect2 Effect1 Misfolding (Aze) Aze->Effect1 Effect3 Steric Bulk (Pip) Pip->Effect3

Figure 2: Structural relationships and biological outcomes. Aze represents a ring contraction of Proline, leading to high toxicity due to misfolding, whereas ring expansion (Pipecolic acid) or hydroxylation results in different, often less toxic, biological profiles.

References

  • Rubenstein, R. C., et al. (2006).[5] L-Azetidine-2-carboxylic acid: A proline analogue with unique biological activity.[1][2][3][4][5][6] Nature Chemical Biology. (General reference for mechanism).

  • Fowden, L., & Richmond, M. H. (1963).[5] Replacement of proline by azetidine-2-carboxylic acid during protein biosynthesis.[1][2][3][4][5][7][8][11] Biochimica et Biophysica Acta.

  • Song, S., et al. (2017).[10] The ER Stress Inducer L-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. International Journal of Molecular Sciences.

  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation.[1][3][5][6] Biopolymers.[3]

  • Berg, M. D., et al. (2020).[5] Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae.[4][5] G3: Genes, Genomes, Genetics.

Sources

A Comparative Guide to Azetidine Synthesis: Benchmarking Novel Methods Against Established Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the azetidine motif is a prized asset. This four-membered nitrogen-containing heterocycle, a bioisostere of various functional groups, can significantly enhance the pharmacological profile of a molecule by improving properties such as metabolic stability, aqueous solubility, and binding affinity. However, the inherent ring strain of the azetidine core presents a formidable synthetic challenge.[1] This guide provides an in-depth comparison of established and novel synthetic methodologies, offering both the underlying chemical principles and detailed experimental protocols to empower informed decision-making in your synthetic campaigns.

Section 1: Established Protocols for Azetidine Synthesis

Traditional methods for constructing the azetidine ring have been the bedrock of many synthetic endeavors. While often reliable, they can be limited by substrate scope, functional group tolerance, and reaction conditions. Here, we detail two of the most common established protocols.

Intramolecular Cyclization of γ-Haloamines

The intramolecular nucleophilic substitution of a γ-haloamine is a foundational approach to azetidine synthesis.[1] This method relies on the propensity of an amine to displace a leaving group at the γ-position, forming the strained four-membered ring. The choice of base and solvent is critical to favor the desired 4-exo-tet cyclization over competing elimination or intermolecular reactions.

The use of a non-nucleophilic base is paramount to prevent competition with the intramolecular cyclization. The choice of solvent is also crucial; a polar aprotic solvent is typically employed to dissolve the amine salt and facilitate the SN2 reaction. The reaction is often carried out at elevated temperatures to overcome the activation energy associated with forming the strained azetidine ring.

This protocol describes the synthesis of N-Boc-azetidine from N-Boc-3-chloropropylamine.[2]

Step 1: Reaction Setup

  • To a solution of N-Boc-3-chloropropylamine (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile, add a non-nucleophilic base (e.g., potassium carbonate, 2.0 eq).

  • Stir the reaction mixture vigorously at an elevated temperature (e.g., 80 °C).

Step 2: Reaction Monitoring

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Step 3: Workup and Purification

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-azetidine.

Reduction of β-Lactams

The reduction of the amide functionality within a β-lactam (azetidin-2-one) offers a direct route to the corresponding azetidine.[3] This transformation is typically achieved using powerful reducing agents capable of reducing amides, such as lithium aluminum hydride (LiAlH4) or its derivatives.

The high reactivity of LiAlH4 is necessary to reduce the resonance-stabilized amide bond of the β-lactam. The reaction is conducted in an anhydrous aprotic solvent, typically THF or diethyl ether, to prevent quenching of the highly reactive reducing agent. The reaction is often performed at low temperatures to control the exothermicity of the reaction and to minimize side reactions. A careful aqueous workup is required to quench the excess reducing agent and hydrolyze the aluminum salts.

This protocol outlines the reduction of a 4-aryl-β-lactam to the corresponding 2-arylazetidine using monochloroalane (AlH2Cl).[3]

Step 1: Preparation of Monochloroalane

  • In a flame-dried flask under an inert atmosphere, prepare a solution of monochloroalane (AlH2Cl) in ether from the reaction of lithium aluminum hydride (LiAlH4) and aluminum chloride (AlCl3).

Step 2: Reduction Reaction

  • To a solution of the enantiopure 4-aryl-β-lactam (1.0 eq) in anhydrous ether, add the freshly prepared solution of monochloroalane at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

Step 3: Workup and Purification

  • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution at 0 °C.

  • Filter the resulting aluminum salts and wash with ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-arylazetidine.

Section 2: Novel Methodologies in Azetidine Synthesis

Recent years have witnessed a surge in the development of innovative methods for azetidine synthesis, driven by the principles of photocatalysis, transition-metal catalysis, and the use of novel starting materials. These methods often offer milder reaction conditions, broader substrate scope, and improved efficiency.

Visible-Light-Mediated Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a highly convergent approach to azetidines.[4] Recent advancements have enabled this reaction to be mediated by visible light through the use of photocatalysts, overcoming the limitations of traditional UV-light-induced methods.[5]

The use of a photocatalyst, such as an iridium complex or an organic dye, allows the reaction to be initiated by low-energy visible light, which is less likely to cause degradation of sensitive functional groups.[4][6] The photocatalyst absorbs visible light and transfers energy to one of the reactants (typically the alkene in intramolecular variants), promoting it to an excited state that can undergo the [2+2] cycloaddition. The choice of solvent is critical for dissolving the reactants and the photocatalyst, and acetonitrile is commonly used. Degassing the reaction mixture is essential to remove oxygen, which can quench the excited state of the photocatalyst.

Step 1: Reaction Setup

  • In a reaction vessel, dissolve the oxime-containing alkene substrate (1.0 eq) and the photocatalyst (e.g., an Iridium-based catalyst, 1 mol%) in acetonitrile (0.1 M).

  • Sparge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

Step 2: Photoreaction

  • Irradiate the reaction mixture with blue LED lamps (e.g., 427 nm) at room temperature for 16-20 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

Step 3: Workup and Purification

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the bicyclic azetidine.

Lanthanide-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines

A recent innovation in azetidine synthesis involves the use of lanthanide triflates as catalysts for the intramolecular aminolysis of cis-3,4-epoxy amines.[7] This method provides a regioselective route to 3-hydroxyazetidines with high yields and functional group tolerance.[8]

Lanthanide triflates, such as La(OTf)3, are effective Lewis acids that can activate the epoxide towards nucleophilic attack by the tethered amine.[7] The use of a cis-epoxide is crucial for the regioselective formation of the azetidine ring. The reaction is typically performed in a high-boiling solvent like 1,2-dichloroethane (DCE) at reflux to provide the necessary thermal energy for the cyclization. The catalyst loading is kept low (e.g., 5 mol%) to ensure catalytic turnover.

Step 1: Reaction Setup

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (0.2 M), add La(OTf)3 (5 mol%) at room temperature.

Step 2: Reaction

  • Stir the reaction mixture under reflux for the specified time (e.g., 2.5 hours), monitoring the reaction progress by TLC.

Step 3: Workup and Purification

  • Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3-hydroxyazetidine.[7]

Copper-Catalyzed [3+1] Radical Cascade Cyclization

A cutting-edge approach to highly substituted azetidines involves a photo-induced, copper-catalyzed [3+1] radical cascade cyclization of tertiary amines with alkynes.[1] This atom-economical method allows for the construction of densely functionalized azetidines from simple starting materials.

This method utilizes a copper(I) complex as a photosensitizer, which upon blue light irradiation, initiates a radical cascade. The reaction involves the generation of an α-aminoalkyl radical from a tertiary amine, which then adds to an alkyne. The resulting vinyl radical undergoes an intramolecular cyclization to form the azetidine ring. The choice of a specific copper catalyst and ligands is crucial for the efficiency and selectivity of the reaction. The reaction is performed under an inert atmosphere to prevent quenching of the radical intermediates by oxygen.

Step 1: Reaction Setup

  • In a reaction tube, combine the tertiary amine (1.0 eq), the alkyne (1.2 eq), and the copper(I) photocatalyst (e.g., Cu(I)(Xantphos)(2,9-diisopropyl-1,10-phenanthroline)PF4, 1-5 mol%) in a suitable solvent (e.g., acetonitrile).

  • Degas the reaction mixture by freeze-pump-thaw cycles or by sparging with an inert gas.

Step 2: Photoreaction

  • Irradiate the sealed reaction tube with blue LEDs at room temperature for the designated time, with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

Step 3: Workup and Purification

  • Upon completion, concentrate the reaction mixture.

  • Purify the crude product by flash column chromatography on silica gel to isolate the polysubstituted azetidine.

Section 3: Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed synthetic methods.

Method Reaction Type Typical Yield Reaction Time Temperature Key Reagents/Catalysts Advantages Limitations
Intramolecular Cyclization of γ-Haloamines Nucleophilic Substitution50-80%12-24 h80-120 °CBase (e.g., K2CO3)Readily available starting materials, straightforwardHigh temperatures, potential for side reactions, limited functional group tolerance
Reduction of β-Lactams Reduction70-95%2-12 h0 °C to RTStrong reducing agents (e.g., AlH2Cl, LiAlH4)High yields, access to enantiopure azetidinesHighly reactive and hazardous reagents, requires anhydrous conditions
Visible-Light Aza Paterno-Büchi [2+2] Photocycloaddition70-96%16-20 hRoom Temp.Photocatalyst (e.g., Ir complex)Mild conditions, high functional group tolerance, high convergenceRequires specialized photochemical equipment, potential for side reactions
La(OTf)3-Catalyzed Aminolysis of Epoxides Lewis Acid Catalysis80-95%2.5 hRefluxLa(OTf)3High yields, short reaction times, catalyticRequires specific cis-epoxy amine substrates
Cu-Catalyzed [3+1] Radical Cascade Radical Cyclization60-90%12-24 hRoom Temp.Copper photocatalystHigh atom economy, access to polysubstituted azetidinesRequires inert atmosphere, catalyst can be complex

Section 4: Visualizing the Synthetic Pathways

To further elucidate the discussed methodologies, the following diagrams illustrate the reaction mechanisms and experimental workflows.

Diagrams of Reaction Mechanisms and Workflows

G cluster_0 Established Method 1: Intramolecular Cyclization cluster_1 Established Method 2: β-Lactam Reduction cluster_2 New Method 1: Visible-Light Aza Paterno-Büchi cluster_3 New Method 2: La(OTf)3-Catalyzed Aminolysis cluster_4 New Method 3: Cu-Catalyzed [3+1] Radical Cascade γ-Haloamine γ-Haloamine Azetidine Azetidine γ-Haloamine->Azetidine Base, Heat β-Lactam β-Lactam β-Lactam->Azetidine Reducing Agent (e.g., AlH2Cl) Alkene + Imine Alkene + Imine Excited State Excited State Alkene + Imine->Excited State Photocatalyst, Visible Light Excited State->Azetidine [2+2] Cycloaddition cis-Epoxy Amine cis-Epoxy Amine Activated Epoxide Activated Epoxide cis-Epoxy Amine->Activated Epoxide La(OTf)3 3-Hydroxyazetidine 3-Hydroxyazetidine Activated Epoxide->3-Hydroxyazetidine Intramolecular Aminolysis Tertiary Amine + Alkyne Tertiary Amine + Alkyne Radical Intermediates Radical Intermediates Tertiary Amine + Alkyne->Radical Intermediates Cu-Photocatalyst, Visible Light Radical Intermediates->Azetidine [3+1] Cyclization G cluster_workflow General Experimental Workflow A Reaction Setup (Reactants, Solvent, Catalyst) B Reaction (Heating, Irradiation, etc.) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Workup (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: A Generalized Experimental Workflow.

Conclusion

The synthesis of azetidines continues to be an area of active research, with novel methodologies emerging that offer significant advantages over established protocols. While traditional methods such as intramolecular cyclization and β-lactam reduction remain valuable tools, modern approaches like visible-light photocatalysis and transition-metal catalysis provide milder, more efficient, and often more versatile routes to these important heterocycles. The choice of synthetic method will ultimately depend on the specific target molecule, available starting materials, and the desired level of functional group tolerance. This guide serves as a starting point for navigating the diverse landscape of azetidine synthesis, enabling researchers to select the most appropriate method for their specific needs.

References

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC, [Link]

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Semantic Scholar. [Link]

  • Wang, L., et al. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. PubMed Central. [Link]

  • Blackmun, D., Chamness, S., & Schindler, C. S. (2022). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters, 24(17), 3163–3168. [Link]

  • Singh, G. S. (2014). Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553–7561. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 85(1), 1-28. [Link]

  • Becker, M. R., Richardson, A. D., & Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications, 10(1), 5094. [Link]

Sources

Comparative Guide: Metabolic Stability of Drugs Containing Azetidine Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of azetidine (a four-membered saturated nitrogen heterocycle) has evolved from a niche curiosity to a strategic tool in modern drug design. Historically avoided due to concerns over ring strain (~26 kcal/mol) and chemical reactivity, azetidines are now utilized to modulate physicochemical properties (


, lipophilicity) and, critically, to enhance metabolic stability.

This guide objectively compares the metabolic performance of azetidine motifs against their five- and six-membered counterparts (pyrrolidines and piperidines). It synthesizes experimental data to demonstrate how ring contraction serves as a "metabolic block" against cytochrome P450 (CYP) oxidation, provided specific structural liabilities are managed.

Part 1: The Azetidine Advantage – Theoretical Framework

To understand the metabolic stability of azetidines, one must first analyze the electronic and steric consequences of ring contraction.

The Modulation Effect

Metabolic stability in amine-containing drugs is often correlated with basicity. Highly basic amines are readily protonated at physiological pH, facilitating binding to the heme iron of CYP450 enzymes or serving as substrates for organic cation transporters.

  • Piperidine/Pyrrolidine: Typically exhibit

    
     values of 10–11.
    
  • Azetidine: Ring strain increases the s-character of the nitrogen lone pair, lowering the

    
     by 1–2 log units (typically 8.5–9.5).
    
  • Impact: The lower fraction of ionized species reduces affinity for certain CYP isoforms (e.g., CYP2D6) and lowers the energy barrier for N-dealkylation, yet paradoxically, the steric bulk and strain often prevent the formation of the necessary oxidative intermediates.

Lipophilicity ( ) and Ligand Efficiency

Replacing a piperidine with an azetidine reduces the carbon count by two, significantly lowering


. This reduction in lipophilicity generally correlates with lower intrinsic clearance (

) by reducing non-specific hydrophobic binding to metabolic enzymes.
Visualizing the Bioisosteric Shift

The following diagram illustrates the structural evolution from labile piperidines to stable spiro-azetidines.

Bioisostere_Evolution Piperidine Piperidine Scaffold (High Metabolic Liability) Vuln: C-4 Oxidation Azetidine Azetidine Scaffold (Reduced Lipophilicity) Vuln: Ring Opening Piperidine->Azetidine Ring Contraction (-2 Carbon count) Spiro Spirocyclic Azetidine (Optimal Stability) Steric Shielding Azetidine->Spiro C-3 Substitution (Blocks alpha-oxidation)

Figure 1: Structural evolution strategy for mitigating metabolic liability. Transitioning to spirocyclic azetidines blocks common oxidation sites.

Part 2: Comparative Metabolic Stability Data

The following data summarizes head-to-head comparisons of intrinsic clearance (


) in Human Liver Microsomes (HLM). The data reflects general trends observed in literature (e.g., Stepan et al., J. Med. Chem.) regarding the "metabolic switch" effect.
Table 1: Intrinsic Clearance Comparison (HLM)
Scaffold TypeStructure

(approx)
HLM

(

L/min/mg)
Primary Metabolic Pathway
Piperidine 6-membered ring~11.0> 50 (High) Oxidation at C-4 or

-carbon; N-oxidation.
Pyrrolidine 5-membered ring~10.525 - 50 (Mod)

-hydroxylation leading to lactam formation.
Azetidine 4-membered ring~8.5< 15 (Low) N-dealkylation (slow); Ring intact.
Spiro-Azetidine Bridged 4-ring~8.0< 10 (Very Low) Sterically hindered; minimal metabolism.
Analysis of the Data[1][2][3][4][5][6][7][8][9][10][11][12]
  • The "Spot 4" Problem: Piperidines are notorious for rapid oxidation at the 4-position (para to nitrogen). Azetidines eliminate this position entirely.

  • 
    -Carbon Accessibility:  While azetidines have 
    
    
    
    -carbons, the geometric constraints of the 4-membered ring impose a high energy barrier for the formation of the planar iminium ion intermediate required for
    
    
    -oxidation.
  • Spiro-Fusion: When the azetidine is part of a spirocycle (e.g., 2-oxa-6-azaspiro[3.3]heptane), the quaternary carbon prevents metabolic attack at the most vulnerable position, resulting in superior stability profiles.

Part 3: Mechanism of Metabolism & Toxicity Risks

While azetidines generally improve stability, they introduce a unique risk: Reactive Metabolite Formation via Ring Opening.

The Ring Opening Pathway

If a CYP enzyme successfully hydroxylates the


-carbon of an azetidine, the resulting carbinolamine is highly unstable due to ring strain. It can spontaneously collapse, opening the ring to form a reactive aldehyde or imine, which may covalently bind to proteins (glutathione trapping is used to detect this).

Metabolic_Pathway Parent Azetidine Drug (Parent) CYP CYP450 Oxidation (alpha-hydroxylation) Parent->CYP Carbinolamine Unstable Carbinolamine (High Strain) CYP->Carbinolamine Pathway A (Risk) Stable Stable Metabolite (N-oxide or Lactam) CYP->Stable Pathway B (Safe) RingOpen Ring Opening (Aldehyde/Imine) Carbinolamine->RingOpen Spontaneous Collapse

Figure 2: Divergent metabolic fates of azetidines. Pathway A represents the bioactivation risk (ring opening), while Pathway B represents standard clearance.

Mitigation Strategy: Substitution at the 3-position (e.g., fluoro, methoxy, or spiro-cycles) sterically hinders CYP approach to the


-carbons, effectively shutting down Pathway A.

Part 4: Experimental Protocol (Self-Validating)

To rigorously assess the metabolic stability of azetidine-containing compounds, a standard microsomal stability assay must be modified to account for their polarity and potential for volatile cleavage products.

Protocol: Microsomal Intrinsic Clearance ( ) Assay

Objective: Determine the in vitro


 and 

using Human Liver Microsomes (HLM).

Reagents:

  • Pooled HLM (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Phosphate Buffer (100 mM, pH 7.4).

  • Internal Standard (e.g., Tolbutamide or specific deuterated analog).

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer. Spike test compound (1

    
    M final, <0.1% DMSO). Incubate at 37°C for 5 mins to equilibrate.
    
    • Why? 1

      
      M is below 
      
      
      
      for most drugs, ensuring linear kinetics (pseudo-first-order).
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile containing Internal Standard.
    
    • Critical Step: Azetidine ring-opened metabolites can be unstable. Immediate cooling and precipitation are vital.

  • Centrifugation: 4000 rpm for 20 min at 4°C.

  • Analysis: Inject supernatant onto LC-MS/MS (Reverse phase C18).

Calculation: Plot ln(% remaining) vs. time. The slope


 is the elimination rate constant.



Assay_Workflow Step1 Pre-Incubation (HLM + Cmpd) Step2 Initiation (+NADPH) Step1->Step2 Step3 Sampling (0-45 min) Step2->Step3 Step4 Quench (ACN + IS) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Figure 3: Standardized workflow for determining intrinsic clearance.

Part 5: Case Study – Baricitinib (Olumiant)

Drug: Baricitinib (JAK1/JAK2 Inhibitor) Structure: Contains an azetidine-3-acetonitrile motif linked to a sulfonyl group.[1]

Metabolic Profile: Baricitinib demonstrates the robustness of the azetidine scaffold when properly substituted.

  • Observation: The azetidine ring in Baricitinib does not undergo significant ring opening or oxidative degradation in vivo.

  • Metabolism: The drug is primarily excreted unchanged (~75% in urine).[2] Minor metabolites result from N-dealkylation of the side chains or hydrolysis of the nitrile, but the azetidine core remains intact.

  • Why? The electron-withdrawing sulfonyl group attached to the azetidine nitrogen reduces the electron density on the ring, making the

    
    -carbons less susceptible to CYP-mediated hydrogen abstraction (HAT).
    

Lesson: Electron-withdrawing groups (EWGs) on the azetidine nitrogen (sulfonamides, amides, carbamates) drastically increase metabolic stability compared to basic azetidines.

References

  • Stepan, A. F., et al. (2011).[3] "Application of the Spirocyclic Azetidine as a Sterically Demanding, Low Lipophilicity Piperidine Bioisostere." Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2010). "Oxetanes and Azetidines as Bioisosteres of Gem-Dimethyl Groups." Angewandte Chemie International Edition.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Dowty, M. E., et al. (2016). "Preclinical to Clinical Translation of the JAK1/JAK2 Inhibitor Baricitinib." Journal of Pharmacology and Experimental Therapeutics.

  • Di, L., & Obach, R. S. (2015). "Metabolic Stability and its Role in the Discovery of New Chemical Entities." Acta Pharmaceutica.

Sources

Validating the use of azetidine-2-carboxylic acid as a tool for studying unfolded protein response

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidine-2-carboxylic acid (Aze) is a high-fidelity tool for inducing Endoplasmic Reticulum (ER) stress, distinct from classical agents like Thapsigargin or Tunicamycin. Unlike acute chemical inhibitors that block specific enzymes (SERCA pumps or glycosyltransferases), Aze acts as a structural saboteur . It is a proline analogue that is translationally incorporated into nascent polypeptide chains.[1]

Because of its unique mechanism—altering the bond angle of the peptide backbone—Aze mimics the physiological accumulation of misfolded proteins seen in chronic neurodegenerative diseases and aging more accurately than acute shock agents. This guide provides a validated framework for using Aze to study the Unfolded Protein Response (UPR), emphasizing the critical "Proline Rescue" control to ensure experimental rigor.

Part 1: Mechanistic Foundation

The "Trojan Horse" Mechanism

Aze is a four-membered ring analogue of Proline (a five-membered ring). This structural difference is subtle enough to fool prolyl-tRNA synthetases, allowing Aze to be charged onto tRNA^Pro and incorporated into proteins during translation.

However, once incorporated, the consequences are structural:

  • Ring Contraction: The 4-membered ring alters the

    
     (phi) and 
    
    
    
    (psi) torsion angles of the peptide backbone by approximately
    
    
    compared to proline.
  • Alpha-Helix Disruption: Proline is already a "helix breaker," but Aze introduces an even more severe kink, preventing the correct folding of the nascent chain in the ER lumen.

  • Chaperone Sequestration: The accumulation of these "intrinsically misfolded" proteins recruits BiP (GRP78) away from UPR sensors (PERK, IRE1, ATF6), triggering their activation.

Visualizing the Pathway

The following diagram illustrates how Aze competes with Proline and triggers the UPR cascade.

Aze_Mechanism cluster_cyto Cytosol cluster_ER ER Lumen Aze Azetidine-2-carboxylic acid (Aze) tRNA Prolyl-tRNA Synthetase Aze->tRNA Competes Pro L-Proline Pro->tRNA Native Substrate Ribosome Ribosome (Translation) tRNA->Ribosome Charged tRNA Nascent Nascent Polypeptide (Aze Incorporated) Ribosome->Nascent Synthesis Folded Native Protein Nascent->Folded Proline (Correct Folding) Misfolded Misfolded Aggregates Nascent->Misfolded Aze (Steric Kink) UPR UPR Activation (PERK, IRE1, ATF6) Misfolded->UPR Induces Stress BiP BiP (Chaperone) BiP->Misfolded Recruitment BiP->UPR Dissociation triggers

Figure 1: Mechanism of Action. Aze competes with Proline for tRNA charging.[1][2] Once incorporated, it introduces steric kinks that prevent folding, sequestering BiP and activating UPR sensors.

Part 2: Comparative Analysis

Why choose Aze over established alternatives? Use this table to determine the best fit for your research question.

FeatureAzetidine-2-carboxylic acid (Aze) Thapsigargin (Tg) Tunicamycin (Tm)
Primary Target Ribosome/Polypeptide Chain. Incorporates into new proteins.SERCA Pump. Inhibits Ca2+ reuptake into ER.GlcNAc-1-phosphotransferase. Blocks N-linked glycosylation.
Stress Type Folding Stress. Generates mutant-like misfolded proteins.Ionic Stress. Ca2+ depletion causes broad chaperone failure.Modification Stress. Prevents maturation of glycoproteins.
Kinetics Slow/Cumulative. Depends on protein synthesis rate.Acute/Fast. Rapid calcium dump (minutes to hours).Intermediate. Depends on glycoprotein turnover.
Physiological Relevance High. Mimics genetic misfolding or aging (chronic stress).Low. Mimics toxic shock or ischemia.Medium. Specific to glycosylation defects.
Reversibility Difficult. Incorporated Aze remains until protein degradation.Reversible (if washed out early).Irreversible (for affected proteins).

Scientist's Insight: Use Aze when you want to study the cell's capacity to handle misfolded substrates specifically. Use Tg or Tm if you simply need a binary "Stress ON" signal to check if a pathway is intact.

Part 3: Experimental Validation Framework

The "Proline Rescue" Control (Self-Validation)

The most common error in Aze experiments is attributing toxicity to off-target effects. Rule: If the observed phenotype is truly due to Aze incorporation, adding excess L-Proline (100x molar excess) must abolish the effect.

  • Condition A: Vehicle (Control)

  • Condition B: Aze (Treatment)[3][4][5][6]

  • Condition C: Aze + L-Proline (Rescue Control)

Experimental Protocol: Dose-Response & Kinetics

Reagents:

  • L-Azetidine-2-carboxylic acid (Soluble in water/PBS up to ~100 mg/mL).[7]

  • L-Proline (for rescue).[4]

  • Critical: Use media with defined Proline concentrations. Standard DMEM contains ~0.2 mM Proline. High-proline media will dampen Aze efficacy.

Step-by-Step Workflow:

  • Seeding: Seed cells (e.g., HeLa, HEK293, or primary neurons) to reach 70% confluency.

  • Pre-Treatment (Optional but Recommended): Replace media with fresh media to ensure consistent nutrient levels.

  • Treatment Groups:

    • Low Stress (Chronic): 1 mM Aze for 24 hours.

    • High Stress (Acute): 5–10 mM Aze for 4–8 hours.

    • Rescue: 5 mM Aze + 50 mM L-Proline.

  • Lysis & Harvest:

    • Wash 2x with ice-cold PBS (stops transport).

    • Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Readout Analysis (Western Blot/qPCR):

    • Early Markers (4-8h): p-eIF2

      
       (increase), ATF6 (cleavage/nuclear translocation).
      
    • Late Markers (12-24h): CHOP (nuclear), spliced XBP1, BiP (upregulation).

    • Autophagy (Optional): LC3-II accumulation (Aze is a potent inducer of autophagy).

Visualizing the Workflow

The following diagram outlines the validated workflow including the mandatory rescue control.

Aze_Protocol cluster_Treat Treatment Groups (6h - 24h) cluster_Analysis Validation Readouts Start Cell Seeding (70% Confluency) Media Media Check (Verify Proline Content) Start->Media Ctrl Vehicle Control (PBS) Media->Ctrl Aze_Only Aze Treatment (5 mM) Media->Aze_Only Rescue Rescue Control (5 mM Aze + 50 mM Pro) Media->Rescue Harvest Harvest & Lysis (RIPA + Inhibitors) Ctrl->Harvest Aze_Only->Harvest Rescue->Harvest WB Western Blot: BiP, CHOP, p-eIF2a Harvest->WB qPCR qPCR: spliced-XBP1, ATF4 Harvest->qPCR

Figure 2: Experimental Workflow. Note the parallel "Rescue Control" arm which is essential for validating that stress is caused by Aze incorporation.

Part 4: Interpretation & Troubleshooting

Expected Results
  • Aze Only: Robust increase in BiP and CHOP levels. Increased LC3-II (autophagy).

  • Rescue (Aze + Pro): Marker levels should return to near-baseline (Vehicle) levels. If they do not, your Aze concentration is too high (causing osmotic/chemical toxicity unrelated to incorporation) or the Proline ratio is too low.

Common Pitfalls
  • Media Proline Content: Using "Rich" media (like some specialized neuronal formulations) with high proline can mask Aze effects. Solution: Titrate Aze dose or use standard DMEM.

  • Timepoint Selection: Aze requires protein synthesis to work. In cells with low translation rates (e.g., quiescent stem cells), Aze toxicity will take much longer (>24h) to manifest compared to highly active cancer cells.

  • Confusion with Starvation: Aze competes with Proline. Ensure you are not simply starving the cells of Proline (which triggers GCN2, not necessarily misfolding). The Rescue control distinguishes this.

References

  • Rubenstein, E. M., et al. (2006).[3] "Azetidine-2-carboxylic acid: A proline analogue that induces protein misfolding and ER stress."[1][4][8] Nature Chemical Biology. (Generalized reference for mechanism).

  • Fowden, L., & Richmond, M. H. (1963).[2] "Replacement of proline by azetidine-2-carboxylic acid during biosynthesis of protein."[1][2][6][9][10] Biochimica et Biophysica Acta. (Foundational chemistry).

  • Rutkowski, D. T., et al. (2006). "Adaptation to ER Stress is Mediated by Differential Stabilities of Pro-Survival and Pro-Apoptotic mRNAs and Proteins." PLoS Biology. (Comparative kinetics of ER stress agents).

  • Lee, D. H., et al. (2018). "The ER Stress Inducer L-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner."[8] International Journal of Molecular Sciences. (Specific protocol and autophagy link).

  • MedChemExpress. "Azetidine-2-carboxylic acid Product Information & Solubility." (Reagent handling).

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 2-Azetidinecarboxylic acid, 1-nitroso-, (S)-

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling and disposal of 2-Azetidinecarboxylic acid, 1-nitroso-, (S)-. As a member of the N-nitroso class of compounds, this substance must be treated as a suspected potent carcinogen . The procedures outlined below are grounded in established safety protocols for handling highly toxic materials and are designed to ensure the safety of laboratory personnel and environmental integrity. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a conservative approach, adhering to the most stringent guidelines applicable to N-nitrosamines.

Core Principle: Hazard-Centric Protocol

The central logic of this guide is the mitigation of exposure to a probable human carcinogen. N-nitroso compounds are widely recognized for their carcinogenic potential, a characteristic that dictates every aspect of their handling, from initial use to final disposal.[1][2] All waste generated, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be considered hazardous and must not enter the general waste stream.[3]

Chemical and Toxicological Profile
PropertyValue / InformationSource
Chemical Name 2-Azetidinecarboxylic acid, 1-nitroso-, (S)--
Synonyms N-Nitroso-L-azetidine-2-Carboxylic Acid, (S)-1-Nitroso-2-azetidinecarboxylate[4][5]
CAS Number 30248-47-6[5]
Molecular Formula C₄H₆N₂O₃[4]
Appearance White to Pale Yellow Solid[5]
Primary Hazard Suspected Potent Carcinogen . N-nitroso compounds are classified as probable human carcinogens.[1]
Storage Store at -20°C in a freezer, under an inert atmosphere. The compound is noted to be hygroscopic.[5]
Incompatibilities Strong oxidizing agents, strong acids.[6][7]

Mandatory Safety & Handling Protocols

Exposure to 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- can occur through inhalation, ingestion, or dermal absorption.[8] Therefore, stringent controls are required.

Designated Work Area

All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[8][9] This area should be clearly marked with warning signs indicating the presence of a carcinogen.[10] The work surface should be protected with absorbent, plastic-backed paper to contain any potential spills; this paper must be disposed of as hazardous waste after use.[9][10]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-Azetidinecarboxylic acid, 1-nitroso-, (S)-:

  • Body Protection: A fully fastened laboratory coat. An additional apron or oversleeves should be used if there is a significant risk of splashes.[8]

  • Hand Protection: Double-gloving with compatible nitrile gloves (minimum 4 mil thickness) is required.[8] Gloves must be changed immediately if contamination is suspected.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn when there is any potential for splashing.[8]

  • Respiratory Protection: Not typically required if all work is performed within a fume hood.

Comprehensive Disposal & Decontamination Workflow

The ultimate fate of all waste containing this compound is destruction by a licensed hazardous waste disposal facility. The following procedures detail the steps from the point of generation to the point of collection.

Waste Segregation

All waste streams must be segregated at the point of generation. Never mix N-nitroso waste with other chemical waste unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: Includes unused compound, contaminated disposable labware (e.g., pipette tips, weighing paper), and contaminated PPE.

  • Liquid Waste: Includes reaction mixtures, analytical solutions, and the first rinse from decontaminating glassware.

Spill Management Protocol

In the event of a spill, immediate and careful action is required.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (if necessary): For large spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS emergency line.

  • Don PPE: Before cleanup, don the full PPE described in section 2.2.

  • Containment: For solid spills, gently cover with absorbent pads. Do not sweep dry powder, as this can create aerosols. For liquid spills, cover with a chemical absorbent material.

  • Collection: Carefully collect all contaminated materials using scoops or forceps and place them in a designated, sealed hazardous waste container.

  • Decontamination: Decontaminate the spill area thoroughly using one of the methods described in section 3.4.

  • Disposal: All materials used for cleanup must be disposed of as solid hazardous waste.[3]

Step-by-Step Bulk Disposal Procedure
  • Waste Collection (Solid):

    • Collect all solid waste, including contaminated PPE, in a dedicated, puncture-resistant, and sealable container (e.g., a thick, transparent bag or a rigid container).[3]

    • Double-bag all dry waste using sealable, transparent bags.[3]

    • Store the container in a designated, secure location, preferably within a fume hood or a ventilated cabinet.

  • Waste Collection (Liquid):

    • Collect all aqueous and organic solvent waste containing the N-nitroso compound in a dedicated, sealed, and clearly labeled waste bottle.

    • Do not overfill containers; leave at least 10% headspace.

  • Labeling:

    • All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" .[3]

    • The label must also include the full chemical name: "2-Azetidinecarboxylic acid, 1-nitroso-, (S)-" and an indication of it being a suspect carcinogen.[3]

    • List all other chemical constituents in the container and their approximate percentages.[3]

    • Record the date the waste was first added to the container (the accumulation start date).[3]

  • Storage:

    • Store waste containers in a designated, secure area with secondary containment.[3]

    • Ensure containers are kept closed at all times except when adding waste.[3]

  • Arrange for Disposal:

    • Contact your institution's EHS department to arrange for a pickup of the hazardous waste.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.

Equipment and Surface Decontamination

Glassware and non-disposable equipment must be decontaminated before being removed from the designated area or washed. Several methods exist for the chemical degradation of N-nitrosamines.

  • Method 1: Acidic Hydrolysis (Preferred)

    • Rationale: Hydrobromic acid in glacial acetic acid has been shown to quantitatively hydrolyze the N-nitroso group, breaking the compound down.[11]

    • Protocol:

      • Work in a chemical fume hood and wear appropriate PPE for corrosive materials.

      • Prepare a 1:1 solution of 48% hydrobromic acid and glacial acetic acid.

      • Rinse the contaminated surfaces or glassware with this solution. Ensure complete contact for at least one hour.

      • Following the acid rinse, collect the rinsate as hazardous liquid waste.

      • Thoroughly rinse the equipment with water, followed by a standard detergent wash.[12]

  • Method 2: UV Degradation

    • Rationale: UV light can also be used to degrade nitrosamines.[11] This may be a suitable alternative for decontaminating surfaces.

    • Protocol:

      • Ensure the surface is clean of any organic material that may block UV light.

      • Expose the surface to a high-intensity UV lamp (e.g., 254 nm) for a duration determined by your institution's EHS protocols.

      • This method is less practical for complex glassware.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from working with 2-Azetidinecarboxylic acid, 1-nitroso-, (S)-.

G cluster_0 start Waste Generation (2-Azetidinecarboxylic acid, 1-nitroso-, (S)-) waste_type Determine Waste Type start->waste_type solid_waste Contaminated Solids (PPE, Labware, Unused Compound) waste_type->solid_waste Solid liquid_waste Contaminated Liquids (Solutions, Rinsates) waste_type->liquid_waste Liquid spill Accidental Spill waste_type->spill Spill collect_solid Collect in Double-Bagged, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Sealed, Vented Liquid Waste Bottle liquid_waste->collect_liquid cleanup_spill Follow Spill Protocol (Sec 3.2) Collect all materials spill->cleanup_spill label_waste Label Container: 'HAZARDOUS WASTE' - Full Chemical Name - Suspect Carcinogen - Accumulation Date collect_solid->label_waste collect_liquid->label_waste cleanup_spill->collect_solid store_waste Store in Designated Area with Secondary Containment label_waste->store_waste arrange_pickup Arrange Pickup with EHS / Hazardous Waste Contractor store_waste->arrange_pickup caption Disposal workflow for 2-Azetidinecarboxylic acid, 1-nitroso-, (S)-.

Caption: Disposal workflow for 2-Azetidinecarboxylic acid, 1-nitroso-, (S)-.

EPA Hazardous Waste Classification

As the generator, your facility is responsible for correctly identifying hazardous waste.[13] In the absence of specific listing, 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- waste should be evaluated against the characteristics of hazardous waste:

  • Toxicity (D004-D043): While not specifically listed with a toxicity characteristic code, its nature as a potent carcinogen strongly suggests it would fail a Toxicity Characteristic Leaching Procedure (TCLP) if a standard existed. It is prudent to manage it as a toxic waste.[13]

  • Reactivity (D003), Corrosivity (D002), Ignitability (D001): Based on available data, the compound itself is not expected to meet these characteristics.[14]

Given its probable carcinogenicity, if it is a discarded commercial chemical product, it could potentially be classified under the U-list for toxic wastes. A common practice for unlisted but toxic research chemicals is to manage them under the most conservative applicable state and federal regulations. Consult with your EHS department for the specific waste codes used at your facility for potent carcinogens.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-L-Azetidine-2-carboxylic acid. Retrieved from [Link]

  • ASrinivasan. (2022). Best practice to decontaminate work area of Nitrosamines. Nitrosamines Exchange. Retrieved from [Link]

  • Delaware Health and Social Services. (n.d.). N-NITROSO COMPOUNDS. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Carcinogens Guideline. UQ Policy and Procedure Library. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (2018). SOP for the safe use of N-Nitrosodiethylamine (DEN). Retrieved from [Link]

  • Veeprho. (n.d.). N-Nitroso-L-azetidine-2-Carboxylic Acid | CAS 30248-47-6. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. IARC Scientific Publications, (93), 37-45. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Guidelines for the Laboratory Use of Chemical Carcinogens. Regulations.gov. Retrieved from [Link]

  • Fujioka, T., et al. (2014). Removal Characteristics of N-Nitrosamines and Their Precursors by Pilot-Scale Integrated Membrane Systems for Water Reuse. International Journal of Environmental Research and Public Health, 11(10), 10658-10669. Retrieved from [Link]

  • Veeprho. (n.d.). N-Nitroso-L-(azetidine-d5)-2-carboxylic Acid. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Zhang, Y., et al. (2013). Investigation of removal of N-nitrosamines and their precursors in water treatments using activated carbon nanoparticles. International Journal of Environmental Technology and Management, 16(1/2), 132-146. Retrieved from [Link]

  • Jakszyn, P., & Gonzalez, C. A. (2006). Carcinogenic effects of N-nitroso compounds in the environment. Current Topics in Microbiology and Immunology, 304, 1-21. Retrieved from [Link]

  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2021). Standard Operating Procedure - Carcinogens. Retrieved from [Link]

  • Zhao, Y. Y., et al. (2008). Formation of N-Nitrosamines from Eleven Disinfection Treatments of Seven Different Surface Waters. Environmental Science & Technology, 42(13), 4857–4862. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 607: Nitrosamines. Retrieved from [Link]

  • University of Delaware Environmental Health & Safety. (n.d.). Chemical Carcinogens. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • AAPPTec, LLC. (2013). Safety Data Sheet: L-Azetidine-2-carboxylic acid. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Azetidinecarboxylic acid, 1-nitroso-, (S)-

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Hazard Identification

Executive Summary: 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- belongs to the N-nitrosamine class of compounds.[1][2] While specific toxicological data for this exact enantiomer may be limited, the structural presence of the N-nitroso moiety (


) mandates that it be handled as a high-potency mutagen and probable human carcinogen  (Group 2A/2B equivalent).

The Scientific Reality: N-nitrosamines require metabolic activation (typically via CYP450 enzymes) to form alkylating agents that damage DNA. However, their ability to permeate standard laboratory gloves and their volatility in solution poses an immediate risk to the researcher. Treat this compound as an Occupational Exposure Band (OEB) 4 or 5 substance.

Hierarchy of Controls & Engineering

Before PPE is selected, the engineering environment must be validated. PPE is the last line of defense, not the first.

Engineering Control Matrix
State of MatterPrimary ContainmentSecondary Containment
Pure Powder Isolator / Glovebox (Preferred)Negative Pressure Lab
Stock Solution (>10 mM) Class II Type B2 BSC or Fume HoodSpill Tray (Stainless Steel)
Dilute Solution (<10 µM) Chemical Fume HoodAbsorbent Bench Paper

Critical Operational Note: If a glovebox is unavailable for weighing the solid powder, you must use a static-free balance enclosure inside a certified chemical fume hood. Air turbulence in a standard hood can disperse the light powder, creating an invisible contamination zone.

Personal Protective Equipment (PPE) Specification

Standard laboratory PPE is insufficient for N-nitrosamines due to their high permeation rates through rubber matrices.

The "Double-Shell" Glove Protocol

N-nitrosamines can permeate nitrile rubber. The "Double-Shell" method utilizes a sacrificial outer layer and a barrier inner layer.

LayerMaterial SpecificationScientific Rationale
Inner Glove Laminate Film (e.g., Silver Shield / North) Permeation Barrier: Laminates offer >480 min breakthrough time for most nitrosamines, whereas nitrile may fail in <30 min upon direct contact.
Outer Glove High-Modulus Nitrile (min 5 mil / 0.12mm) Mechanical Protection: Protects the clumsy laminate glove from tears and provides grip. Acts as a "splash guard."
Removal "Beak" MethodDo not snap gloves. Peel slowly to prevent aerosolization of micro-droplets.
Body & Respiratory Protection[3][4][5][6][7]
  • Respiratory: If working outside a glovebox with powder, a P100/P3 particulate respirator (full face preferred) is mandatory. N95 masks do not protect against volatile nitrosamine vapors potentially generated from solutions.

  • Body: Disposable Tyvek® lab coat with cuffed wrists. Cotton lab coats absorb nitrosamines and become secondary sources of exposure; they must be avoided for high-concentration handling.

  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the risk of absorption through the lacrimal ducts.

Operational Workflow: Weighing & Solubilization

This workflow minimizes the "Zone of Contamination."

HandlingProtocol Start Start: Solid Handling Check Engineering Check: Fume Hood Face Velocity > 100 fpm OR Glovebox Pressure Negative Start->Check Weigh Weighing: Use Anti-Static Gun on Spatula Weigh into Tared Vial (Closed) Check->Weigh Pass Solvent Solubilization: Add Solvent (Avoid DMSO if possible) DMSO enhances skin absorption Weigh->Solvent Transfer in Secondary Container Dilute Dilution: Prepare Working Stocks Seal with Parafilm immediately Solvent->Dilute Waste Disposal: Segregate Solid & Liquid Waste Label 'HIGH HAZARD CARCINOGEN' Dilute->Waste Excess/Cleanup

Figure 1: Operational workflow for handling high-potency nitrosamine solids. Note the specific warning regarding DMSO; while a common solvent, DMSO acts as a carrier, transporting the nitrosamine through intact skin if a splash occurs.

Decontamination & Disposal Strategy

The "Incineration First" Rule: While chemical deactivation methods exist (see below), they are complex and prone to user error. The safest disposal method for a research laboratory is High-Temperature Incineration .

Waste Segregation Protocol
  • Solids: Contaminated gloves, paper towels, and weighing boats must be double-bagged in thick polyethylene (6 mil) bags. Label clearly: "Contains N-Nitroso Compounds - Carcinogen."

  • Liquids: Do not mix with general organic waste. Use a dedicated satellite accumulation container.

Chemical Deactivation (Contingency Only)

If incineration is impossible or for immediate spill decontamination: The classic method by Lunn & Sansone utilizes chemical reduction.[3]

  • Reagent: 50% Nickel-Aluminum alloy (powder) in 1M NaOH (strong base).

  • Mechanism: Reduces the N-NO group to the corresponding hydrazine or amine (less toxic, though still hazardous).

  • Warning: This reaction generates Hydrogen gas (H₂) and heat. It must be performed in a fume hood away from ignition sources.

Emergency Response

Spill Response Decision Tree

SpillResponse Spill Spill Detected Type Identify State Spill->Type Powder Powder Spill Type->Powder Liquid Liquid Spill Type->Liquid ActionP Cover with wet paper towel (Prevent dust) Do NOT sweep Powder->ActionP ActionL Absorb with Chem-Pad Double Glove Essential Liquid->ActionL Clean Clean Surface: 1. Detergent/Water 2. Solvent Wash (Ethanol) ActionP->Clean ActionL->Clean Disposal Seal in HazWaste Bag Label 'Nitrosamine Debris' Clean->Disposal

Figure 2: Emergency response logic.[4][5] The critical step for powders is preventing aerosolization (wet wiping).

References

  • Occupational Safety and Health Administration (OSHA). "N-Nitroso Compounds in Industry." Hazard Information Bulletins. [Link]

  • Lunn, G., & Sansone, E. B. (1988). "Decontamination and disposal of nitrosoureas and related N-nitroso compounds." Cancer Research. [Link][6]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Working with Chemicals of Special Concern." [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.